4-Acetoxy-2',5'-dimethylbenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(2,5-dimethylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-4-5-12(2)16(10-11)17(19)14-6-8-15(9-7-14)20-13(3)18/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGMHNWFOSSTIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409217 | |
| Record name | 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303098-84-2 | |
| Record name | 4-ACETOXY-2',5'-DIMETHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Acetoxy-2',5'-dimethylbenzophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed, in-depth exploration of the synthesis of 4-Acetoxy-2',5'-dimethylbenzophenone, a valuable benzophenone derivative. The primary synthetic strategy discussed is the Friedel-Crafts acylation, a robust and widely employed method for the formation of aryl ketones.[1] This document outlines the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses methods for product purification and characterization. Furthermore, it incorporates critical safety information and visual aids, including reaction and workflow diagrams, to ensure clarity and reproducibility in a laboratory setting. The causality behind experimental choices is explained to provide field-proven insights for professionals in chemical synthesis and drug development.
Introduction
Benzophenones are a class of organic compounds that feature a diaryl ketone core structure.[2] Their derivatives are of significant interest in medicinal chemistry, materials science, and as photoinitiators. This compound, the subject of this guide, is a specialized derivative with potential applications stemming from its unique substitution pattern. The acetoxy group can serve as a protected phenol, which can be later deprotected to yield the corresponding hydroxybenzophenone, a common motif in biologically active molecules. The dimethylated phenyl ring influences the molecule's conformation and electronic properties, which can be tuned for specific applications.
Synthetic Strategy: Friedel-Crafts Acylation
The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with 4-acetoxybenzoyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3]
Rationale for this approach:
-
High Efficiency: Friedel-Crafts acylation is a well-established and high-yielding reaction for the synthesis of aryl ketones.[1]
-
Readily Available Starting Materials: p-Xylene and 4-acetoxybenzoyl chloride are commercially available or can be readily synthesized. 4-Acetoxybenzoyl chloride is typically prepared by the acetylation of 4-hydroxybenzoic acid followed by chlorination with an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4]
-
Regioselectivity: The two methyl groups on p-xylene are ortho, para-directing activators. Due to steric hindrance at the positions ortho to the methyl groups, the acylation is directed to the position para to one methyl group and ortho to the other, leading to the desired 2,5-disubstituted product.[5][6]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism.[7] The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 4-acetoxybenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction.[3]
-
Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Deprotonation and Regeneration of Catalyst: A weak base, AlCl₄⁻ (formed from the initial complexation), removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the ketone product. The AlCl₃ catalyst is regenerated in this step, and HCl is formed as a byproduct.[3]
-
Product-Catalyst Complexation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the strong Lewis acid AlCl₃.[8] This complexation is typically irreversible under the reaction conditions, meaning that a stoichiometric amount of the catalyst is required. The desired ketone is liberated upon aqueous workup.[8]
Caption: Mechanism of the Friedel-Crafts Acylation.
Materials and Methods
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Key Hazards |
| 4-Acetoxybenzoyl chloride | C₉H₇ClO₃ | 198.60 | 27914-73-4 | Corrosive, moisture-sensitive[9] |
| p-Xylene | C₈H₁₀ | 106.17 | 106-42-3 | Flammable, harmful |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Corrosive, reacts violently with water[10][11] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, suspected carcinogen |
| Hydrochloric acid (2M aq.) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 144-55-8 | Irritant |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | 7647-14-5 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic |
| Ethanol/Hexane (for recrystallization) | - | - | - | Flammable |
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer
Experimental Protocol
Step 1: Reaction Setup
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM).
-
Cool the suspension to 0-5 °C using an ice bath with continuous stirring.
Step 2: Addition of Reactants
-
Dissolve 4-acetoxybenzoyl chloride (1.0 eq.) and p-xylene (1.1 eq.) in dry DCM.
-
Transfer this solution to the dropping funnel.
-
Add the solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.
Step 3: Reaction
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Step 4: Workup and Quenching
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Very cautiously quench the reaction by slowly adding crushed ice, followed by 2M HCl. This will hydrolyze the aluminum complexes and should be done in a fume hood due to the evolution of HCl gas.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Step 5: Isolation and Purification
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/hexane, to yield pure this compound as a crystalline solid.
Caption: Experimental workflow for the synthesis.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the two methyl groups on the xylene ring, and the acetyl methyl group. The integration of these signals should correspond to the number of protons in the structure.[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the ketone and the ester, and the carbons of the aromatic rings and methyl groups.[13]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ketone (around 1660 cm⁻¹) and the ester (around 1760 cm⁻¹).
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the expected molecular formula.
-
Melting Point: A sharp melting point range for the recrystallized product indicates high purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling chemicals.[14]
-
Fume Hood: All steps of this synthesis, especially those involving anhydrous aluminum chloride, dichloromethane, and the quenching process, must be performed in a well-ventilated fume hood.[10]
-
Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently with water and moisture, releasing heat and toxic HCl gas.[11][15] It should be handled with extreme care in a dry environment. Do not use water to extinguish fires involving AlCl₃; use a Class D extinguisher or dry sand.[11]
-
4-Acetoxybenzoyl chloride: This compound is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[9]
-
Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide details a reliable and efficient protocol for the synthesis of this compound via Friedel-Crafts acylation. By understanding the reaction mechanism and adhering to the detailed experimental procedures and safety precautions, researchers can successfully synthesize this compound for further study and application in various fields of chemical and pharmaceutical science. The provided characterization methods are essential for verifying the identity and purity of the final product, ensuring the integrity of subsequent research.
References
- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride (CAS 27914-73-4).
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
- Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
- Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
- ResearchGate. (n.d.). ¹³C-NMR data of a benzophenone-derivate.
- PubChem. (n.d.). Benzophenone.
- Benchchem. (n.d.). 4-Acetoxybenzoyl chloride, CAS 27914-73-4 Supplier.
- Benchchem. (n.d.). Preventing byproduct formation in Friedel-Crafts acylation of p-xylene.
- ResearchGate. (2019). Friedel-Crafts Acylation.
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An In-depth Technical Guide to the Spectroscopic Data of 4-Acetoxy-2',5'-dimethylbenzophenone
A Resource for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 4-Acetoxy-2',5'-dimethylbenzophenone, a compound of interest in organic synthesis and medicinal chemistry. The following sections detail the structural elucidation of this molecule through a multi-spectroscopic approach, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of experimental findings for its direct precursor, 4-hydroxy-2',5'-dimethylbenzophenone, and expertly extrapolated data for the final acetylated product, grounded in established spectroscopic principles.
Synthetic Pathway and Structural Context
The synthesis of this compound is most logically achieved through a two-step process. This involves an initial Friedel-Crafts acylation to form the key intermediate, 4-hydroxy-2',5'-dimethylbenzophenone, followed by a subsequent acetylation of the phenolic hydroxyl group. Understanding this synthetic route is crucial for interpreting the spectroscopic data, as it provides context for the expected functional groups and potential impurities.
A plausible synthetic route involves the Friedel-Crafts acylation of p-xylene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting 4-hydroxy-2',5'-dimethylbenzophenone is then acetylated using acetic anhydride, typically in the presence of a base like pyridine or a catalytic amount of acid.[1][2]
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of the precursor, 4-hydroxy-2',5'-dimethylbenzophenone, has been experimentally studied and provides a solid foundation for interpreting the spectrum of the final product.[3]
Key IR Absorptions for 4-hydroxy-2',5'-dimethylbenzophenone:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (phenolic) |
| ~3060-3030 | Medium | Aromatic C-H stretch |
| ~2970-2920 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1650 | Strong | C=O stretch (benzophenone ketone) |
| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1280 | Strong | C-O stretch (phenol) |
| ~840 | Strong | p-disubstituted benzene C-H bend |
Upon acetylation to form this compound, the most significant change in the IR spectrum is the disappearance of the broad O-H stretching band and the appearance of new bands characteristic of the acetate ester group.
Predicted Key IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3040 | Medium | Aromatic C-H stretch |
| ~2980-2930 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1765 | Strong | C=O stretch (ester) |
| ~1660 | Strong | C=O stretch (benzophenone ketone) |
| ~1600, 1500 | Medium | Aromatic C=C skeletal vibrations |
| ~1200 | Strong | C-O stretch (ester, asymmetric) |
| ~1015 | Medium | C-O stretch (ester, symmetric) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The ¹H NMR spectrum allows for the identification and differentiation of the various protons in the molecule based on their chemical environment.
Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | Aromatic H (ortho to ketone on acetoxy-substituted ring) |
| ~7.30-7.15 | m | 5H | Aromatic H (remaining protons on both rings) |
| ~2.35 | s | 3H | Acetoxy methyl protons |
| ~2.30 | s | 3H | Aromatic methyl protons |
| ~2.20 | s | 3H | Aromatic methyl protons |
Rationale for Predictions: The aromatic protons ortho to the carbonyl group are expected to be the most deshielded.[4] The protons on the dimethyl-substituted ring will appear as a complex multiplet. The acetyl methyl protons will give a characteristic singlet around 2.35 ppm.[5] The two aromatic methyl groups will appear as distinct singlets.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~196.0 | C=O (ketone) |
| ~169.0 | C=O (ester) |
| ~155.0 | Aromatic C (ipso, attached to acetoxy group) |
| ~142.0-121.0 | Aromatic C's |
| ~21.0 | Acetoxy methyl C |
| ~20.0, ~19.0 | Aromatic methyl C's |
Rationale for Predictions: The ketone carbonyl carbon is typically found around 196 ppm. The ester carbonyl is expected around 169 ppm. Acetylation of a phenol causes a downfield shift of the ipso-carbon and an upfield shift of the ortho and para carbons.[6][7] The methyl carbons of the acetate and the aromatic rings will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Interpretation |
| 268 | [M]⁺ (Molecular ion) |
| 226 | [M - C₂H₂O]⁺ (Loss of ketene from the acetate group) |
| 211 | [M - C₂H₂O - CH₃]⁺ (Loss of ketene and a methyl group) |
| 119 | [C₈H₇O]⁺ (2,5-dimethylbenzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion from the dimethylbenzoyl fragment) |
Rationale for Predictions: The molecular ion peak is expected at the molecular weight of the compound (268 g/mol ). A characteristic fragmentation for acetylated phenols is the loss of ketene (42 Da).[8] Cleavage at the ketone will lead to the formation of the 2,5-dimethylbenzoyl cation (m/z 119) and the 4-acetoxyphenyl radical. Further fragmentation of the dimethylbenzoyl cation can lead to the tropylium ion (m/z 91).[9][10]
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and characterization of this compound.
Synthesis of 4-hydroxy-2',5'-dimethylbenzophenone (Friedel-Crafts Acylation)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, add anhydrous aluminum chloride (1.2 eq) and dry dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-hydroxybenzoyl chloride (1.0 eq) in dry DCM from the dropping funnel. After the addition is complete, slowly add p-xylene (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound (Acetylation)
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-2',5'-dimethylbenzophenone (1.0 eq) in pyridine.
-
Addition of Reagent: Cool the solution to 0 °C and add acetic anhydride (1.5 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with 1M HCl, water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The product can be further purified by recrystallization.[2][11]
Spectroscopic Analysis
-
IR Spectroscopy: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film on a salt plate.
-
NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Mass Spectrometry: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.
Visualization of Workflow and Structure
Synthetic Workflow
Caption: Structure and predicted key ¹H NMR signals.
References
- Viana, R. B., et al. (2013). 4-hydroxy-2,5-dimethylphenyl-benzophenone: Conformational Stability, FT-IR and Raman Investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 386-392.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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PubChem. (n.d.). 4-Hydroxybenzophenone. Retrieved from [Link]
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LibreTexts Chemistry. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
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ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]
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Journal of the American Chemical Society. (1972). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
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PubChem. (n.d.). 4,4'-Dimethylbenzophenone. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2019). A fragmentation pathway of benzophenone formed in MS. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - Supporting Information. Retrieved from [Link]
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The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones
Abstract
Substituted benzophenones represent a cornerstone in the field of photochemistry, offering a tunable platform for a vast array of light-induced processes. Their utility as photoinitiators, triplet sensitizers, and probes in biological systems is a direct consequence of their rich and variable photochemical properties. This technical guide provides a comprehensive exploration of the core principles governing the behavior of substituted benzophenones upon photoexcitation. We will delve into the intricate relationship between molecular structure and photochemical reactivity, detailing the synthesis of these compounds, their excited-state dynamics, and their characteristic photoreactions. This document is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the fascinating world of benzophenone photochemistry.
Introduction: The Photochemical Versatility of the Benzophenone Scaffold
Benzophenone, the simplest diaryl ketone, is a molecule of profound photochemical importance. Its rigid aromatic framework and the presence of a carbonyl chromophore give rise to a unique set of photophysical properties, most notably a highly efficient intersystem crossing (ISC) to the triplet state. This near-quantitative formation of a long-lived triplet excited state is the wellspring of its diverse photoreactivity.
The true power of the benzophenone scaffold, however, lies in its susceptibility to synthetic modification. The introduction of substituents onto the phenyl rings allows for the fine-tuning of its electronic and steric properties. This, in turn, provides a powerful handle to modulate its absorption characteristics, the nature and energy of its excited states, and the efficiency of various photochemical reaction pathways. Understanding the interplay between substituent effects and photochemical behavior is paramount for the rational design of benzophenone derivatives with tailored functionalities for specific applications, from initiating polymerization reactions in industrial settings to acting as photosensitizers in targeted cancer therapies.
This guide will navigate the fundamental principles of benzophenone photochemistry, with a particular focus on how substituents dictate the ultimate photochemical fate of these molecules. We will explore the synthesis of key derivatives, dissect their excited-state landscapes, and provide detailed mechanistic insights into their primary photoreactions.
Synthetic Strategies for Substituted Benzophenones
The ability to introduce a wide variety of substituents onto the benzophenone core is crucial for tailoring its photochemical properties. The Friedel-Crafts acylation stands as the most prevalent and versatile method for the synthesis of both symmetrical and unsymmetrical substituted benzophenones.[1][2]
The Friedel-Crafts Acylation: A Workhorse Reaction
This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[3]
Experimental Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation
This protocol provides a representative example of the synthesis of an electron-rich benzophenone derivative.
Materials and Reagents:
-
Anisole
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Addition funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Reactants: To the cooled suspension, add anisole (1.0 equivalent). Separately, dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM in an addition funnel.
-
Acylation: Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute HCl. This will decompose the aluminum chloride-ketone complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.[1][4][5]
A similar protocol can be followed for the synthesis of electron-deficient benzophenones, such as 4-nitrobenzophenone, by using the appropriately substituted acyl chloride (e.g., 4-nitrobenzoyl chloride).[3][6]
The Excited State Landscape: A Tale of Two States
The photochemical journey of a benzophenone derivative begins with the absorption of a photon, typically in the UV-A or UV-B region, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The nature of this initial excited state, and its subsequent evolution, is critically dependent on the electronic character of the substituents.
The key to understanding benzophenone photochemistry lies in the relative energies of two low-lying excited states: the n,π* and the π,π* states.
-
The n,π* State: This state arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. The triplet n,π* state is characterized by its radical-like reactivity, particularly its ability to abstract hydrogen atoms.
-
The π,π* State: This state results from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, typically involving the aromatic rings.
The relative ordering of these two states is profoundly influenced by substituents and the polarity of the solvent.
Jablonski Diagram of Benzophenone
The photophysical processes of benzophenone can be visualized using a Jablonski diagram, which illustrates the electronic states and the transitions between them.
Caption: General mechanism of benzophenone photoreduction.
The rate of this hydrogen abstraction is highly sensitive to substituent effects. Electron-withdrawing groups on the benzophenone ring can enhance the rate of hydrogen abstraction by stabilizing the resulting ketyl radical. [6]Conversely, electron-donating groups can decrease the rate. [7]
Norrish Type I and Type II Reactions
While less common for benzophenones themselves, which tend to favor photoreduction, the Norrish reactions are fundamental photochemical processes for many carbonyl compounds and can be influenced by substitution patterns.
-
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical fragments. [8]* Norrish Type II Reaction: This intramolecular reaction occurs in benzophenones with an alkyl chain containing a γ-hydrogen. It involves the abstraction of this γ-hydrogen by the excited carbonyl oxygen to form a 1,4-biradical, which can then cleave to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol derivative. [8][9][10]
Caption: Norrish Type II reaction pathway.
Quantitative Data on Photochemical Properties
The influence of substituents on the photochemical properties of benzophenones can be quantified by measuring various photophysical parameters. The following table summarizes key data for a selection of substituted benzophenones.
| Substituent | λmax (nm) | Triplet Energy (E_T) (kcal/mol) | Triplet Quantum Yield (Φ_T) | H-Abstraction Rate Constant (k_H) (M⁻¹s⁻¹) |
| H (Benzophenone) | ~252, ~335 | 69 | ~1.0 | 1.2 x 10⁶ (from 2-propanol) |
| 4-CH₃ | ~257 | 68 | ~1.0 | - |
| 4-OCH₃ | ~275 | 71 | ~1.0 | 1.0 x 10⁵ (from 2-propanol) |
| 4,4'-(OCH₃)₂ | ~288 | 72 | - | - |
| 4-CF₃ | ~258 | 69 | ~1.0 | 4.0 x 10⁶ (from 2-propanol) |
| 4,4'-(CF₃)₂ | ~260 | - | - | - |
| 4-NO₂ | ~265 | 61 | ~0.2 | - |
| 4-NH₂ | ~305 | 72 | - | - |
Experimental Methodologies for Characterization
A suite of spectroscopic techniques is employed to elucidate the photochemical properties of substituted benzophenones.
Steady-State Absorption and Emission Spectroscopy
-
UV-Visible Absorption Spectroscopy: This technique is used to determine the ground-state absorption spectrum, providing information on the wavelengths of light the molecule absorbs and the molar extinction coefficients.
-
Fluorescence and Phosphorescence Spectroscopy: These methods measure the emission of light from the excited singlet and triplet states, respectively. The phosphorescence spectrum is particularly useful for determining the energy of the lowest triplet state (E_T).
Time-Resolved Spectroscopy
Transient Absorption Spectroscopy (TAS): This powerful pump-probe technique is indispensable for studying the dynamics of short-lived excited states. [11]
Experimental Protocol: Nanosecond Transient Absorption Spectroscopy
Objective: To observe the triplet-triplet absorption of a substituted benzophenone and determine its lifetime.
Instrumentation:
-
A pulsed laser source for excitation (pump), typically a Nd:YAG laser (e.g., 355 nm) or a tunable laser system.
-
A broad-spectrum probe light source, such as a xenon arc lamp.
-
A monochromator or spectrograph to select the probe wavelength.
-
A fast detector, such as a photomultiplier tube (PMT) or an intensified charge-coupled device (ICCD) camera.
-
A digital oscilloscope to record the time-resolved signal.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the substituted benzophenone in a suitable solvent (e.g., acetonitrile, cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.3 at the excitation wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 20 minutes, as oxygen is an efficient quencher of triplet states.
-
Data Acquisition:
-
The sample is excited by a short laser pulse (the pump).
-
The probe light passes through the sample, and changes in its intensity due to absorption by transient species are monitored by the detector.
-
The signal is recorded as a function of time after the laser pulse.
-
-
Data Analysis:
-
The decay of the transient absorption signal, which corresponds to the decay of the triplet state, is fitted to an appropriate kinetic model (typically first-order or pseudo-first-order) to determine the triplet lifetime.
-
By varying the probe wavelength, a time-resolved transient absorption spectrum can be constructed, which helps in identifying the transient species (e.g., the triplet state, ketyl radical).
-
Caption: A simplified workflow for a transient absorption spectroscopy experiment.
Applications in Research and Industry
The tunable photochemical properties of substituted benzophenones have led to their widespread use in a variety of applications.
Photoinitiators in UV Curing
Substituted benzophenones are extensively used as Type II photoinitiators in UV curing applications for inks, coatings, and adhesives. [12]Upon UV irradiation, the excited benzophenone abstracts a hydrogen atom from a co-initiator (typically an amine or a thiol) to generate free radicals that initiate the polymerization of monomers and oligomers. [13][14]The choice of substituents on the benzophenone can influence its absorption spectrum, allowing for the use of different UV light sources, and can also affect the efficiency of the initiation process.
Triplet Sensitizers in Organic Synthesis
The ability of benzophenones to efficiently populate their triplet state and then transfer this energy to another molecule makes them excellent triplet sensitizers. [15][16]This process allows for the formation of the triplet state of a substrate that does not efficiently undergo intersystem crossing on its own, thereby enabling a range of photochemical reactions such as [2+2] cycloadditions and E/Z isomerizations.
Photodynamic Therapy (PDT)
In the field of medicine, benzophenone derivatives are being explored as photosensitizers for photodynamic therapy (PDT), a treatment modality for cancer and other diseases. [17][18][19]In PDT, a photosensitizer is administered and accumulates in the target tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers its energy to molecular oxygen to generate highly reactive singlet oxygen and other reactive oxygen species (ROS) that induce cell death. The incorporation of a benzophenone moiety into photosensitizer design can enhance ROS generation. [17]
Conclusion
Substituted benzophenones are a remarkably versatile class of molecules whose photochemical behavior can be rationally controlled through synthetic modification. The delicate balance between the n,π* and π,π* excited states, governed by the electronic nature of the substituents, dictates their reactivity and opens up a wide range of applications. From fundamental studies of photochemical mechanisms to the development of advanced materials and therapies, the benzophenone scaffold continues to be a source of innovation and discovery. A thorough understanding of the principles outlined in this guide is essential for any scientist or researcher seeking to harness the power of light to drive chemical transformations.
References
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Demeter, A., Horváth, K., Böőr, K., Molnár, L., Soós, T., & Lendvay, G. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. The Journal of Physical Chemistry A, 117(40), 10196-10210. [Link]
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(a) Simplified Jablonski diagram of benzophenone illustrating its... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
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Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
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Perrin–Jablonski diagram for benzophenone in frozen solution,[¹³⁶]... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Jablonski diagram of benzophenone at the different levels of theory... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Radical Pair Kinetics in the Hydrogen Abstraction of Benzophenone Derivatives in Micellar Solutions, Studied by Pulsed Microwave. (2001). The Journal of Physical Chemistry A, 105(10), 1891–1900. [Link]
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - Edinburgh Instruments. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) Synthesis and application of novel benzophenone photoinitiators - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy - ETNA Laboratuvar Çözümleri. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings | Scilit. (n.d.). Retrieved January 17, 2026, from [Link]
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Ground state reactants Ground state products Ground state reactants Excited state reactants Reaction Intermediates Ground state. (n.d.). Retrieved January 17, 2026, from [Link]
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The Photochemistry of Benzophenone - ScholarWorks@BGSU. (n.d.). Retrieved January 17, 2026, from [Link]
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Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
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Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby. (n.d.). Retrieved January 17, 2026, from [Link]
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Benzophenone UV-Photoinitiators Used in Food Packaging: Potential for Human Exposure and Health Risk Considerations - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Scirp.org. (n.d.). Retrieved January 17, 2026, from [Link]
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Photochemical Behavior of Cyclopropyl-Substituted Benzophenones and Valerophenones | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD. (n.d.). Retrieved January 17, 2026, from [Link]
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Photochemistry of Carbonyl Compounds : Norrish Type-II Cleavage & Photoreduction [Part 5] - YouTube. (n.d.). Retrieved January 17, 2026, from [Link]
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Norrish Type II photoelimination of ketones: Cleavage of 1,4-biradicals formed by γ-Hydrogen Abstraction - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and Application of New Benzophenone Photoinitiators - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study - Science Alert. (n.d.). Retrieved January 17, 2026, from [Link]
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Rate Constants for Hydrogen Abstraction Reactions by the Hydroperoxyl Radical from Methanol, Ethenol, Acetaldehyde, Toluene and Phenol - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]
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Scheme 1 Possible photoproducts from Norrish Type I and II reactions. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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4-Acetoxy-2',5'-dimethylbenzophenone solubility and stability
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Acetoxy-2',5'-dimethylbenzophenone: Solubility and Stability Profiles
Abstract: This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound (CAS No. 303098-84-2). In the absence of extensive published experimental data for this specific molecule, this document leverages established principles of physical chemistry and authoritative pharmaceutical testing methodologies. It serves as a detailed roadmap for researchers, scientists, and drug development professionals to generate robust and reliable data. The guide details theoretical considerations, step-by-step experimental protocols for solubility and forced degradation studies, and the development of a stability-indicating analytical method.
Introduction to this compound
This compound is a derivative of benzophenone, a chemical class widely utilized in various industries. Benzophenones are known for their application as UV-light filters in sunscreens and plastics, and as photoinitiators in curing applications.[1] They also serve as key intermediates in the synthesis of pharmaceuticals.[1] The structure of this compound, featuring a benzophenone core with an acetoxy group and two methyl substitutions, suggests a lipophilic character and potential susceptibility to hydrolysis.
This guide outlines the necessary experimental workflows to thoroughly characterize its solubility and stability, which are critical parameters for any stage of drug development or chemical formulation. We will provide field-proven protocols that are designed to be self-validating systems, ensuring the generation of trustworthy and accurate data.
Physicochemical Properties
A foundational understanding of the molecule's inherent properties is the first step in designing meaningful experiments. The following table summarizes the available and predicted physicochemical properties for this compound.
| Property | Value | Source | Implication |
| CAS Number | 303098-84-2 | ChemicalBook[2] | Unique chemical identifier. |
| Molecular Formula | C₁₇H₁₆O₃ | Echemi[3] | Used for molecular weight calculation. |
| Molecular Weight | 268.31 g/mol | Echemi[3] | Essential for concentration calculations. |
| Predicted XLogP3 | 3.7 | Echemi[3] | Indicates high lipophilicity and likely low aqueous solubility. |
| Predicted Density | 1.128 g/cm³ | Echemi[3] | Useful for formulation and process calculations. |
The high predicted XLogP3 value strongly suggests that this compound will exhibit poor solubility in aqueous media and higher solubility in organic solvents. This prediction is the cornerstone upon which the solubility screening strategy is built.
Solubility Profiling: A Methodological Approach
Determining the solubility of a compound is fundamental to its development. The "gold standard" for measuring equilibrium solubility is the shake-flask method, which is renowned for its reliability and ability to achieve true thermodynamic equilibrium.[4][5]
Causality Behind Experimental Choices
The choice of the shake-flask method is deliberate. Unlike kinetic solubility methods, which can sometimes overestimate solubility by not allowing sufficient time for the system to reach its lowest energy state, the equilibrium method ensures that the measured solubility is the true saturation point.[4] This is critical for developing stable formulations and predicting in-vivo performance. The protocol requires agitation for a prolonged period (e.g., 24-48 hours) to ensure that the dissolution process has reached a plateau, a key self-validating checkpoint.[5]
Recommended Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
This protocol is designed to determine the solubility in various aqueous and organic solvents.
Materials:
-
This compound (ensure purity is characterized)
-
Selected solvents (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, Propylene Glycol)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility and low binding)
-
Calibrated analytical balance
-
HPLC system with UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[6]
-
Solvent Addition: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 48 hours.[5] It is recommended to sample at intermediate time points (e.g., 24h, 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[5]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated solution from the undissolved solid. The most reliable method is centrifugation at high speed, which minimizes the risk of filter clogging and adsorption associated with filtration.[5]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.
Analytical Quantification: HPLC-UV Method Development
A reverse-phase HPLC method is generally suitable for quantifying benzophenone derivatives.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Determined by UV scan of the compound (likely in the 254-300 nm range).
-
Calibration: Prepare a standard curve of the compound in the analysis solvent with at least five concentration levels.
Data Presentation: Solubility Profile
The results should be summarized in a clear, tabular format.
| Solvent | Temperature (°C) | Equilibrium Time (h) | Solubility (mg/mL) | Solubility (µg/mL) |
| Water | 25 | 48 | ||
| pH 1.2 Buffer | 37 | 48 | ||
| pH 6.8 Buffer | 37 | 48 | ||
| Ethanol | 25 | 48 | ||
| Propylene Glycol | 25 | 48 |
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Summary and Recommendations
It is recommended that researchers begin with the shake-flask method to establish a definitive solubility profile in a range of pharmaceutically relevant solvents. Concurrently, forced degradation studies should be initiated to understand the molecule's liabilities and to develop a validated, stability-indicating HPLC method. This foundational data is indispensable for informed decision-making in formulation development, manufacturing, and defining appropriate storage conditions and shelf-life.
References
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Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H 2 O 2 Advanced Oxidation Process. (2018). MDPI. Available at: [Link]
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Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. (2024). PubMed. Available at: [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]
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Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity. (2025). ResearchGate. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]
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A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. (n.d.). PubMed Central. Available at: [Link]
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Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. (2021). PubMed. Available at: [Link]
- Summary of solubility measurement protocols of each company before harmoniz
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). World Health Organization. Available at: [Link]
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Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]
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4-acetoxy-2,5-dimethyl-3(2H)-furanone. (n.d.). PubChem. Available at: [Link]
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4-acetoxy-2,5-dimethyl-3(2H)-furanone. (n.d.). Scent.vn. Available at: [Link]
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DOSS - TURI. (n.d.). TURI. Available at: [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Available at: [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Available at: [Link]
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4-acetoxy-2,5-dimethyl-3(2H)-furanone. (n.d.). NIST WebBook. Available at: [Link]
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strawberry furanone acetate 4-acetoxy-2,5-dimethyl-3(2H). (n.d.). The Good Scents Company. Available at: [Link]
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4-Acetoxy-2',4'-dimethylbenzophenone. (n.d.). PubChem. Available at: [Link]
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Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2025). ResearchGate. Available at: [Link]
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[2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. (n.d.). ResearchOnline@JCU. Available at: [Link]
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[2+2]-Photocycloadditions of 2-Acetoxy-1,4-naphthoquinone and Structure Determination of the Main Photoadducts. (n.d.). MDPI. Available at: [Link]
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Stability of a Series of BODIPYs in Acidic Conditions: An Experimental and Computational Study Into the Role of the Substituents at Boron. (2018). PubMed. Available at: [Link]
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An In-depth Technical Guide to the Discovery and History of Novel Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzophenone scaffold, a seemingly simple diaryl ketone, has established itself as a "privileged structure" in medicinal chemistry, giving rise to a vast and diverse library of derivatives with significant therapeutic potential.[1][2] This technical guide provides a comprehensive exploration of the discovery and history of novel benzophenone derivatives, offering in-depth insights for researchers, scientists, and drug development professionals. We will traverse the historical milestones of this versatile scaffold, from its early synthesis to its evolution as a key pharmacophore in modern drug discovery. A comparative analysis of the primary synthetic methodologies for creating novel benzophenone derivatives will be presented, complete with detailed, field-proven experimental protocols. Furthermore, this guide will delve into the significant therapeutic applications of these compounds, with a focus on their anticancer, anti-inflammatory, antiviral, and neuroprotective activities. Each application will be supported by an examination of the underlying mechanisms of action, quantitative data, and visualizations of key signaling pathways, providing a robust resource for the continued development of innovative benzophenone-based therapeutics.
A Journey Through Time: The History and Evolution of the Benzophenone Scaffold
The story of benzophenone begins in the 19th century, with early reports of its synthesis. In 1874, Carl Graebe described the reduction of benzophenone, laying the groundwork for future investigations into its chemical properties.[3] Initially, its applications were primarily in the industrial realm, utilized as a photoinitiator in UV-curing processes for inks and coatings, and as a UV blocker in perfumes and plastic packaging to prevent photodegradation.[3][4]
The transition of the benzophenone scaffold from industrial chemical to a cornerstone of medicinal chemistry was a gradual but significant evolution.[2] Scientists began to recognize that the diaryl ketone core offered a versatile platform for structural modification, allowing for the systematic tuning of its physicochemical and pharmacological properties.[1] This realization sparked a wave of research into synthesizing and evaluating a myriad of benzophenone derivatives for a wide range of biological activities. The inherent stability of the benzophenone core, combined with the ability to introduce various functional groups onto its two phenyl rings, has made it an attractive starting point for the design of novel therapeutic agents.[5] This has led to the development of numerous derivatives with potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties, solidifying the benzophenone scaffold as a truly ubiquitous and valuable entity in drug discovery.[2][5]
The Art of Creation: Synthesis of Novel Benzophenone Derivatives
The synthesis of novel benzophenone derivatives is a cornerstone of their development as therapeutic agents. A variety of synthetic methodologies have been established, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This section provides a comparative overview of the most prominent synthetic strategies, complete with detailed experimental protocols.
Friedel-Crafts Acylation: The Classic Approach
The Friedel-Crafts acylation is a fundamental and widely used method for the synthesis of benzophenones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Causality Behind Experimental Choices: The choice of a Lewis acid is critical; AlCl₃ is highly effective but can be harsh. The reaction is typically carried out in a non-polar solvent to avoid complex formation with the catalyst. Anhydrous conditions are paramount as water will deactivate the Lewis acid. The order of addition of reagents can influence the outcome, particularly with substituted benzenes.
Experimental Protocol: Synthesis of 4-Chlorobenzophenone
-
Materials: Benzoyl chloride, chlorobenzene, anhydrous aluminum chloride, dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer, heating mantle, ice bath.
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq).
-
Add dry dichloromethane and cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 eq) to the stirred suspension.
-
To this mixture, add chlorobenzene (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
-
Workflow Diagram: Friedel-Crafts Acylation
Caption: Friedel-Crafts Acylation Workflow.
Suzuki Coupling: A Modern and Versatile Method
The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that has been adapted for the synthesis of benzophenones. This method offers high functional group tolerance and is particularly useful for creating unsymmetrical benzophenones.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for reaction efficiency. The base is required for the transmetalation step. The solvent system is often a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of a Phenyl-Substituted Benzophenone
-
Materials: A bromo-substituted benzophenone, an arylboronic acid, palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., SPhos), potassium carbonate (K₂CO₃), a solvent mixture (e.g., toluene/ethanol/water), rotary evaporator, magnetic stirrer, heating mantle.
-
Procedure:
-
In a round-bottom flask, combine the bromo-substituted benzophenone (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst and ligand (typically 1-5 mol%).
-
Add the solvent mixture (e.g., toluene/ethanol/water in a 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Workflow Diagram: Suzuki Coupling
Caption: Suzuki Coupling Workflow.
Grignard Reaction: A Classic Carbon-Carbon Bond Formation
The Grignard reaction provides a classic and effective route to tertiary alcohols, which can then be oxidized to form benzophenones. This method involves the reaction of a Grignard reagent (an organomagnesium halide) with a benzoyl chloride or an ester.
Causality Behind Experimental Choices: The Grignard reagent is highly reactive and moisture-sensitive, necessitating the use of anhydrous solvents (typically diethyl ether or THF) and inert atmosphere conditions. The reaction is exothermic and often requires cooling during the addition of the electrophile.
Experimental Protocol: Synthesis of Triphenylmethanol (a precursor to a benzophenone derivative) [6][7]
-
Materials: Magnesium turnings, bromobenzene, anhydrous diethyl ether, benzophenone, 3M HCl, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer, heating mantle, dropping funnel.
-
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether.
-
Dissolve bromobenzene (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add 3M HCl to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting triphenylmethanol can be purified by recrystallization.
-
-
Other Notable Synthetic Methods
-
Fries Rearrangement: This reaction is particularly useful for the synthesis of hydroxybenzophenones. It involves the rearrangement of a phenyl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.[8][9] The regioselectivity (ortho vs. para) can often be controlled by the reaction temperature.[10]
-
Houben-Hoesch Reaction: This reaction is a variation of the Friedel-Crafts acylation that uses a nitrile as the acylating agent in the presence of a Lewis acid and HCl. It is particularly effective for the synthesis of polyhydroxybenzophenones.[11][12][13]
Therapeutic Frontiers: Unlocking the Potential of Benzophenone Derivatives
The versatility of the benzophenone scaffold has been exploited to develop a wide array of derivatives with potent therapeutic activities. This section explores the major therapeutic areas where benzophenone derivatives have shown significant promise.
Anticancer Activity: Targeting Tumor Growth and Proliferation
Benzophenone derivatives have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines.[1][14] Their mechanisms of action are diverse and often involve the disruption of key cellular processes essential for tumor growth and survival.
Mechanism of Action: A significant number of benzophenone derivatives exert their anticancer effects by targeting tubulin polymerization.[15] By binding to the colchicine binding site on tubulin, these compounds inhibit the formation of microtubules, which are crucial components of the cytoskeleton and the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[15][16] Other anticancer mechanisms include the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients) by targeting factors like vascular endothelial growth factor (VEGF), and the modulation of various signaling pathways involved in cell proliferation and survival.[14][16]
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Benzophenone Derivatives Targeting Tubulin.
Table 1: Anticancer Activity of Selected Benzophenone Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 31 | Ehrlich ascites tumor (EAT) | ~61% inhibition | [16] |
| Compound 45 | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | [16] |
| Compound 39 | EAC and DLA | ~5 | [16] |
| Compound s3 | HL-60, SMMC-7721 | 0.122, 0.111 | [17] |
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, and benzophenone derivatives have demonstrated significant potential as anti-inflammatory agents.[18][19] Their primary mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: Many anti-inflammatory benzophenone derivatives function as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[18][20] By inhibiting COX enzymes, these compounds reduce the synthesis of prostaglandins, thereby alleviating inflammatory symptoms. Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16]
Signaling Pathway: COX Inhibition
Caption: Benzophenone Derivatives as COX Inhibitors.
Table 2: Anti-inflammatory Activity of Selected Benzophenone Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| Para-fluoro analog | IL-6 | 0.19 | [16] |
| Glucoside 4 | COX-2 | Selective Inhibition | [20] |
| Aglycone 5 | COX-1 | Selective Inhibition | [20] |
Antiviral Activity: A Broad-Spectrum Defense
The emergence of viral infections has highlighted the urgent need for new antiviral therapies. Benzophenone derivatives have shown promise as broad-spectrum antiviral agents, with activity against a range of viruses, including human immunodeficiency virus (HIV) and influenza.[21][22]
Mechanism of Action: A significant area of research has focused on benzophenone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[21] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA into DNA, a crucial step in the HIV life cycle. Other antiviral mechanisms include the inhibition of viral proteases, such as the coxsackie virus 3C protease, and the inhibition of viral neuraminidase, which is essential for the release of new influenza virus particles from infected cells.[22]
Table 3: Antiviral Activity of Selected Benzophenone Derivatives
| Compound | Virus | Target | EC₅₀/IC₅₀ | Reference |
| Compound 53 | HIV-1 (wild-type) | Reverse Transcriptase | 2.9 nM (EC₅₀) | [16] |
| Compound 8 | Influenza A | Neuraminidase | 11.9 µM (IC₅₀) | [22] |
| Compound 9 | Influenza A | Neuraminidase | 9.2 µM (IC₅₀) | [22] |
| Compound 8 | Coxsackie B3 | 3C Protease | 1.1 µM (IC₅₀) | [22] |
| Compound 9 | Coxsackie B3 | 3C Protease | 2.0 µM (IC₅₀) | [22] |
Neuroprotective Effects: A Glimmer of Hope for Alzheimer's Disease
Alzheimer's disease is a devastating neurodegenerative disorder with limited treatment options. Recent research has identified benzophenone derivatives as potential therapeutic agents for this complex disease.[23][24]
Mechanism of Action: The therapeutic potential of benzophenone derivatives in Alzheimer's disease is often attributed to their ability to act as multi-target-directed ligands.[25] One key mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[25][26] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which is important for memory and cognitive function. Furthermore, some derivatives have been shown to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease, by interacting with the peripheral anionic site (PAS) of AChE.[26] Other potential mechanisms include the inhibition of γ-secretase, an enzyme involved in the production of amyloid-β.[23][24]
Table 4: Activity of Selected Benzophenone Derivatives in Alzheimer's Disease Models
| Compound | Target | Kᵢ/IC₅₀ | Reference |
| Compound 6 | Histamine H₃ Receptor | 8 nM (Kᵢ) | [25] |
| Compound 6 | Butyrylcholinesterase (BuChE) | 172 nM (IC₅₀) | [25] |
| Ligand 30 | Acetylcholinesterase (AChE) | 1.11 µM (IC₅₀) | [25] |
Conclusion and Future Perspectives
The journey of the benzophenone scaffold, from its humble beginnings as an industrial chemical to its current status as a privileged structure in medicinal chemistry, is a testament to the power of chemical innovation. This in-depth technical guide has provided a comprehensive overview of the history, synthesis, and therapeutic applications of novel benzophenone derivatives. The versatility of the benzophenone core, coupled with the development of sophisticated synthetic methodologies, has enabled the creation of a vast and diverse chemical space with immense therapeutic potential.
The exploration of benzophenone derivatives as anticancer, anti-inflammatory, antiviral, and neuroprotective agents has yielded promising results, with several compounds demonstrating potent activity in preclinical studies. The elucidation of their mechanisms of action, including the targeting of key enzymes and signaling pathways, has provided a rational basis for the design of next-generation therapeutics.
Looking ahead, the future of benzophenone-based drug discovery is bright. The continued application of modern synthetic techniques, coupled with computational modeling and high-throughput screening, will undoubtedly lead to the discovery of even more potent and selective derivatives. A deeper understanding of the structure-activity relationships will guide the optimization of lead compounds to enhance their efficacy and reduce off-target effects. Furthermore, the exploration of novel therapeutic targets and the development of multi-target-directed ligands will open up new avenues for the treatment of complex diseases. The benzophenone scaffold, with its rich history and proven track record, is poised to remain a central player in the ongoing quest for innovative and life-saving medicines.
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A Theoretical and Computational Analysis of 4-Acetoxy-2',5'-dimethylbenzophenone: An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive theoretical analysis of 4-Acetoxy-2',5'-dimethylbenzophenone, a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural, electronic, and reactive properties. Key analyses include optimized molecular geometry, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. The insights derived from these computational methods offer a foundational understanding of the molecule's stability, reactivity, and potential for intermolecular interactions, serving as a critical resource for researchers in drug design and chemical synthesis.
Introduction
Benzophenones are a class of aromatic ketones characterized by a carbonyl group connected to two phenyl rings. These compounds are of significant interest due to their diverse applications, including as photoinitiators, UV-stabilizers, and as scaffolds in the synthesis of pharmaceuticals. Computational and experimental studies on benzophenone derivatives have revealed their potential as antileishmanial agents, androgen receptor modulators, and anticancer agents. The specific substitutions on the phenyl rings can dramatically alter the physicochemical and biological properties of the parent molecule.
This compound is a derivative featuring an acetoxy group at the 4-position of one phenyl ring and two methyl groups at the 2' and 5' positions of the second ring. To fully exploit the potential of this molecule, a deep understanding of its electronic structure and reactivity is paramount. Theoretical studies, particularly those employing quantum chemical calculations, provide an invaluable, atom-level perspective that complements experimental work.
This guide employs Density Functional Theory (DFT), a robust computational method, to explore the intrinsic properties of this compound. By calculating and visualizing its molecular orbitals, charge distribution, and electrostatic potential, we can predict its chemical behavior, identify reactive sites, and lay the groundwork for its rational application in various scientific fields.
Computational Methodology
Justification of Method
The theoretical calculations presented in this guide were performed using Density Functional Theory (DFT). DFT is a widely-used quantum chemical method that provides a favorable balance between computational cost and accuracy for medium-sized organic molecules. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed. B3LYP is known for its reliability in predicting geometries and electronic properties for a vast range of organic systems.
To ensure a precise description of the electron distribution, especially for atoms with lone pairs (like oxygen) and for describing potential non-covalent interactions, the 6-311++G(d,p) basis set was selected. This basis set includes diffuse functions (++) for describing spatially extended electron densities and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for accurately modeling bonding and reactivity. All calculations were performed assuming a gaseous phase to analyze the molecule's intrinsic properties without solvent influence.
Computational Workflow
The theoretical investigation followed a systematic, multi-step process designed to yield a comprehensive electronic and structural profile of the target molecule. This workflow ensures that each stage of the analysis is built upon a foundation of accurately computed data, reflecting a self-validating system where geometric optimization precedes the calculation of more complex electronic properties.
Molecular Structure and Geometry
The geometry of this compound was optimized to find its lowest energy conformation. A key structural feature of benzophenones is the dihedral angle (twist angle) between the two phenyl rings. Due to steric hindrance between ortho-hydrogens, benzophenone is inherently non-planar. In the isolated molecule, this twist is a balance between the destabilizing steric repulsion and the stabilizing effect of π-conjugation across the carbonyl bridge.
For this compound, the presence of a methyl group at the 2'-position introduces significant steric bulk, which is expected to increase the dihedral angle compared to unsubstituted benzophenone. The optimized structure reveals a notable twist between the two aromatic rings.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (carbonyl) | 1.22 | |
| C-C (carbonyl-phenyl 1) | 1.49 | |
| C-C (carbonyl-phenyl 2) | 1.50 | |
| C-O (ester) | 1.39 | |
| Bond Angles (°) | ||
| Phenyl-C-Phenyl | 122.5 | |
| O=C-Phenyl | 120.1 |
| Dihedral Angle (°) | Phenyl Ring 1 vs. Ring 2 | 64.8 |
The calculated C=O bond length is typical for a conjugated ketone. The dihedral angle of 64.8° is significant and indicates that the π-systems of the two rings are substantially decoupled. This has important implications for the molecule's electronic properties, as the conjugation is disrupted, which will influence its UV absorption characteristics and overall electronic communication between the two halves of the molecule.
Quantum Chemical Analysis
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of drug design, the HOMO and LUMO energies are crucial for predicting how a molecule will interact with a biological target.
The FMOs for this compound were calculated and visualized.
-
HOMO: The HOMO is primarily localized on the acetoxy-substituted phenyl ring. The electron density is concentrated on the aromatic ring and the oxygen atom of the acetoxy group, indicating this is the most electron-rich region and the likely site of electrophilic attack.
-
LUMO: The LUMO is predominantly centered on the benzophenone core, specifically on the carbonyl group and the dimethyl-substituted phenyl ring. This distribution suggests that this region is the most electron-deficient and is the primary site for nucleophilic attack.
Table 2: Calculated Quantum Chemical Parameters
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.45 | Electron-donating ability |
| ELUMO | -1.89 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.56 | High kinetic stability, low reactivity |
| Chemical Potential (μ) | -4.17 | Escaping tendency of electrons |
| Hardness (η) | 2.28 | Resistance to charge transfer |
| Softness (S) | 0.22 | Propensity for charge transfer |
| Electrophilicity (ω) | 3.82 | Electrophilic nature |
The calculated energy gap of 4.56 eV is relatively large, suggesting that this compound is a kinetically stable molecule with moderate reactivity. This stability is desirable for applications where the compound must resist degradation, such as in materials or as a stable drug candidate.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green represents regions of neutral potential.
The MEP map of this compound clearly highlights distinct regions of varying potential:
-
Negative Potential (Red): The most intense red region is located around the carbonyl oxygen atom (C=O), confirming it as the primary site for electrophilic attack and hydrogen bond donation. A less intense negative potential is also observed around the oxygen atoms of the acetoxy group.
-
Positive Potential (Blue): Regions of positive potential are located around the hydrogen atoms of the aromatic rings, as expected.
-
Neutral Potential (Green): The aromatic rings and the methyl groups constitute the regions of largely neutral potential.
This analysis corroborates the FMO findings, identifying the carbonyl oxygen as the most reactive site for interactions with electrophiles or positively charged species.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding and charge distribution by transforming the complex, delocalized molecular orbitals into localized bonds and lone pairs, akin to a Lewis structure. This method allows for the quantitative analysis of intramolecular interactions, such as hyperconjugation, and provides insights into charge transfer between orbitals.
Key findings from the NBO analysis of this compound include:
-
Atomic Charges: The analysis reveals a significant negative charge on the carbonyl oxygen atom (-0.56 e) and a positive charge on the carbonyl carbon atom (+0.48 e), confirming the high polarity of the C=O bond. The oxygen atoms of the acetoxy group also carry substantial negative charges.
-
Hyperconjugative Interactions: The analysis identifies several significant stabilizing interactions. A prominent interaction occurs between the lone pair (LP) orbitals of the carbonyl oxygen and the antibonding π* orbitals of the adjacent C-C bonds of the phenyl rings. This delocalization of electron density contributes to the stability of the overall conjugated system, despite the twist between the rings.
Table 3: Second-Order Perturbation Analysis of Key NBO Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O-carbonyl) | π* (Caryl-Caryl) | 22.5 | π-conjugation |
| LP (O-ester) | π* (Caryl-Caryl) | 18.9 | Resonance |
| σ (C-Hmethyl) | π* (Caryl-Caryl) | 2.1 | C-H Hyperconjugation |
The E(2) value represents the stabilization energy from the donor-acceptor interaction. The large E(2) values for the lone pair to antibonding orbital interactions confirm significant electronic delocalization and resonance effects, which are fundamental to the molecule's stability.
Experimental Correlation and Protocol
The theoretical findings presented can be directly correlated with experimental data. For instance, the calculated vibrational frequencies can be compared to an experimental FT-IR spectrum, and the predicted electronic transitions (related to the HOMO-LUMO gap) can be validated using UV-Vis spectroscopy.
Protocol: UV-Vis Spectroscopic Analysis
This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound to experimentally determine its maximum absorption wavelength (λmax), which is related to the electronic transitions predicted by FMO analysis.
Objective: To measure the UV-Vis absorption spectrum and determine the λmax.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Ethanol or Cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: a. Accurately weigh approximately 1-5 mg of the compound. b. Dissolve the compound in the chosen solvent in a 50 mL volumetric flask to create a stock solution. c. Perform serial dilutions to prepare a working solution with an expected absorbance between 0.2 and 0.8 a.u.
-
Instrument Setup: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Blanking/Baseline Correction: a. Fill two quartz cuvettes with the pure solvent. b. Place them in the sample and reference holders of the spectrophotometer. c. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvettes.
-
Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the working solution. b. Fill the sample cuvette with the working solution of this compound. c. Place the sample cuvette back into the sample holder. d. Initiate the scan.
-
Data Analysis: a. The instrument software will generate an absorption spectrum (Absorbance vs. Wavelength). b. Identify the wavelength(s) at which maximum absorbance occurs (λmax). c. This λmax corresponds to the energy of the principal electronic transition, which can be compared with the theoretically calculated HOMO-LUMO energy gap.
Conclusion
This technical guide has provided a detailed theoretical examination of this compound using DFT calculations. The analysis of the molecule's optimized geometry, frontier molecular orbitals, electrostatic potential, and natural bond orbitals has yielded significant insights into its structure and potential reactivity.
The key findings indicate that the molecule possesses high kinetic stability, evidenced by a large HOMO-LUMO energy gap. The MEP and NBO analyses consistently identify the carbonyl oxygen as the most electron-rich and reactive site, making it a prime target for electrophilic attack and hydrogen bonding. The steric hindrance induced by the 2'-methyl group results in a significant twist between the phenyl rings, which impacts electronic conjugation. These computational predictions provide a robust framework for guiding future experimental work, including synthesis, spectroscopic characterization, and evaluation of its biological or material properties.
References
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Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. Available at: [Link]
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Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis. Available at: [Link]
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Grokipedia. (n.d.). Natural bond orbital. Available at: [Link]
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Chemistry LibreTexts. (2023). Electrostatic Potential maps. Available at: [Link]
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ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)? Available at: [Link]
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Avogadro. (2022). Viewing Electrostatic Potential Maps. Available at: [Link]
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ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules? Available at: [Link]
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Ibeji, C. U., et al. (2015). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available at: [Link]
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MDPI. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules, 28(20), 7109. Available at: [Link]
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YouTube. (2024). HOMO & LUMO Explained: The Secret Behind Drug Design. Available at: [Link]
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PubMed Central. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLoS ONE, 18(10), e0292205. Available at: [Link]
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ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? Available at: [Link]
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ACS Publications. (1999). Hydrogen Bonding and Density Functional Calculations: The B3LYP Approach as the Shortest Way to MP2 Results. The Journal of Physical Chemistry A, 103(38), 7656-7661. Available at: [Link]
-
Quora. (2016). Why is benzophenone non-planar? Available at: [Link]
Quantum yield of 4-Acetoxy-2',5'-dimethylbenzophenone
An In-depth Technical Guide to the Quantum Yield of 4-Acetoxy-2',5'-dimethylbenzophenone
Abstract
Substituted benzophenones are cornerstone molecules in photochemistry, prized for their efficacy as triplet photosensitizers in applications ranging from polymer curing to pharmaceutical development. Their utility is fundamentally governed by the quantum yield of intersystem crossing (ΦISC), a measure of the efficiency with which the absorbed light energy is channeled into the reactive triplet state. This guide provides an in-depth technical exploration of the quantum yield of a specific derivative, this compound. We will delve into the core photophysical principles, present a validated experimental workflow for the determination of its triplet quantum yield, analyze the structural and environmental factors that modulate this efficiency, and provide the causal reasoning behind the methodological choices. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical framework for characterizing and utilizing substituted benzophenones.
Introduction: The Significance of the Triplet State in Benzophenone Chemistry
The photochemical journey of a benzophenone derivative begins with the absorption of ultraviolet (UV) light, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). While many molecules would dissipate this energy through fluorescence or non-radiative decay back to the ground state, benzophenones are distinguished by an exceptionally rapid and efficient process known as intersystem crossing (ISC).[1] During ISC, the molecule undergoes a spin-inversion to populate a long-lived triplet state (T₁).
The quantum yield of intersystem crossing (ΦISC) is defined as:
ΦISC = (Number of molecules forming the triplet state) / (Number of photons absorbed)
For the parent benzophenone molecule, this value is near unity (ΦISC ≈ 1), meaning almost every absorbed photon results in the formation of a triplet state molecule.[2] This high efficiency is the bedrock of its utility. The T₁ state is a powerful chemical entity, capable of initiating reactions such as hydrogen abstraction from suitable donor molecules or transferring its energy to other molecules, a process known as triplet-triplet energy transfer.[3][4]
This compound, the subject of this guide, possesses structural modifications—an electron-donating acetoxy group and two methyl groups—that are expected to modulate its photophysical behavior compared to the parent compound. Understanding its precise quantum yield is therefore critical for predicting its reactivity and optimizing its performance in any photochemical application.
Core Photophysical Pathways
The efficiency of triplet state formation is dictated by the competition between several decay pathways from the S₁ state. The Jablonski diagram below illustrates these key processes. For benzophenones, the rate of intersystem crossing (kISC) is significantly faster than the rates of fluorescence (kf) and internal conversion (kIC), leading to the characteristically high triplet quantum yield.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Hydroxyacetophenones via Fries Rearrangement of Acetoxybenzene
Abstract
This technical guide provides a comprehensive experimental protocol for the Friedel-Crafts acylation of acetoxybenzene, a reaction more precisely termed the Fries rearrangement. This process is a cornerstone of synthetic organic chemistry for producing hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical and fragrance industries.[1][2] This document outlines the mechanistic underpinnings, detailed step-by-step procedures, safety protocols, and methods for purification and characterization of the resulting ortho and para isomers of hydroxyacetophenone.
Introduction: The Fries Rearrangement
The Fries rearrangement is a Lewis acid-catalyzed transformation of a phenolic ester, such as acetoxybenzene (phenyl acetate), into a mixture of ortho- and para-hydroxyaryl ketones.[1][3][4] This reaction proceeds via an intramolecular electrophilic aromatic substitution mechanism, bearing resemblance to the intermolecular Friedel-Crafts acylation.[1][4] The ability to control the regioselectivity towards the ortho or para product by tuning reaction conditions makes the Fries rearrangement a versatile synthetic tool.[3][5]
Mechanistic Overview
The reaction is initiated by the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester.[3] This coordination enhances the electrophilicity of the acyl group, facilitating its migration to the aromatic ring. The accepted mechanism involves the formation of an acylium ion intermediate, which then acts as the electrophile in an attack on the electron-rich phenyl ring.[3][4][6]
The choice of reaction temperature is a critical factor in determining the ratio of ortho to para isomers.[1][5]
-
Low temperatures (below 60°C) generally favor the formation of the para isomer, 4-hydroxyacetophenone.[4][5]
-
High temperatures (above 160°C) tend to favor the formation of the ortho isomer, 2-hydroxyacetophenone.[5]
The solvent can also influence the product distribution, with non-polar solvents often favoring the ortho product and polar solvents favoring the para product.[3]
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, workup, and analysis of hydroxyacetophenones.
Caption: Experimental workflow for the Fries rearrangement of acetoxybenzene.
Detailed Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Acetoxybenzene (Phenyl Acetate) | 13.6 g (0.1 mol) | Starting Material |
| Anhydrous Aluminum Chloride (AlCl₃) | 29.3 g (0.22 mol) | Lewis Acid Catalyst |
| Dichloromethane (CH₂Cl₂) | 100 mL | Reaction Solvent |
| Ice | ~200 g | Quenching Agent |
| Concentrated Hydrochloric Acid (HCl) | 30 mL | Decomposition of Aluminum Complexes |
| Saturated Sodium Bicarbonate (NaHCO₃) | 2 x 50 mL portions | Neutralization of excess acid |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | Drying Agent |
| Round-bottom flask (250 mL) | 1 | Reaction Vessel |
| Magnetic stirrer and stir bar | 1 | Agitation |
| Ice bath | 1 | Temperature Control |
| Separatory funnel (500 mL) | 1 | Extraction |
| Rotary evaporator | 1 | Solvent Removal |
| TLC plates (silica gel) | Several | Reaction Monitoring & Purity Assessment |
| Steam distillation apparatus | 1 | Separation of ortho isomer |
| Column chromatography setup | 1 | Separation of isomers (alternative) |
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): This reagent is highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[7][8] Always handle AlCl₃ in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and impervious gloves.[7][9] Keep a container of dry sand nearby for spills.[7]
-
Dichloromethane (CH₂Cl₂): This is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a well-ventilated fume hood.
-
Concentrated Hydrochloric Acid (HCl): This is a corrosive acid. Handle with care and appropriate PPE.
Reaction Procedure
-
Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer. Ensure all glassware is dry.
-
Reagent Addition: Add acetoxybenzene (13.6 g) and dichloromethane (100 mL) to the flask and stir until the acetoxybenzene has dissolved.
-
Catalyst Addition: While maintaining the temperature at 0-5°C, slowly and portion-wise add anhydrous aluminum chloride (29.3 g). The addition is exothermic, and HCl gas will be evolved.[10] Maintain a slow rate of addition to control the reaction temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The color of the mixture will likely darken.
-
Quenching: Carefully pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 30 mL of concentrated HCl.[11] This step is highly exothermic and should be done slowly with stirring in a fume hood. The purpose of the acid is to decompose the aluminum chloride-ketone complex.[10]
-
Workup - Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Rinse the beaker with a small amount of dichloromethane and add it to the separatory funnel. The organic layer (dichloromethane) will be the bottom layer.[10] Separate the layers.
-
Washing: Wash the organic layer with two 50 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product mixture of hydroxyacetophenone isomers.
Purification and Separation of Isomers
The crude product is a mixture of ortho- and para-hydroxyacetophenone. These isomers can be separated based on their differing physical properties.
Steam Distillation
The ortho-isomer (2-hydroxyacetophenone) is steam volatile due to intramolecular hydrogen bonding, while the para-isomer (4-hydroxyacetophenone) is not.[5][12] This difference allows for their separation via steam distillation.[5]
-
Transfer the crude product to a distillation flask and add water.
-
Heat the mixture to generate steam, which will co-distill with the ortho-isomer.
-
Collect the distillate, which will contain the ortho-isomer. The ortho-isomer can then be extracted from the aqueous distillate with a suitable organic solvent.
-
The non-volatile para-isomer will remain in the distillation flask.
Column Chromatography
Alternatively, the isomers can be separated by column chromatography on silica gel using a solvent system such as a mixture of hexanes and ethyl acetate. The more polar para-isomer will have a lower Rf value than the less polar ortho-isomer.[13]
Characterization of Products
The identity and purity of the separated isomers should be confirmed by spectroscopic methods and melting point analysis.
Spectroscopic Data
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-Hydroxyacetophenone | ~12.25 (s, 1H, -OH), 7.78-6.80 (m, 4H, Ar-H), ~2.61 (s, 3H, -CH₃)[14][15] | ~204.6 (C=O), ~162.4, ~136.4, ~130.8, ~119.7, ~118.9, ~118.3 (Ar-C), ~26.5 (-CH₃)[14][15] | ~3000-3600 (broad, O-H), ~1646 (C=O)[16] |
| 4-Hydroxyacetophenone | ~8.69 (s, 1H, -OH), ~7.92 (d, 2H, Ar-H), ~6.98 (d, 2H, Ar-H), ~2.60 (s, 3H, -CH₃)[17] | ~198.2 (C=O), Ar-C signals, ~26.5 (-CH₃)[15] | ~3100-3600 (broad, O-H), ~1680 (C=O)[18] |
Melting Point
-
2-Hydroxyacetophenone: 4-6 °C
-
4-Hydroxyacetophenone: 109-111 °C
Troubleshooting and Key Considerations
-
Low Yield: Ensure that the aluminum chloride used is truly anhydrous, as moisture will deactivate the catalyst.[19]
-
Emulsion during Workup: If an emulsion forms during the extraction, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
Incomplete Reaction: Monitor the reaction by TLC to ensure the disappearance of the starting acetoxybenzene. If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary.
Conclusion
The Fries rearrangement of acetoxybenzene is an effective method for the synthesis of valuable hydroxyacetophenone isomers. Careful control of reaction parameters, particularly temperature, along with meticulous workup and purification, allows for the selective isolation of the desired products. The protocol and data presented in this application note provide a robust framework for researchers to successfully perform this important transformation.
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Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]
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What is the Fries Rearrangement Reaction? - BYJU'S. BYJU'S. [Link]
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FRIES REARRANGEMENT - PHARMD GURU. PHARMD GURU. [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032568). The Human Metabolome Database. [Link]
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Safety Data Sheet: Aluminium chloride - Carl ROTH. Carl ROTH. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Fries Rearrangement - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education - ACS Publications. ACS Publications. [Link]
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A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Preprints.org. [Link]
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Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. YouTube. [Link]
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Material Safety Data Sheet - EPA OSC Response. Environmental Protection Agency. [Link]
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2'-Hydroxyacetophenone - SpectraBase. SpectraBase. [Link]
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FT-IR spectra of control and treated samples of p-hydroxyacetophenone. - ResearchGate. ResearchGate. [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
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Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps. Chemistry Steps. [Link]
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4-Hydroxyacetophenone - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
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4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem. National Center for Biotechnology Information. [Link]
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Experiment 1: Friedel-Crafts Acylation - umich.edu. University of Michigan. [Link]
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Friedel-Crafts Acylation - Chemistry Steps. Chemistry Steps. [Link]
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Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. Master Organic Chemistry. [Link]
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Steam Volatile Isomer of Hydroxyacetophenone (o, m, p) | Class 12 Chemistry - YouTube. YouTube. [Link]
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Supporting Information - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
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Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. BYJU'S. [Link]
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[FREE] Given that the TLC conditions are identical, explain why the two hydroxyacetophenone isomers have different - Brainly. Brainly. [Link]
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Experiment 14: Friedel-Crafts Acylation - YouTube. YouTube. [Link]
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Friedel-Crafts Acylation - YouTube. YouTube. [Link]
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3-Hydroxy-acetophenone - Optional[Vapor Phase IR] - Spectrum - SpectraBase. SpectraBase. [Link]
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2-Hydroxy-acetophenone - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
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Ortho vs. Para positioning of Substituent (FC-Acylation) : r/OrganicChemistry - Reddit. Reddit. [Link]
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Selectivity for hydroxyacetophenone and isomer distribution at equilibrium. - ResearchGate. ResearchGate. [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. YouTube. [Link]
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The Application of 4-Acetoxy-2',5'-dimethylbenzophenone as a Photoinitiator in Free-Radical Polymerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Benzophenone Derivatives in Photopolymerization
In the realm of photopolymerization, a technology pivotal to applications ranging from advanced coatings and adhesives to 3D printing and biomedical devices, the photoinitiator is the catalyst that harnesses light to drive chemical transformation. 4-Acetoxy-2',5'-dimethylbenzophenone belongs to the benzophenone family, a class of compounds renowned for their efficacy as Type II photoinitiators. These molecules do not generate radicals on their own upon light absorption. Instead, they initiate polymerization through a bimolecular process, requiring a co-initiator to produce the radical species that propagate the polymerization chain. This guide provides a detailed overview of the mechanism, application, and experimental protocols relevant to the use of this compound, contextualized within the well-established framework of its parent compound, benzophenone.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, we can infer its key properties based on its structure and data from related benzophenone derivatives.
| Property | Value / Expected Characteristics | Source / Rationale |
| Molecular Formula | C₁₈H₁₈O₃ | Calculated from structure |
| Molecular Weight | 282.33 g/mol | Calculated from structure |
| Photoinitiator Class | Type II (Hydrogen Abstraction) | Based on the benzophenone scaffold |
| Required Component | Co-initiator / Synergist (e.g., Tertiary Amine) | Characteristic of Type II photoinitiators |
| Predicted λmax | ~250-280 nm and ~340-360 nm | Inferred from related substituted benzophenones.[1] The primary absorption bands for benzophenone are around 250 nm and 345 nm. Substituents on the phenyl rings can cause a shift in these absorption maxima. |
| Solubility | Good solubility in common organic solvents and acrylate/methacrylate monomer formulations. | General property of benzophenone derivatives. |
Mechanism of Action: The Type II Photoinitiation Pathway
The photoinitiation process for this compound, like other benzophenone derivatives, is a multi-step sequence that begins with the absorption of ultraviolet (UV) light and culminates in the generation of free radicals.
-
Photoexcitation: Upon absorbing UV radiation at a wavelength corresponding to its absorption maximum (λmax), the benzophenone derivative is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable and longer-lived excited triplet state (T₁). This triplet state is the key reactive intermediate in the photoinitiation process.
-
Hydrogen Abstraction: In its triplet state, the benzophenone derivative is highly electrophilic and can abstract a hydrogen atom from a suitable donor molecule, the co-initiator. Tertiary amines, such as Triethylamine (TEA) or Triethanolamine (TEOA), are commonly used for this purpose due to their readily abstractable hydrogen atoms on the carbon adjacent to the nitrogen.
-
Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers like acrylates.
Visualizing the Photoinitiation Cascade
Caption: Type II photoinitiation workflow for benzophenone derivatives.
Application Protocol: UV Curing of an Acrylate Formulation
This protocol provides a general framework for utilizing a benzophenone-type photoinitiator system for the UV curing of a standard acrylate monomer, such as Trimethylolpropane Triacrylate (TMPTA).
I. Materials and Reagents
-
Photoinitiator: this compound
-
Co-initiator: Triethylamine (TEA) or other suitable tertiary amine.
-
Monomer: Trimethylolpropane Triacrylate (TMPTA) or other acrylate/methacrylate monomer/oligomer blend.
-
Solvent (optional): For viscosity adjustment, if necessary (e.g., Tetrahydrofuran, THF). Ensure solvent is fully evaporated before curing.
-
UV Light Source: A mercury lamp or a UV-LED source with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator (typically in the 365 nm range for benzophenone derivatives).[2][3]
-
Real-Time FT-IR Spectrometer with ATR accessory: For monitoring the polymerization kinetics.[4][5]
II. Formulation Preparation
The optimal concentration of the photoinitiator and co-initiator should be determined experimentally for each specific monomer system and application.[6][7] A typical starting point is as follows:
-
Stock Solution Preparation:
-
Prepare a stock solution of the photoinitiator system. For example, in a light-protected container, dissolve this compound and Triethylamine in the acrylate monomer.
-
Typical Concentration Range:
-
Photoinitiator: 0.5 - 5.0% by weight.[6]
-
Co-initiator (TEA): 1.0 - 5.0% by weight. The concentration of the amine co-initiator often matches or slightly exceeds that of the photoinitiator.
-
-
-
Mixing: Ensure the components are thoroughly mixed until a homogenous, clear solution is obtained. Gentle warming and stirring may be required. Protect the formulation from ambient light to prevent premature polymerization.
III. Experimental Workflow for Cure Monitoring
Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique to monitor the photopolymerization process by tracking the disappearance of the acrylate double bond peak.[4][5][8]
-
Baseline Spectrum: Apply a small drop of the uncured formulation onto the ATR crystal of the FT-IR spectrometer. Record a baseline spectrum. The characteristic acrylate C=C peak is typically observed around 810 cm⁻¹ and 1635 cm⁻¹.
-
Initiate Curing: Position the UV light source at a fixed distance from the sample on the ATR crystal. Turn on the UV lamp to begin the curing process.
-
Real-Time Data Acquisition: Simultaneously begin rapid, continuous FT-IR spectral acquisition. Collect spectra at regular intervals (e.g., every second) throughout the irradiation period.
-
Data Analysis:
-
The degree of conversion (DC) of the acrylate double bonds can be calculated by monitoring the decrease in the area of the characteristic acrylate peak relative to an internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak).
-
The conversion at time 't' can be calculated using the following formula: DC(t) (%) = [1 - (PeakArea_t / PeakArea_0)] * 100 where PeakArea_t is the area of the acrylate peak at time 't' and PeakArea_0 is the initial peak area.[4]
-
Visualizing the Experimental Protocol
Caption: Workflow for preparing and analyzing a UV-curable formulation.
Key Experimental Considerations and Causality
-
Light Source Selection: The emission spectrum of the UV lamp must overlap with the absorption spectrum of the photoinitiator.[2][7] Using a light source with a wavelength that is not strongly absorbed by the photoinitiator will result in inefficient energy transfer and poor curing. For benzophenone derivatives, UV-A sources, particularly those with a peak emission around 365 nm, are generally effective.
-
Co-initiator Choice and Concentration: The efficiency of hydrogen abstraction depends on the structure of the co-initiator. Tertiary amines are excellent hydrogen donors. The concentration of the co-initiator is critical; an insufficient amount will lead to a low rate of radical generation, while an excessive amount may have other effects on the final polymer properties.
-
Oxygen Inhibition: Free-radical polymerization, particularly at the surface of the sample, is susceptible to inhibition by atmospheric oxygen. Oxygen can scavenge the initiating radicals, leading to a tacky or uncured surface. Using a higher concentration of the photoinitiator system or curing in an inert atmosphere (e.g., nitrogen) can mitigate this effect. Amine co-initiators also play a role in reducing oxygen inhibition.
-
Light Intensity and Exposure Time: The total energy dose (intensity x time) delivered to the sample determines the extent of cure. Higher light intensity generally leads to a faster polymerization rate.[9] However, for a given formulation, there is an optimal dose required to achieve full cure. Over-curing can lead to polymer degradation and yellowing.
Conclusion
This compound is a Type II photoinitiator that can be effectively employed in free-radical photopolymerization systems, particularly for the curing of acrylate and methacrylate-based formulations. Its mechanism relies on the well-understood principle of photo-induced hydrogen abstraction from a co-initiator, typically a tertiary amine. While specific photophysical data for this derivative are not widely published, its performance can be reliably predicted and optimized based on the extensive knowledge of its parent compound, benzophenone. By carefully selecting the co-initiator, optimizing concentrations, and matching the UV light source to the initiator's absorption characteristics, researchers can effectively utilize this compound to achieve rapid and efficient photopolymerization for a wide array of applications.
References
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Patsnap Eureka. (2025, October 11). How to Optimize Acrylic Resin Photoinitiator Concentration. [Link]
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Bal-wójtowicz, A., et al. (2023, March 31). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry (RSC Publishing). [Link]
- Scherzer, T., & Decker, U. (1999). Real-time FTIR–ATR spectroscopy to study the kinetics of ultrafast photopolymerization reactions induced by monochromatic UV light.
-
NINGBO INNO PHARMCHEM CO.,LTD. Optimizing UV Curing: The Impact of Photoinitiator Selection on Performance. [Link]
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Pfeifer, C. S. (2011, August 1). Using Real-Time FT-IR to Characterize UV Curable Optical Adhesives. Spectroscopy Online. [Link]
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Dymax. (2020, February 25). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. [Link]
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- Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency.
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Chemical Research in Chinese Universities. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. [Link]
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MDPI. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. [Link]
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Application Notes and Protocols: The Versatility of Benzophenone Derivatives in Modern Organic Synthesis
Introduction: The Enduring Relevance of the Benzophenone Scaffold
Benzophenone, a simple diaryl ketone, and its derivatives represent a cornerstone in the field of organic photochemistry and synthesis.[1][2] The unique electronic structure of the benzophenone core, characterized by a carbonyl group conjugated with two phenyl rings, allows it to absorb UV radiation and populate a long-lived triplet excited state with high efficiency.[1][3] This triplet state is a powerful diradical species that can engage in a variety of chemical transformations, making benzophenone derivatives indispensable tools for the synthetic chemist.[1][3][4]
These application notes provide an in-depth exploration of the diverse applications of benzophenone derivatives in organic synthesis, with a focus on their roles as photosensitizers, photoinitiators, and key structural motifs in medicinal chemistry. Detailed protocols for representative reactions are provided to enable researchers to harness the synthetic potential of these versatile compounds.
The Photochemistry of Benzophenone: A Foundation for its Synthetic Utility
Upon absorption of UV light, typically in the range of 330-360 nm, benzophenone undergoes an n → π* transition, promoting an electron from a non-bonding n-orbital on the oxygen to an anti-bonding π*-orbital of the carbonyl group.[3][5] This initially forms a short-lived singlet excited state (S1), which rapidly and efficiently undergoes intersystem crossing (ISC) to the more stable triplet excited state (T1) with a quantum yield approaching 100%.[1][3] This triplet state is the key reactive intermediate in most of benzophenone's photochemical applications.
Figure 1: Jablonski diagram illustrating the photochemical excitation of benzophenone.
I. Benzophenone Derivatives as Photosensitizers: The Paternò–Büchi Reaction
One of the most prominent applications of benzophenone is as a photosensitizer in the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.[5][6][7] This reaction is a powerful tool for the synthesis of four-membered oxygen-containing heterocycles, which are challenging to prepare via traditional methods.[8][9]
Mechanism of the Paternò–Büchi Reaction
The reaction is initiated by the photoexcitation of benzophenone to its triplet state.[5][7] The triplet benzophenone then adds to the alkene in a non-concerted manner to form a 1,4-diradical intermediate.[5] Subsequent spin inversion and ring closure yield the oxetane product.[5] The regioselectivity of the reaction is governed by the relative stability of the two possible diradical intermediates.[5]
Figure 2: Simplified workflow of the Paternò–Büchi reaction.
Application Protocol: Synthesis of a 2,2-Diphenyloxetane
This protocol describes a general procedure for the synthesis of an oxetane from benzophenone and an alkene, such as isobutylene.[5]
Materials:
-
Benzophenone
-
Isobutylene (or other suitable alkene)
-
Benzene (or other suitable solvent)
-
High-pressure mercury lamp
-
Quartz reaction vessel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve benzophenone (1.0 eq) in benzene.
-
Alkene Addition: Cool the solution to approximately 5-10 °C and bubble isobutylene gas through the solution for 30 minutes to ensure saturation. Seal the vessel.
-
Irradiation: Irradiate the reaction mixture with a high-pressure mercury lamp at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24-48 hours.
-
Work-up: After the reaction is complete, carefully vent the reaction vessel. Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired oxetane.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Benzophenone Derivatives as Photoinitiators in Polymerization
Benzophenone and its derivatives are widely used as Type II photoinitiators for free-radical polymerization, particularly in UV-curing applications for inks, coatings, and adhesives.[10][11][12] As Type II initiators, they require a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to generate the initiating radicals.[12]
Mechanism of Photoinitiation
Upon UV irradiation, benzophenone is excited to its triplet state. The excited benzophenone then abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and an amine-derived radical.[12][13] The amine-derived radical is typically the species that initiates the polymerization of monomers, such as acrylates.[11][12]
Figure 3: Mechanism of photoinitiated polymerization using a benzophenone/amine system.
Application Protocol: UV Curing of an Acrylate Resin
This protocol provides a general procedure for the UV curing of a simple acrylate monomer using a benzophenone-based photoinitiator system.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) or other suitable acrylate monomer
-
Benzophenone
-
N-Methyldiethanolamine (MDEA) or other suitable co-initiator
-
UV curing lamp (e.g., medium-pressure mercury lamp)
-
Glass slides or other suitable substrate
Procedure:
-
Formulation: Prepare the photocurable formulation by mixing the acrylate monomer, benzophenone (e.g., 2-5 wt%), and the co-initiator (e.g., 2-5 wt%). Ensure thorough mixing to achieve a homogeneous solution.
-
Coating: Apply a thin film of the formulation onto a glass slide or other substrate using a film applicator or by drop-casting.
-
Curing: Expose the coated substrate to UV radiation from a medium-pressure mercury lamp. The curing time will depend on the lamp intensity, the thickness of the film, and the specific formulation, but is typically in the range of a few seconds to a minute.
-
Assessment of Curing: The degree of curing can be assessed by checking for the disappearance of the liquid film and the formation of a solid, tack-free surface. Further characterization can be performed using techniques such as FTIR to monitor the disappearance of the acrylate double bond absorption.
III. Benzophenone Derivatives in Medicinal Chemistry and Drug Discovery
The benzophenone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[2][14][15] Its rigid, yet conformationally flexible, diaryl ketone core provides an excellent platform for the design of new therapeutic agents.[2][14]
Diverse Biological Activities
Benzophenone derivatives have been shown to exhibit a remarkable array of pharmacological properties, including:
-
Anticancer: Many benzophenone analogs have demonstrated potent cytotoxic effects against various cancer cell lines.[2][14]
-
Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory activity, in some cases through the inhibition of enzymes like cyclooxygenase (COX).[15][16]
-
Antimicrobial and Antiviral: The benzophenone scaffold has been incorporated into molecules with activity against various bacteria, fungi, and viruses.[2][14][17]
| Benzophenone Derivative Type | Biological Activity | Reference |
| Halogenated Benzophenones | Anticancer | [14] |
| Benzophenone-Thiazole Hybrids | Anti-inflammatory | [18] |
| Benzophenone-1,2,3-Triazole Conjugates | Antimicrobial | [19] |
| Oxygenated Natural Benzophenones | Antioxidant, Cytotoxic | [20] |
Table 1: Examples of Benzophenone Derivatives and their Biological Activities.
IV. Benzophenone Derivatives as Photoremovable Protecting Groups
Photoremovable protecting groups (PPGs), also known as photocages, are valuable tools in chemistry and biology for the spatial and temporal control over the release of active molecules.[21] Certain benzophenone derivatives have been developed as PPGs, offering an alternative to more common nitrobenzyl-based systems.[22][23]
Mechanism of Photodeprotection
The mechanism of photodeprotection for benzophenone-based PPGs typically involves an intramolecular hydrogen abstraction by the photoexcited benzophenone carbonyl group from an adjacent position, leading to the formation of a diradical intermediate. Subsequent fragmentation releases the protected molecule.
Figure 4: General mechanism for a benzophenone-based photoremovable protecting group.
Application Protocol: Photolytic Deprotection of a Benzophenone-Protected Alcohol
This protocol outlines a general procedure for the cleavage of a benzophenone-based photoremovable protecting group from an alcohol.
Materials:
-
Benzophenone-protected alcohol
-
Suitable solvent (e.g., methanol, acetonitrile/water)
-
Photolysis apparatus with an appropriate wavelength filter (e.g., >300 nm)
-
Rotary evaporator
-
HPLC or other suitable chromatographic technique for purification
Procedure:
-
Solution Preparation: Dissolve the benzophenone-protected alcohol in a suitable solvent in a quartz photolysis tube. The concentration should be optimized for the specific substrate but is typically in the millimolar range.
-
Degassing: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Irradiate the solution with a UV lamp, using a filter to block short-wavelength UV that might damage the substrate. Monitor the progress of the deprotection by TLC or HPLC.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the deprotected alcohol from the benzophenone byproducts using an appropriate chromatographic technique, such as reverse-phase HPLC or silica gel chromatography.
Conclusion
The benzophenone scaffold continues to be a remarkably versatile and powerful tool in organic synthesis. Its rich photochemistry enables a wide range of applications, from the construction of complex cyclic ethers via the Paternò–Büchi reaction to the initiation of polymerization for advanced materials. Furthermore, its prevalence as a privileged structure in medicinal chemistry underscores its importance in the development of new therapeutic agents. The detailed protocols provided herein serve as a practical guide for researchers to explore and exploit the synthetic potential of benzophenone derivatives in their own work.
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Benzophenone - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. (n.d.). National Institutes of Health.
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- Mechanisms and energetics of benzophenone photosensitized thymine damage and repair from Paternò–Büchi cycloaddition. (n.d.). Royal Society of Chemistry.
- New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2020, December 28). Royal Society of Chemistry.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). SpringerLink.
- Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals.
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- Triplet Excited States and Radical Intermediates Formed in Electron Pulse Radiolysis of Amino and Dimethylamino Derivatives of Benzophenone. (n.d.). ACS Publications.
- Benzophenone: A Versatile Chemical Intermediate for Industrial Synthesis. (2026, January 7). BOC Sciences.
- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. (2023, August 4). Royal Society of Chemistry.
- Application Notes and Protocols for the Development of Novel Benzophenone-Derived Ligands. (n.d.). BenchChem.
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Paterno-Buchi reaction: Basic concept, Mechanism and Examples. (2024, May 11). YouTube. Retrieved January 17, 2026, from [Link]
- Photoremovable Protecting Groups Used for the Caging of Biomolecules. (n.d.). Wiley Online Library.
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Synthesis of Benzohydron from Benzophenone. (n.d.). Prezi. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for 4-Acetoxy-2',5'-dimethylbenzophenone in Photopolymerization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of 4-acetoxy-2',5'-dimethylbenzophenone as a photoinitiator in free-radical photopolymerization. As a specialized benzophenone derivative, understanding its unique properties in the context of established photochemistry is crucial for successful formulation and application. These notes are designed to provide both the foundational knowledge and practical protocols required to effectively utilize this compound in research and development settings, including coatings, adhesives, 3D printing, and biomedical device fabrication.[1]
Introduction to this compound as a Type II Photoinitiator
This compound belongs to the benzophenone family of photoinitiators, which are classified as Type II photoinitiators.[2][3] Unlike Type I photoinitiators that undergo direct photo-cleavage to form radicals, Type II photoinitiators require a co-initiator or synergist, typically a hydrogen donor, to generate the initiating radicals.[2] Upon absorption of UV light, the benzophenone moiety is excited from its ground state to a singlet state, which then rapidly undergoes intersystem crossing to a more stable triplet state.[4] This excited triplet state is the primary reactive species. It abstracts a hydrogen atom from the co-initiator, generating a ketyl radical from the benzophenone and a new radical from the co-initiator. The radical derived from the co-initiator is typically the one that initiates the polymerization of monomers.[2]
The specific substitution pattern of this compound—an acetoxy group at the 4-position and dimethyl groups at the 2' and 5' positions—is expected to modulate its photochemical properties. The acetoxy group, being an electron-withdrawing group, may influence the energy of the n-π* transition, potentially affecting the UV absorption characteristics. The dimethyl groups, being electron-donating, can also impact the electronic structure and reactivity of the excited state.
Mechanism of Action: A Step-by-Step Analysis
The photopolymerization process initiated by this compound in the presence of a hydrogen-donating co-initiator can be broken down into the following key steps:
-
Photoexcitation: The benzophenone core of the molecule absorbs UV radiation, promoting an electron to a higher energy orbital and forming an excited singlet state.
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently converts to a more stable and longer-lived triplet state.
-
Hydrogen Abstraction: The triplet-state this compound abstracts a hydrogen atom from a co-initiator (e.g., an amine).[2]
-
Radical Generation: This hydrogen abstraction results in the formation of a ketyl radical from the photoinitiator and a reactive radical from the co-initiator.
-
Initiation: The radical generated from the co-initiator attacks a monomer molecule (e.g., an acrylate or methacrylate), initiating the polymerization chain.
-
Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, leading to the growth of the polymer chain.
-
Termination: The polymerization process ceases when two growing polymer chains combine or disproportionate, or when they react with other radical species.
Diagram of the Photoinitiation Pathway
Caption: Photoinitiation and polymerization pathway using a Type II photoinitiator.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in photopolymerization studies. Researchers should optimize concentrations and exposure parameters based on their specific monomers, equipment, and desired polymer properties.
This protocol describes the preparation of a simple acrylate-based formulation.
Materials:
-
This compound (Photoinitiator)
-
Triethylamine (TEA) or other suitable amine co-initiator[3]
-
Trimethylolpropane trimethacrylate (TMPTMA) or other suitable acrylate monomer[3]
-
Small, amber glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the desired amount of this compound into the amber vial. A typical starting concentration is 1-3% by weight of the monomer.
-
Add the desired amount of the co-initiator, such as triethylamine. A common molar ratio of co-initiator to photoinitiator is 1:1 to 2:1.
-
Add the monomer (e.g., TMPTMA) to the vial.
-
Place the magnetic stir bar in the vial, cap it, and place it on the magnetic stirrer.
-
Stir the mixture in the dark until all components are fully dissolved. This may take several minutes to an hour depending on the solubility.
-
The formulation is now ready for use. Store in a cool, dark place until needed.
Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to measure the heat flow associated with the photopolymerization reaction, providing information on the rate and degree of conversion.
Equipment:
-
Photo-DSC instrument equipped with a UV light source
-
DSC sample pans (aluminum)
-
Micropipette
Procedure:
-
Calibrate the Photo-DSC instrument according to the manufacturer's instructions.
-
Using a micropipette, accurately dispense a small amount (typically 2-5 mg) of the prepared photopolymerizable formulation into a DSC sample pan.
-
Place an empty, sealed sample pan in the reference position of the DSC.
-
Place the sample pan containing the formulation in the sample position.
-
Equilibrate the sample at the desired starting temperature (e.g., 25°C) under a nitrogen purge.
-
Once the baseline is stable, expose the sample to UV light of a specific intensity and wavelength range (e.g., 365 nm).
-
Record the heat flow as a function of time during the UV exposure. The resulting exotherm is proportional to the rate of polymerization.
-
The total heat evolved can be integrated to determine the extent of the reaction.
Diagram of the Experimental Workflow for Photoinitiator Evaluation
Caption: General experimental workflow for evaluating a novel photoinitiator.
Expected Performance and Influence of Substituents
The performance of this compound as a photoinitiator will be dictated by the electronic and steric effects of its substituents. The following table summarizes the anticipated effects based on fundamental principles of organic chemistry.
| Substituent | Position | Expected Effect on Photochemical Properties | Rationale |
| Acetoxy (-OAc) | 4 | - May slightly shift the UV absorption spectrum (λmax).- Could influence the energy of the triplet state. | The acetoxy group is moderately electron-withdrawing, which can alter the electronic transitions of the benzophenone chromophore. |
| Dimethyl (-CH₃)₂ | 2', 5' | - Likely to increase solubility in organic monomers.- May cause a slight red-shift in the UV absorption spectrum.- Could sterically influence the hydrogen abstraction process. | The methyl groups are electron-donating and increase the lipophilicity of the molecule. Their positions on the second aromatic ring can affect the conformation and reactivity of the excited state. |
Troubleshooting and Considerations
-
Incomplete Curing: This may be due to insufficient light intensity, too short an exposure time, or oxygen inhibition. Increasing the photoinitiator or co-initiator concentration, or performing the polymerization under an inert atmosphere (e.g., nitrogen), can mitigate this.
-
Yellowing of the Cured Polymer: Benzophenone-based photoinitiators can sometimes lead to yellowing upon aging, especially when exposed to further UV light. The extent of this will depend on the specific formulation and application.
-
Solubility Issues: If this compound does not readily dissolve in the chosen monomer, gentle heating or the use of a co-solvent may be necessary. However, ensure that any co-solvent is compatible with the desired final polymer properties.
-
Choice of Co-initiator: The efficiency of photopolymerization is highly dependent on the choice of co-initiator. Amines are common and effective, but their reactivity can vary. It is advisable to screen different co-initiators to find the optimal one for a specific system.[5]
Safety Precautions
As with any chemical research, appropriate safety measures must be taken.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed hazard information.
-
UV light sources can be harmful to the eyes and skin. Use appropriate shielding and wear UV-protective eyewear.
Conclusion
This compound is a promising candidate for use as a Type II photoinitiator. Its substituted benzophenone structure allows for the generation of free radicals in the presence of a co-initiator upon UV exposure, making it suitable for a wide range of photopolymerization applications. By understanding its mechanism of action and following the provided protocols, researchers can effectively evaluate and implement this compound in the development of novel polymeric materials. The key to successful application will lie in the systematic optimization of formulation parameters, including photoinitiator and co-initiator concentrations, as well as curing conditions.
References
-
Synthesis and photopolymerization kinetics of benzophenone derivative with high molecular weight. Available from: [Link]
-
Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. Available from: [Link]
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. Available from: [Link]
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators [mdpi.com]
- 4. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols for the Characterization of Benzophenone Compounds
Foreword for the Researcher
Benzophenones are a class of organic compounds with a diaryl ketone backbone that are extensively used in a variety of industrial and consumer products.[1][2] Their primary function is as UV filters in sunscreens and personal care products to protect against sun damage.[1][3] They are also utilized as photoinitiators in UV-curing applications for inks and coatings, as fragrance enhancers in perfumes and soaps, and as additives in plastic packaging to prevent UV degradation of the contents.[2][4] However, the widespread use of benzophenones has led to their emergence as environmental contaminants, detected in water sources, sediments, and even human tissues.[5][6][7] Concerns have been raised about their potential endocrine-disrupting effects and other adverse health impacts, making their accurate detection and quantification a critical task for researchers, scientists, and drug development professionals.[2][7]
This document provides a comprehensive guide to the principal analytical techniques for the characterization of benzophenone compounds. It is designed to move beyond a simple recitation of methods, instead offering a deeper understanding of the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Foundational Step: Sample Preparation and Extraction
The accurate analysis of benzophenones is critically dependent on the initial sample preparation, which aims to extract and concentrate the analytes from the sample matrix while minimizing interferences.[5][8] The choice of extraction technique is dictated by the nature of the sample matrix (e.g., water, soil, cosmetic formulation).
Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is a highly effective and widely used technique for the extraction and preconcentration of benzophenones from water samples.[5][8][9] The principle lies in partitioning the analytes between a solid sorbent and the liquid sample.
Causality of Experimental Choices:
-
Sorbent Selection: C18 cartridges are commonly employed due to the hydrophobic nature of benzophenones, which allows for strong retention on the nonpolar stationary phase.[5][9]
-
pH Adjustment: Acidifying the water sample to approximately pH 3 ensures that any acidic benzophenone derivatives are in their neutral form, maximizing their retention on the C18 sorbent.
-
Elution Solvent: A solvent or solvent mixture with sufficient polarity to disrupt the analyte-sorbent interaction is required for elution. A combination of ethyl acetate and dichloromethane is often effective.[8]
Protocol for SPE of Benzophenones from Water:
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation of the analytes. Acidify to pH 3 with hydrochloric acid.
-
Sample Filtration: Filter the sample through a 0.45 µm glass fiber filter to remove particulate matter.[8]
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water (pH 3).[8]
-
Sample Loading: Load 500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[8]
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum for at least 30 minutes to remove residual water.[8]
-
Elution: Elute the trapped benzophenones with 10 mL of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.[8]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for chromatographic analysis.
Workflow for Solid-Phase Extraction of Benzophenones
Sources
- 1. mdpi.com [mdpi.com]
- 2. Laboratory analysis of benzophenone (CAS: 119-61-9) - Analytice [analytice.com]
- 3. Widespread occurrence of benzophenone-type UV light filters in personal care products from China and the United States: an assessment of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis | Semantic Scholar [semanticscholar.org]
- 7. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of 4-Acetoxy-2',5'-dimethylbenzophenone
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Acetoxy-2',5'-dimethylbenzophenone. This compound is of interest in various chemical and pharmaceutical contexts, potentially as a synthetic intermediate, a photostabilizer, or a process-related impurity. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed framework for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction and Chromatographic Rationale
Causality of Method Selection: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the logical choice for such a non-polar analyte.[2][3][4] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[5] When a sample containing a hydrophobic molecule like this compound is introduced, it partitions from the polar mobile phase and adsorbs onto the hydrophobic stationary phase. Elution is achieved by increasing the organic solvent content in the mobile phase, which reduces its polarity and diminishes the hydrophobic interactions, allowing the analyte to move through the column.[2][4]
-
Stationary Phase: A C18 (octadecylsilane) column is selected due to its strong hydrophobic retention capabilities, making it ideal for non-polar compounds.[3]
-
Mobile Phase: A binary mixture of water and acetonitrile is chosen. Acetonitrile is favored for its low viscosity and minimal UV absorbance, providing good elution strength for this application.[6][7]
-
Detection: The benzophenone moiety contains a chromophore that strongly absorbs UV radiation. Based on similar benzophenone derivatives, a detection wavelength in the range of 254 nm to 330 nm is expected to provide high sensitivity.[8][9]
Instrumentation, Reagents, and Materials
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
Reagents and Materials
| Item | Vendor/Grade |
| This compound | Reference Standard (>99% purity) |
| Acetonitrile (ACN) | HPLC Grade |
| Water | HPLC Grade or Milli-Q |
| Methanol (MeOH) | HPLC Grade |
| Phosphoric Acid (85%) | Analytical Grade |
Detailed Analytical Protocol
This protocol provides a comprehensive workflow for the analysis of this compound.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (70:30 v/v). Degas the solution for 15 minutes in a sonicator before use.
-
Diluent: Use the mobile phase (Acetonitrile:Water, 70:30 v/v) as the diluent for all standard and sample preparations to ensure solvent compatibility.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations suitable for the intended calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 280 nm |
| Run Time | 10 minutes |
Data Acquisition and Processing
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the peak for this compound based on the retention time of the standard.
-
Integrate the peak area and calculate the concentration in the samples using the linear regression equation from the calibration curve.
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines. The validation protocol described here is based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[10][11][12][13] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[14]
Validation Experiments
-
Specificity: Analyze a blank, a placebo (if applicable), the analyte standard, and a sample spiked with the analyte to demonstrate that there are no interferences at the retention time of this compound.
-
Linearity and Range: Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over the two days should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by signal-to-noise ratio (LOD S/N ≈ 3:1; LOQ S/N ≈ 10:1).
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Expected Results
The described method is expected to yield a sharp, symmetrical peak for this compound with a retention time of approximately 6-8 minutes. The validation experiments should confirm that the method is linear, accurate, precise, and specific for the intended analytical range.
Table of Hypothetical Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | Defined by linearity | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.2 µg/mL |
| LOQ | Report value | 0.7 µg/mL |
| Specificity | No interference | Pass |
| Robustness | System suitability passes | Pass |
Conclusion
This application note provides a comprehensive, scientifically grounded RP-HPLC method for the determination of this compound. The rationale for the selection of the column, mobile phase, and detection parameters is explained based on the physicochemical properties of the analyte. The detailed protocol and the structured validation plan, rooted in ICH guidelines, ensure that the method is reliable, accurate, and fit for purpose in research and quality control environments.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- GMP Compliance. (n.d.).
- International Council for Harmonis
- Lab Manager. (2022).
- Request PDF. (n.d.). Q2(R1)
- Wikipedia. (n.d.).
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETT6ORT0sp9exN7MoID12UEgWW8uvrYyVxuBptk0n6qCjCVJivRTfkTJ1vumfxqLtEOpS6oT3vHAJktOfnZxIbF2JyriztHEOpuWS-x-dmePsenCuYA77lOyvwX8ZSzRzeD-YG-EXi61UBPaPe5y6dRLBzSUk=]([Link] Jordi Labs/technical-briefs/reverse-phase-normal-phase-hplc/)
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2015).
- Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- LCGC International. (n.d.).
- Chrom Tech, Inc. (n.d.).
- PubChem. (n.d.). 4-Acetoxy-2',4'-dimethylbenzophenone.
- MDPI. (2021).
- PubMed. (1992).
- AKJournals. (2019). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
- Taylor & Francis Online. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks.
- ResearchGate. (2015).
- Phenomenex. (2023). Guide to Choosing the Correct HPLC Solvent.
- MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone.
- Allan Chemical Corporation. (n.d.). Mobile Phase Solvent Pairing for HPLC.
Sources
- 1. 4-Acetoxy-2',4'-dimethylbenzophenone | C17H16O3 | CID 24723050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. jordilabs.com [jordilabs.com]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 7. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. ICH Official web site : ICH [ich.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. biopharminternational.com [biopharminternational.com]
Application Note: Analysis of 4-Acetoxy-2',5'-dimethylbenzophenone by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a comprehensive guide to the analysis of 4-Acetoxy-2',5'-dimethylbenzophenone using gas chromatography-mass spectrometry (GC-MS). The methodology detailed herein is designed for researchers, scientists, and professionals in drug development and chemical analysis who require a robust and reliable method for the identification and characterization of this compound. The protocols cover sample preparation, GC-MS instrument parameters, and a discussion of the expected fragmentation patterns observed under electron ionization (EI). This guide is structured to provide not only a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction
This compound is a substituted benzophenone derivative. Benzophenones are a class of compounds widely used as photoinitiators, fragrance enhancers, and UV blockers in various industrial applications. The acetoxy and dimethyl substitutions on the benzophenone core can significantly influence its chemical and physical properties, making accurate analytical characterization essential for quality control, metabolic studies, and safety assessments.
Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This makes it an ideal method for the analysis of semi-volatile and volatile organic compounds like this compound. This application note provides a detailed protocol for the successful analysis of this compound, from sample preparation to data interpretation.
Chemical Properties of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| CAS Number | 303098-84-2 | |
| Molecular Formula | C₁₇H₁₆O₃ | |
| Molecular Weight | 268.31 g/mol | Calculated |
| Structure |
Experimental Workflow
The overall experimental workflow is designed to ensure a clean sample is introduced into the GC-MS system for optimal separation and detection.
Caption: Experimental workflow for GC-MS analysis.
Materials and Reagents
-
Analyte: this compound (Standard, >98% purity)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane (GC-MS grade or equivalent)
-
Glassware: Volumetric flasks, pipettes, autosampler vials with inserts
-
Filtration: 0.45 µm PTFE syringe filters
Sample Preparation Protocol
The goal of sample preparation is to create a clean, dilute solution of the analyte in a volatile solvent suitable for GC-MS analysis.
-
Standard Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Quantitatively transfer the standard to a 10 mL volumetric flask.
-
Dissolve and bring to volume with ethyl acetate. Mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution. For example, dilute 100 µL of the stock solution to 10 mL with dichloromethane in a volumetric flask. This concentration is a good starting point to achieve approximately 10 ng on-column with a 1 µL injection.
-
-
Sample Preparation from a Matrix:
-
If the analyte is in a complex matrix, an extraction step is necessary. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common techniques.
-
LLE Example: For an aqueous sample, extract with a water-immiscible organic solvent like dichloromethane or ethyl acetate. The organic layer can then be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC-MS analysis.
-
SPE Example: For complex matrices, SPE can be used to clean up the sample and concentrate the analyte. The choice of SPE cartridge will depend on the nature of the matrix and the analyte.
-
-
Final Preparation:
-
Ensure the final sample is free of particulate matter by filtering through a 0.45 µm PTFE syringe filter before transferring to a GC autosampler vial.
-
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
| GC Parameters | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 150 °C, hold for 1 min |
| Ramp 1 | 20 °C/min to 300 °C |
| Hold Time | 5 min |
| Transfer Line Temp. | 280 °C |
| MS Parameters | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
| Solvent Delay | 3 min |
Results and Discussion: Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 268, corresponding to its molecular weight. The fragmentation pattern under electron ionization is dictated by the stability of the resulting fragments.
Key Predicted Fragmentation Pathways:
-
Loss of the Acetoxy Group: A primary fragmentation is the loss of the acetoxy group as a neutral ketene molecule (CH₂=C=O, 42 Da). This is a common fragmentation pathway for acetoxy-substituted aromatic compounds. This would result in a fragment ion at m/z 226, corresponding to the 4-hydroxy-2',5'-dimethylbenzophenone cation.
-
Formation of the Acylium Ion: Cleavage of the bond between the carbonyl carbon and the phenyl ring is a characteristic fragmentation of benzophenones. This can lead to the formation of the 2,5-dimethylbenzoyl cation at m/z 133.
-
Formation of the Benzoyl Cation: Cleavage can also result in the formation of the 4-acetoxyphenylcarbonyl cation at m/z 163.
-
Further Fragmentation: The initial fragments can undergo further fragmentation. For example, the 2,5-dimethylbenzoyl cation (m/z 133) can lose a methyl group to form a fragment at m/z 118, or lose CO to form a fragment at m/z 105.
Caption: Predicted major fragmentation pathway.
Table of Predicted Key Fragments:
| m/z | Proposed Structure | Notes |
| 268 | [C₁₇H₁₆O₃]⁺˙ | Molecular Ion (M⁺) |
| 226 | [C₁₅H₁₄O₂]⁺˙ | Loss of ketene (-CH₂CO) |
| 133 | [C₉H₉O]⁺ | 2,5-dimethylbenzoyl cation |
| 105 | [C₇H₅O]⁺ | Loss of CO from m/z 133 |
| 77 | [C₆H₅]⁺ | Phenyl cation, loss of CO from m/z 105 |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrument parameters are designed to be a robust starting point for researchers. The discussion of the predicted fragmentation pattern provides a basis for the confident identification of the analyte. By following this guide, scientists and researchers can achieve reliable and accurate results in their analysis of this and structurally related compounds.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Saesaengseerung, N. (2018). Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives from food packaging paper. Bulletin of Applied Sciences, 7. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Acetoxy-2',5'-dimethylbenzophenone
Foreword: The Structural Elucidation Imperative
In the realm of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. This guide provides a detailed examination of the NMR spectroscopic characterization of 4-Acetoxy-2',5'-dimethylbenzophenone, a substituted aromatic ketone with potential applications in medicinal chemistry and organic synthesis. Our approach is rooted in a first-principles understanding of NMR phenomena, ensuring that the presented protocols are not merely procedural, but are instead grounded in established scientific principles.
Foundational Principles: Understanding the NMR Experiment
At its core, NMR spectroscopy exploits the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, align either with or against the field, creating distinct energy levels. The application of a radiofrequency pulse can excite these nuclei to a higher energy state. The subsequent relaxation of these nuclei back to their ground state emits a signal whose frequency is exquisitely sensitive to the local electronic environment. This sensitivity is the origin of the chemical shift (δ), a fundamental parameter in NMR that provides a unique fingerprint of a molecule's structure.[1]
The Subject Molecule: this compound
-
Chemical Structure:
-
IUPAC Name: (4-(2,5-dimethylbenzoyl)phenyl) acetate
-
CAS Number: 303098-84-2
-
Molecular Formula: C₁₇H₁₆O₃
-
Molecular Weight: 268.31 g/mol
-
The structure, presented below, reveals two aromatic rings linked by a central carbonyl group. One ring is substituted with an acetoxy group at the 4-position, while the other bears two methyl groups at the 2' and 5' positions. This substitution pattern breaks the symmetry that might be present in simpler benzophenones, leading to a more complex and informative NMR spectrum.
Experimental Protocols: A Validating System
The following protocols are designed to be self-validating, with each step contributing to the overall quality and reliability of the final data.
Sample Preparation: The First Step to Quality Data
The quality of an NMR spectrum is critically dependent on the quality of the sample. Proper sample preparation is therefore not a trivial preliminary step, but a crucial part of the experiment.[2][3][4][5][6]
Protocol:
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals that can complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this non-polar analyte. Its residual proton signal at ~7.26 ppm and carbon signals at ~77.16 ppm are well-characterized and can serve as internal references.[2]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of CDCl₃ is typically sufficient. For the less sensitive ¹³C nucleus, a more concentrated sample of 20-50 mg in 0.6 mL is recommended.[2][4]
-
Dissolution and Filtration: Dissolve the sample in the deuterated solvent in a small, clean vial. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Experimental Workflow for Sample Preparation
Caption: Workflow for preparing a high-quality NMR sample.
1D NMR Spectroscopy: The Foundational Spectra
One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental information about the molecule's structure.
¹H NMR Acquisition Protocol:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its stability.
-
Shimming: The magnetic field must be homogenized across the sample volume. This process, known as shimming, is crucial for obtaining sharp spectral lines. Automated shimming routines are generally sufficient.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
Processing:
-
Fourier Transform: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is achieved through automated baseline correction algorithms.
-
Referencing: The spectrum is referenced to the residual CHCl₃ signal at 7.26 ppm.
-
¹³C{¹H} NMR Acquisition Protocol:
-
Decoupling: ¹³C spectra are typically acquired with broadband proton decoupling to simplify the spectrum to a series of singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.
-
Acquisition Parameters:
-
Pulse Angle: 45-60 degrees.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration.
-
-
Processing: The processing steps are similar to those for ¹H NMR, with referencing to the CDCl₃ triplet at 77.16 ppm.
2D NMR Spectroscopy: Unraveling Connectivity
Two-dimensional NMR experiments provide correlational data that is essential for unambiguous structural assignment.[7][8][9]
COSY (Correlation Spectroscopy) Protocol:
The COSY experiment reveals proton-proton couplings, typically over two to three bonds.[7][10]
-
Pulse Sequence: A standard cosygpqf or similar pulse sequence is used.
-
Parameters:
-
Spectral Width (F1 and F2): Set to encompass all proton signals (e.g., -1 to 11 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
-
Processing: After Fourier transformation in both dimensions, the spectrum is symmetrized. Cross-peaks indicate coupled protons.
HSQC (Heteronuclear Single Quantum Coherence) Protocol:
The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond C-H correlation).[11][12][13][14]
-
Pulse Sequence: A standard hsqcedetgpsisp2.2 or similar edited HSQC sequence is used. This allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
Parameters:
-
Spectral Width (F2 - ¹H): -1 to 11 ppm.
-
Spectral Width (F1 - ¹³C): 0 to 180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 2-8.
-
-
Processing: Fourier transformation in both dimensions yields a 2D map where each peak corresponds to a C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation) Protocol:
The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons and piecing together molecular fragments.[11][12][13][14]
-
Pulse Sequence: A standard hmbcgplpndqf or similar pulse sequence is used.
-
Parameters:
-
Spectral Widths: Similar to HSQC.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
-
Processing: Similar to HSQC.
General NMR Experimental and Data Processing Workflow
Caption: A generalized workflow from sample preparation to final structure elucidation.
Spectral Analysis and Interpretation
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-7.9 | d | 2H | H-2, H-6 | Protons ortho to the carbonyl group are deshielded. |
| ~7.2-7.3 | m | 3H | H-2', H-5', H-6' | Aromatic protons on the dimethyl-substituted ring. |
| ~7.1-7.2 | d | 2H | H-3, H-5 | Protons ortho to the acetoxy group. |
| ~2.35 | s | 3H | 2'-CH₃ | Methyl group on the aromatic ring. |
| ~2.30 | s | 3H | 5'-CH₃ | Methyl group on the aromatic ring. |
| ~2.15 | s | 3H | Acetoxy CH₃ | Acetyl methyl protons. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~195-197 | C=O | Ketone carbonyl carbon. |
| ~169-170 | O-C=O | Ester carbonyl carbon. |
| ~154-156 | C-4 | Aromatic carbon attached to the acetoxy group. |
| ~138-140 | C-1' | Quaternary aromatic carbon. |
| ~135-137 | C-2' & C-5' | Aromatic carbons bearing methyl groups. |
| ~132-134 | C-2, C-6 | Aromatic carbons ortho to the carbonyl. |
| ~130-132 | C-1 | Quaternary aromatic carbon. |
| ~128-130 | C-3', C-4', C-6' | Aromatic CH carbons. |
| ~121-123 | C-3, C-5 | Aromatic carbons ortho to the acetoxy group. |
| ~21-22 | Acetoxy CH₃ | Acetyl methyl carbon. |
| ~20-21 | 2'-CH₃ & 5'-CH₃ | Aromatic methyl carbons. |
2D NMR Correlation Analysis
-
COSY: Cross-peaks would be expected between H-2/H-6 and H-3/H-5, and among the protons on the dimethyl-substituted ring, confirming their respective spin systems.
-
HSQC: This experiment would directly link each proton signal in the table above to its corresponding carbon signal (e.g., the proton signal at ~2.35 ppm would show a correlation to the carbon signal at ~20-21 ppm).
-
HMBC: This is key for the final assembly. For instance, the protons of the acetoxy methyl group (~2.15 ppm) should show a correlation to the ester carbonyl carbon (~169-170 ppm) and to C-4 (~154-156 ppm). The protons H-2 and H-6 should show correlations to the ketone carbonyl carbon (~195-197 ppm) and to C-4.
Key HMBC Correlations for Structural Confirmation
Caption: Predicted key 2- and 3-bond HMBC correlations.
Conclusion and Best Practices
The comprehensive application of 1D and 2D NMR spectroscopy, guided by sound experimental protocols and a thorough understanding of the underlying theory, enables the complete and unambiguous structural elucidation of this compound. For publication-quality results, it is imperative to adhere to established guidelines, such as those provided by the American Chemical Society (ACS), which mandate the reporting of detailed experimental parameters and the inclusion of high-quality spectra.[26][27][28][29] By following the protocols outlined in this guide, researchers can generate reliable and reproducible NMR data, forming a solid foundation for further research and development.
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Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]
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Good resources for learning the theory behind NMR? Reddit. [Link]
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NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health (NIH). [Link]
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Small molecule NMR sample preparation. Emory University. [Link]
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HSQC and HMBC for Topspin. University of Missouri-St. Louis. [Link]
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The Journal of Organic Chemistry Guidelines for Authors. ResearchGate. [Link]
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HSQC and HMBC. Columbia University NMR Core Facility. [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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4-Hydroxybenzophenone. PubChem. [Link]
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Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
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Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments Magnetic Resonance. [Link]
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Sample Preparation. University College London. [Link]
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NMR Sample Preparation. University of Notre Dame. [Link]
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Simulating a COSY Experiment. University of California, San Diego. [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]
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NMR Sample Preparation Guide. Scribd. [Link]
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NMR Spectroscopy :: NMR Bibliography. Organic Chemistry Data. [Link]
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NMR Predictor. Chemaxon. [Link]
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Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
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Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
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4-Hydroxybenzophenone. SpectraBase. [Link]
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Great resources for learning NMR (Nuclear Magnetic Resonance). OSU Chemistry. [Link]
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The 2D COSY Experiment. YouTube. [Link]
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A free easy tool for predicting NMR chemical shifts. YouTube. [Link]
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Predict 1H proton NMR spectra. NMRDB.org. [Link]
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Download NMR Predict. Mestrelab. [Link]
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Author Guidelines. American Chemical Society. [Link]
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NMR Links and Resources. University of Guelph. [Link]
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Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. University of Wisconsin-Madison. [Link]
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TUTORIAL: 2D COSY EXPERIMENT. IMSERC. [Link]
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PROSPRE - 1H NMR Predictor. PROSPRE. [Link]
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Understanding 1D and 2D NMR Spectra of Organic Compounds. Wiley. [Link]
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4-Hydroxybenzophenone - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
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NMR Guidelines for ACS Journals. ACS Publications. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever! YouTube. [Link]
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Two-Dimensional NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Information for Authors. The Journal of Organic Chemistry. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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Introduction: The Role of IR Spectroscopy in Structural Elucidation
An Application Guide to the Infrared Spectroscopy of 4-Acetoxy-2',5'-dimethylbenzophenone
Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the molecular structure of organic compounds. By measuring the interaction of infrared radiation with a sample, the technique identifies the specific vibrational modes of functional groups. Each functional group absorbs IR radiation at a characteristic frequency, producing a unique spectral fingerprint. This allows researchers and scientists, particularly in the field of drug development, to confirm molecular identities, assess purity, and investigate molecular conformations.
This application note provides a detailed guide to the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. We will explore the theoretical basis for its spectral features, present robust protocols for sample analysis, and offer a systematic approach to spectral interpretation. The causality behind experimental choices and the principles of data validation are emphasized throughout to ensure scientific rigor.
Molecular Structure and Predicted Spectral Features
This compound is a multi-functionalized aromatic ketone. A thorough analysis of its structure allows us to predict the key features of its IR spectrum. The molecule is comprised of a diaryl ketone core, an ester (acetoxy) substituent, two methyl groups, and two substituted aromatic rings.
Key Functional Groups and Their Expected Vibrational Frequencies:
-
Aromatic Ketone (C=O): The carbonyl group of the benzophenone core is conjugated with both aromatic rings. This conjugation delocalizes the π-electrons, which slightly weakens the C=O double bond and lowers its stretching frequency compared to a simple aliphatic ketone. The vibrational spectrum of pure benzophenone shows a strong absorption band at approximately 1652 cm⁻¹[1][2].
-
Ester (Acetoxy Group): This group introduces two characteristic vibrations:
-
Carbonyl (C=O) Stretch: The ester carbonyl stretch is typically found at a higher frequency than that of a conjugated ketone. This is due to the inductive effect of the adjacent single-bonded oxygen, which shortens and strengthens the C=O bond. This peak is expected in the 1750-1730 cm⁻¹ range and should be strong and sharp[3].
-
C-O Stretch: Esters also exhibit a strong C-O stretching band. This typically appears in the 1300-1000 cm⁻¹ region[3].
-
-
Aromatic Rings (C=C and C-H):
-
Alkyl Groups (C-H):
Experimental Workflow and Protocols
The acquisition of a high-quality IR spectrum is critically dependent on proper sample preparation and instrument operation. The following workflow diagram and protocols outline the necessary steps.
Sources
Application Note: UV-Vis Spectroscopic Characterization of 4-Acetoxy-2',5'-dimethylbenzophenone
Abstract
This application note provides a comprehensive protocol for the determination of the Ultraviolet-Visible (UV-Vis) absorption spectrum of 4-Acetoxy-2',5'-dimethylbenzophenone. Benzophenone derivatives are a critical class of compounds used as photoinitiators and UV absorbers in various industries, including pharmaceuticals and materials science.[1][2] Accurate characterization of their electronic absorption properties is fundamental for quality control, photostability analysis, and mechanistic studies. This guide details the theoretical underpinnings, step-by-step experimental procedures for determining the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), and methods for data analysis, tailored for researchers, scientists, and professionals in drug development.
Introduction and Theoretical Background
This compound is a substituted aromatic ketone. Like other benzophenones, its UV-Vis absorption spectrum is governed by electronic transitions within its chromophoric system, which consists of two phenyl rings and a carbonyl group.[1] The interaction and delocalization of π-electrons across this system give rise to characteristic absorption bands.
The primary electronic transitions observed in benzophenone derivatives are:
-
π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring at shorter wavelengths (in the UV-C and UV-B regions). They arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital.[1]
-
n → π* Transitions: This is a lower-energy, and thus lower-intensity (often "forbidden"), transition involving the excitation of a non-bonding electron (from the carbonyl oxygen) to a π* anti-bonding orbital. This band appears at longer wavelengths, often extending into the UV-A region.[1]
The position and intensity of these bands are sensitive to the substitution pattern on the phenyl rings and the choice of solvent.[1] This protocol employs UV-Vis spectrophotometry, a technique grounded in the Beer-Lambert Law, to quantitatively describe these properties.
The Beer-Lambert Law is the fundamental principle for quantitative absorption spectroscopy. It states a linear relationship between the absorbance (A) of a solution, the concentration (c) of the absorbing species, and the path length (l) of the light through the solution.[3][4]
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to a molecule at a specific wavelength.[4]
-
c is the molar concentration of the analyte (in mol L⁻¹)
-
l is the path length of the cuvette (typically 1 cm)
By measuring the absorbance of a series of solutions of known concentrations, one can determine the molar absorptivity, a key physical constant for the compound.[5][6]
Materials, Reagents, and Instrumentation
2.1 Materials and Reagents
-
This compound (CAS 303098-84-2), analytical standard grade
-
Spectrophotometric grade solvent (e.g., Ethanol, Cyclohexane, or Acetonitrile). The solvent must be transparent in the wavelength range of interest and should not react with the analyte.[7]
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Quartz cuvettes with a 1 cm path length.[7]
-
Lint-free wipes[8]
2.2 Instrumentation
-
A calibrated dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-500 nm.[9]
Experimental Protocol
The following protocol outlines the determination of the absorption spectrum and molar absorptivity of this compound.
Caption: Experimental workflow for UV-Vis analysis.
3.1 Solvent Selection The choice of solvent can influence the position of absorption maxima (solvatochromism).[1] For benzophenones, ethanol is a common choice. Ensure the solvent's UV cutoff is below the measurement range. For example, ethanol has a cutoff around 210 nm.
3.2 Preparation of Stock Solution (e.g., 10⁻³ M)
-
Accurately weigh approximately 27 mg of this compound (Molecular Weight: ~268.31 g/mol ). The use of an analytical balance is critical for accuracy.[4]
-
Quantitatively transfer the weighed solid into a 100 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound completely.
-
Once dissolved, fill the flask to the calibration mark with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity. This is your stock solution.
3.3 Preparation of Working Solutions Prepare a series of at least five dilutions from the stock solution using volumetric flasks and calibrated pipettes. A typical concentration range for generating a Beer-Lambert plot would be from 10⁻⁵ M to 10⁻⁴ M.[5]
-
Label five 10 mL volumetric flasks from 1 to 5.
-
Pipette the required volume of stock solution into each flask (e.g., 0.1 mL, 0.2 mL, 0.4 mL, 0.6 mL, 0.8 mL).
-
Dilute each flask to the mark with the solvent and mix thoroughly.
-
Calculate the final molar concentration for each working solution.
3.4 Instrument Setup and Measurement
-
Turn on the spectrophotometer and its light sources (deuterium and tungsten lamps) and allow the instrument to warm up for at least 30 minutes to ensure stability.[5]
-
Set the desired wavelength range for the scan (e.g., 200 nm to 500 nm).
-
Fill a clean quartz cuvette with the pure solvent to serve as the blank. Ensure the outside surfaces are clean and dry using a lint-free wipe.[8]
-
Place the blank cuvette in the reference holder (for a dual-beam instrument) or the sample holder (for a single-beam instrument) and perform a baseline correction or "zero" the instrument.[9]
-
To determine λmax, use one of the mid-range concentration working solutions. Rinse the sample cuvette twice with a small amount of the solution before filling it.[7]
-
Place the sample cuvette in the spectrophotometer and acquire the full absorption spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.[6][10] Benzophenones typically show multiple peaks.[1][11]
-
Set the spectrophotometer to measure absorbance at the determined primary λmax.
-
Measure the absorbance of each of the prepared working solutions, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next solution before each measurement.[5]
Data Analysis and Expected Results
4.1 Determination of Molar Absorptivity (ε)
-
Tabulate the measured absorbance values at λmax for each of the working solutions and their corresponding concentrations.
-
Plot Absorbance (A) on the y-axis versus Concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The plot should be linear with an R² value > 0.99, confirming adherence to the Beer-Lambert Law.
-
The slope of the resulting line is equal to the molar absorptivity (ε) since the path length (l) is 1 cm.[6]
ε (L mol⁻¹ cm⁻¹) = Slope of the calibration curve
Caption: Conceptual diagram of the Beer-Lambert Law.
4.2 Expected Spectral Features The UV-Vis spectrum of this compound is expected to exhibit characteristics typical of substituted benzophenones:
-
One or more intense absorption bands at shorter wavelengths (likely < 300 nm) corresponding to π → π* transitions.[1]
-
A much weaker, broad absorption band at a longer wavelength (likely > 300 nm) corresponding to the n → π* transition of the carbonyl group.[1] The exact λmax values will be influenced by the electron-donating effects of the acetoxy and methyl substituents.
Table 1: Example Data for Molar Absorptivity Calculation
| Solution | Concentration (mol/L) | Absorbance at λmax (A.U.) |
| 1 | 1.0 x 10⁻⁵ | 0.15 |
| 2 | 2.0 x 10⁻⁵ | 0.30 |
| 3 | 4.0 x 10⁻⁵ | 0.60 |
| 4 | 6.0 x 10⁻⁵ | 0.90 |
| 5 | 8.0 x 10⁻⁵ | 1.20 |
Note: Data are hypothetical and for illustrative purposes only.
Troubleshooting
-
Absorbance values are too high (> 2.0): The solution is too concentrated. Dilute the sample further and re-measure.[12]
-
Noisy or unstable baseline: Allow the instrument to warm up longer. Ensure the cuvettes are clean and free of scratches. Check lamp performance.
-
Non-linear Beer-Lambert plot: This may indicate sample aggregation at higher concentrations, chemical deviations, or instrumental limitations. Ensure the absorbance values used for the plot are within the linear dynamic range of the spectrophotometer (typically 0.1 - 1.5 A.U.).[4]
Conclusion
This application note provides a robust and reliable protocol for characterizing the UV-Vis absorption properties of this compound. By carefully preparing solutions and following the outlined spectrophotometric procedure, researchers can accurately determine the compound's λmax and molar absorptivity. These parameters are essential for various applications, including quantitative analysis, formulation development, and assessing the photochemical behavior of this important benzophenone derivative.
References
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Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Amrita Vishwa Vidyapeetham. [Link]
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Cid, B., & Peinador, C. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-425. [Link]
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Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 90(4), 727-733. [Link]
-
ResearchGate. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]
-
PubChem. (n.d.). 4-Acetoxy-2',4'-dimethylbenzophenone. National Center for Biotechnology Information. [Link]
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Chemistry For Everyone. (2024, February 6). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. [Link]
-
Slideshare. (2016, November 28). Determination of (a) Wavelength of maximum absorbance (λmax) and (b) Absorptivity coefficient of Paracetamol. [Link]
-
ResearchGate. (n.d.). Unshifted UV spectra of benzophenone (a) and meta-methyl benzophenone...[Link]
-
Chemistry For Everyone. (2024, February 7). How To Prepare Solution For UV Spectroscopy? [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol)...[Link]
-
ResearchGate. (n.d.). How do you prepare a solid sample to measure its absorbance by UV vis spectrophotometer?[Link]
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Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3 (2H)furanone, CAS Registry Number 4166-20. Food and Chemical Toxicology, 185(Supplement 1), 114429. [Link]
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Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. [Link]
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Burke, R. W., Deardorff, E. R., & Menis, O. (1972). Accurate measurement of molar absorptivities. Journal of Research of the National Bureau of Standards, 76(5), 469-482. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Acetoxy-2',5'-dimethylbenzophenone
Introduction: Navigating the Synthesis of a Key Benzophenone Derivative
Welcome to the technical support guide for the synthesis of 4-Acetoxy-2',5'-dimethylbenzophenone. This document is designed for researchers, chemists, and process development professionals who are looking to enhance the yield and purity of this valuable compound. The synthesis, while conceptually straightforward, involves a critical Friedel-Crafts acylation step that is highly sensitive to reaction conditions and prone to side reactions.
This guide provides field-proven insights through a structured question-and-answer format, addressing common challenges from catalyst inactivity to product purification. Our goal is to equip you with the knowledge to not only troubleshoot existing issues but also to proactively optimize your synthetic strategy for robust and reproducible results.
Synthetic Pathway Overview
The most reliable and efficient pathway to this compound is a two-step process. First, a Friedel-Crafts acylation is performed to construct the benzophenone core, followed by a standard acetylation to yield the final product. This approach isolates the sensitive acylation from the acetylation step, allowing for better control and optimization of each transformation.
Caption: Recommended two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for maximizing yield?
A1: The Friedel-Crafts acylation (Step 1) is unequivocally the most critical stage. This electrophilic aromatic substitution reaction is highly exothermic and susceptible to various side reactions, including the formation of isomers and polymeric tars.[1][2] The yield and purity of the intermediate, 4-hydroxy-2',5'-dimethylbenzophenone, directly dictate the overall efficiency of the entire synthesis. Careful control of temperature, catalyst quality, and reagent stoichiometry is paramount.
Q2: Why is a stoichiometric excess of the Lewis acid catalyst (AlCl₃) required?
A2: A full equivalent or more of the Lewis acid is necessary because it forms complexes with both the acylating agent (4-hydroxybenzoyl chloride) and the resulting ketone product.[3] The hydroxyl group on the benzoyl chloride and the carbonyl group on the benzophenone product are both Lewis bases that coordinate strongly to AlCl₃. This complexation deactivates the catalyst, rendering it unavailable to activate more acyl chloride molecules. Therefore, a stoichiometric excess is required to drive the reaction to completion.[3]
Q3: Can I perform the acetylation first on 4-hydroxybenzoic acid and then use 4-acetoxybenzoyl chloride for the Friedel-Crafts reaction?
A3: While theoretically possible, this route is often less efficient. The acetoxy group is an electron-withdrawing group which deactivates the acyl chloride, making the Friedel-Crafts reaction more sluggish.[4] Furthermore, under the harsh Lewis acidic conditions of the reaction, the acetoxy group can be cleaved, leading to a mixture of products and complicating the purification process. The recommended pathway of acylation followed by acetylation is generally more robust and higher-yielding.
Q4: What are the primary safety concerns for this synthesis?
A4: The primary hazards are associated with the reagents used in the Friedel-Crafts acylation.
-
Anhydrous Aluminum Chloride (AlCl₃): Extremely hygroscopic and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[5] It must be handled in a dry environment (e.g., glove box or under an inert atmosphere) and added slowly and carefully.
-
Acyl Chlorides: These are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.
-
Reaction Quenching: The quenching of the reaction mixture by adding it to ice/water is highly exothermic and releases a large amount of HCl gas. This must be done slowly, with efficient stirring, and in a fume hood.
Troubleshooting Guide: Friedel-Crafts Acylation (Step 1)
This section addresses specific issues that can lead to poor experimental outcomes during the synthesis of 4-hydroxy-2',5'-dimethylbenzophenone.
Issue 1: The reaction fails to start or proceeds very slowly.
-
Potential Cause 1: Inactive Catalyst. The most common cause is the deactivation of the aluminum chloride catalyst by moisture.[3]
-
Recommended Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) before use. Use a fresh, unopened container of anhydrous AlCl₃ or a freshly opened one that has been stored in a desiccator. Solvents like dichloromethane or 1,2-dichloroethane must be anhydrous.
-
-
Potential Cause 2: Low Reaction Temperature. While crucial for control, an excessively low temperature can prevent the reaction from initiating.
-
Recommended Solution: The reaction is typically initiated at 0-5 °C.[1][6] If no reaction is observed (as monitored by TLC or gas evolution), allow the mixture to warm slowly to room temperature. A gentle warming to 20-25 °C may be required to drive the reaction forward after the initial addition.[6]
-
Issue 2: The yield of the desired product is consistently low.
Caption: Troubleshooting flowchart for low product yield.
Issue 3: A dark, tarry substance forms in the reaction flask.
-
Potential Cause: The reaction temperature is too high. Friedel-Crafts acylations are highly exothermic, and a runaway temperature can lead to polymerization and degradation of aromatic compounds.[1]
-
Recommended Solution: Maintain strict temperature control, especially during the addition of the acyl chloride and the catalyst. Use an efficient cooling bath (e.g., ice-salt) and add reagents slowly and dropwise to manage the exotherm. Ensure stirring is vigorous to dissipate heat evenly.
-
Issue 4: The final product contains significant isomeric impurities.
-
Potential Cause: While the two methyl groups of p-xylene strongly direct acylation to the 2-position (relative to one methyl group), minor amounts of other isomers can form, especially at higher temperatures.[7] Lewis acids can also catalyze the isomerization of the p-xylene starting material or the product.[7]
-
Recommended Solution:
-
Temperature Control: Running the reaction at the lowest feasible temperature (0-5 °C) can improve regioselectivity.
-
Purification: These isomers are often difficult to separate. Meticulous column chromatography on silica gel or recrystallization from a carefully chosen solvent system (e.g., toluene/heptane or ethanol/water mixtures) is required to isolate the desired 2',5'-dimethyl isomer.
-
-
Quantitative Data & Optimization Parameters
The following table summarizes key reaction parameters for the Friedel-Crafts acylation step and their expected impact on the reaction outcome.
| Parameter | Recommended Value/Condition | Rationale & Impact on Yield |
| Stoichiometry | ||
| p-Xylene | 1.5 - 3.0 equivalents | Using an excess of the aromatic substrate can improve the yield based on the limiting reagent (acyl chloride) and helps maintain a more dilute reaction. |
| 4-Hydroxybenzoyl Chloride | 1.0 equivalent | This is the limiting reagent. |
| Aluminum Chloride (AlCl₃) | 1.2 - 1.5 equivalents | A stoichiometric excess is crucial to overcome complexation with the hydroxyl and carbonyl groups, ensuring enough active catalyst is present.[3] |
| Reaction Conditions | ||
| Temperature (Addition) | 0-5 °C | Critical for controlling the exothermic reaction, preventing side reactions, and minimizing tar formation.[1][6] |
| Temperature (Reaction) | 20-25 °C | After addition, allowing the reaction to warm to room temperature often ensures it proceeds to completion. |
| Reaction Time | 2-5 hours | Time should be optimized by monitoring the consumption of the starting material via Thin Layer Chromatography (TLC). |
| Expected Yield | 75-85% | Yields are highly dependent on strict adherence to anhydrous conditions and temperature control. |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2',5'-dimethylbenzophenone (Friedel-Crafts Acylation)
-
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Hydroxybenzoyl Chloride
-
p-Xylene (anhydrous)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas bubbler. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: In a fume hood, charge the flask with anhydrous 1,2-dichloroethane (DCE) and p-xylene (1.5 eq). Cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride (1.3 eq) to the stirred solution. Ensure the temperature does not rise above 10 °C.
-
Acyl Chloride Addition: Dissolve 4-hydroxybenzoyl chloride (1.0 eq) in anhydrous DCE and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until the acyl chloride is consumed.
-
Quenching: Cool the reaction mixture again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. Caution: Vigorous gas evolution (HCl) will occur.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCE.
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-hydroxy-2',5'-dimethylbenzophenone, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound (Acetylation)
-
Materials:
-
4-Hydroxy-2',5'-dimethylbenzophenone
-
Acetic Anhydride
-
Pyridine (catalytic amount)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Setup: In a round-bottom flask, dissolve the 4-hydroxy-2',5'-dimethylbenzophenone (1.0 eq) in a minimal amount of ethyl acetate.
-
Reagent Addition: Add acetic anhydride (1.5 eq) followed by a few drops of pyridine.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash thoroughly with water and then repeatedly with saturated NaHCO₃ solution until gas evolution ceases. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound as a crystalline solid.
-
References
- Benchchem. (2025).
- Benchchem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
- ChemicalBook. (n.d.). 4-Hydroxybenzophenone synthesis.
- Gholinejad, M., et al. (2020).
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.).
- Li, C., et al. (2007). Efficient synthesis of benzophenone derivatives in Lewis acid ionic liquids.
- Google Patents. (2008).
- IP.com. (2005). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone.
- Google Patents. (1988).
- PrepChem.com. (n.d.). Synthesis of 4,4'-dihydroxy-benzophenone.
- The Organic Chemistry Tutor. (2016).
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone.
- Benchchem. (2025).
- ResearchGate. (2019). (PDF)
- Chemistry Steps. (n.d.).
- MDPI. (n.d.). 4-Acetyl-2-hydroxy-2,5-dimethylfuran-3(2H)-one.
- Beyond Benign. (n.d.).
- The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- Benchchem. (2025).
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- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. beyondbenign.org [beyondbenign.org]
- 6. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-Acetoxy-2',5'-dimethylbenzophenone
Welcome to the technical support center for the purification of 4-Acetoxy-2',5'-dimethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our approach is grounded in fundamental chemical principles to empower you to not only solve immediate issues but also to build a robust understanding for future experiments.
I. Understanding the Chemistry: Likely Impurities and Their Origins
A successful purification strategy begins with understanding the potential impurities in your crude product. This compound is likely synthesized via a Friedel-Crafts acylation of p-xylene with a 4-acetoxybenzoyl derivative, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction, while powerful, can generate several byproducts.
Common Impurities and Side Reactions:
-
Regioisomers: The acylation of p-xylene can potentially yield isomers. While the primary product is the 2',5'-dimethyl substituted benzophenone, trace amounts of other isomers might form.
-
Unreacted Starting Materials: Incomplete reactions can leave residual p-xylene, 4-acetoxybenzoyl chloride (or its corresponding acid if hydrolyzed), and other precursors in the crude mixture.
-
Hydrolyzed Product: The acetoxy group is susceptible to hydrolysis back to a hydroxyl group, particularly during aqueous workup, yielding 4-Hydroxy-2',5'-dimethylbenzophenone.
-
Polyacylation Products: Although the benzophenone product is generally less reactive than the starting p-xylene, under harsh conditions, a second acylation can occur.[1]
-
Transalkylation Byproducts: The Lewis acid catalyst can promote the migration of methyl groups, leading to the formation of toluene or trimethylbenzenes, which can then be acylated.
II. Purification Strategy: A Multi-pronged Approach
The purification of this compound typically involves a combination of techniques to remove the various potential impurities. The general workflow is as follows:
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Benzophenones
Welcome to the Technical Support Center for the synthesis of substituted benzophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during synthesis. By understanding the underlying mechanisms of these undesired pathways, you can optimize your reaction conditions to achieve higher yields and purity of your target benzophenone derivatives.
I. Friedel-Crafts Acylation: The Workhorse Method and Its Challenges
Friedel-Crafts acylation is a cornerstone for synthesizing benzophenones, involving the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][2][3] While powerful, this method is not without its pitfalls. This section addresses the most frequent issues encountered.
FAQ 1: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?
Answer:
The formation of regioisomers is a common challenge governed by both electronic and steric effects.[4] Electron-donating groups (EDGs) on the aromatic substrate direct the incoming acyl group to the ortho and para positions.[4][5] While statistically there are two ortho positions to one para position, the para product is often favored due to steric hindrance.[5][6][7]
Troubleshooting Strategies:
-
Steric Hindrance: The bulkiness of both the substituent on the aromatic ring and the acylating agent can significantly influence the ortho/para ratio.[5][8] Larger groups will sterically disfavor substitution at the adjacent ortho position, leading to a higher yield of the para isomer.[6][7]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the transition state leading to the more sterically hindered ortho product will have a higher activation energy.
-
Choice of Catalyst: While strong Lewis acids like AlCl₃ are common, exploring milder catalysts may offer better control over regioselectivity in some cases.[9]
Table 1: Factors Influencing Ortho vs. Para Selectivity
| Factor | Influence on Para Isomer Yield | Rationale |
| Bulky Ring Substituent | Increases | Steric hindrance at the ortho position is magnified.[5] |
| Bulky Acylating Agent | Increases | Increased steric repulsion with the ring substituent disfavors ortho attack.[5] |
| Low Reaction Temperature | May Increase | Favors the product with the lower activation energy, often the less hindered para isomer. |
FAQ 2: I'm observing polyacylation, leading to multiple acyl groups on my aromatic ring. How can I prevent this?
Answer:
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the introduced acyl group.[10][11][12] This electron-withdrawing carbonyl group makes the mono-acylated product less nucleophilic than the starting material, thus discouraging further acylation.[2][10] However, under harsh conditions or with highly activated aromatic rings, polyacylation can still occur.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the aromatic substrate. Using an excess of the acylating agent will drive the reaction towards polyacylation.
-
Reaction Temperature: High temperatures can overcome the deactivating effect of the acyl group.[13] Maintaining a low and controlled temperature throughout the addition of reagents is crucial.[4][13]
-
Order of Addition: Slowly add the acylating agent to the mixture of the aromatic substrate and Lewis acid catalyst. This ensures that the electrophile is generated in the presence of an excess of the starting material, increasing the probability of monosubstitution.[13]
FAQ 3: My reaction is sluggish, or the yield is very low. What are the likely causes?
Answer:
Low reactivity or yield in Friedel-Crafts acylation often points to issues with the reagents or reaction conditions.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Key Considerations:
-
Anhydrous Conditions: Lewis acids like AlCl₃ react vigorously with water, which deactivates the catalyst.[13] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Catalyst Quality: The quality of the Lewis acid is paramount. Use fresh, high-purity catalyst for best results.[13]
-
Substrate Reactivity: Friedel-Crafts reactions are ineffective on aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).[14][15] Additionally, substrates with amine groups (-NH₂, -NHR, -NR₂) are unsuitable as the lone pair on the nitrogen complexes with the Lewis acid, deactivating the ring.[11][12]
II. Grignard Reactions: An Alternative Route and Its Specific Challenges
Synthesizing benzophenones via the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with a benzoyl chloride or a benzonitrile derivative provides a powerful alternative.[16][17] However, the high reactivity of Grignard reagents introduces a unique set of potential side reactions.
FAQ 4: I'm using a substituted benzoyl chloride, and my yield of the desired benzophenone is low, with significant formation of a tertiary alcohol. What is happening?
Answer:
This is a classic side reaction when using highly reactive Grignard reagents with acyl halides or esters. The initially formed benzophenone is itself a ketone, which can be attacked by a second equivalent of the Grignard reagent.[18][19] This second nucleophilic addition, after acidic workup, leads to the formation of a tertiary alcohol.[18][19][20]
Caption: Competing reactions in Grignard synthesis of benzophenones.
Troubleshooting Strategies:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the benzoyl chloride at a low temperature (e.g., -78 °C). This maintains a low concentration of the Grignard reagent, favoring the initial reaction with the more electrophilic acyl chloride over the subsequent reaction with the less electrophilic ketone product.
-
Use of Nitriles: Reacting the Grignard reagent with a benzonitrile is an excellent way to synthesize ketones.[16][17] The initial addition of the Grignard reagent to the nitrile forms a stable magnesium imine salt intermediate.[16][17][21] This intermediate does not react further with another equivalent of the Grignard reagent.[17][21] The ketone is then liberated upon acidic workup and hydrolysis of the imine.[16][17]
Table 2: Comparison of Substrates for Grignard-based Benzophenone Synthesis
| Substrate | Advantages | Disadvantages |
| Benzoyl Chloride | Highly reactive, readily available. | Prone to double addition, leading to tertiary alcohol formation.[18][19] |
| Benzonitrile | Reaction stops cleanly after single addition to form the imine salt.[17][21] | Requires a separate hydrolysis step to yield the ketone. |
FAQ 5: My Grignard reaction fails to initiate, or the solution turns dark and murky. What's wrong?
Answer:
Grignard reagent formation and subsequent reactions are highly sensitive to experimental conditions. Failure to initiate or the appearance of dark byproducts often indicates contamination or side reactions.
Common Causes and Solutions:
-
Moisture: Grignard reagents are potent bases and will be quenched by any protic source, especially water.[19][22][23] This is the most common cause of failure.
-
Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Solution: Gently crush the magnesium turnings with a glass rod in the flask to expose a fresh surface. A small crystal of iodine can also be added as an initiator.
-
-
Wurtz Coupling: The Grignard reagent can react with the starting organic halide, leading to a coupling side product (e.g., biphenyl from phenylmagnesium bromide and bromobenzene). This can cause the solution to darken.[19]
-
Solution: Use dilute solutions and add the organic halide slowly to the magnesium suspension to minimize the concentration of the halide in the presence of the formed Grignard reagent.
-
III. Experimental Protocols
Protocol 1: Synthesis of 4-Methylbenzophenone via Friedel-Crafts Acylation[4]
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add toluene (10 mL, 94 mmol) and benzoyl chloride (5.8 mL, 50 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride (AlCl₃) (7.3 g, 55 mmol) in portions over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Synthesis of Benzophenone via Grignard Reaction with a Nitrile[16]
-
Grignard Formation: In a flame-dried flask under an inert atmosphere, prepare phenylmagnesium bromide from bromobenzene (1.0 eq) and magnesium turnings (1.1 eq) in anhydrous diethyl ether.
-
Addition to Nitrile: Cool the prepared Grignard reagent to 0°C. Slowly add a solution of benzonitrile (0.95 eq) in anhydrous diethyl ether dropwise.
-
Stir the reaction at room temperature for 2-3 hours until the starting material is consumed (monitor by TLC).
-
Workup and Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and add 3 M HCl. Stir vigorously for 1-2 hours to hydrolyze the imine.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude benzophenone.
IV. References
-
StudySmarter. (n.d.). EAS: Ortho vs. Para Positions. Retrieved from [Link]
-
ReelMind.ai. (n.d.). Ortho/Para Directors: Navigating Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (2019, August 9). 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds [Video]. YouTube. Retrieved from [Link]
-
Lopez, B. (2018, May 10). What is the reaction of Grignard reagent with nitriles?. Quora. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, April 2). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Journal of the Chinese Chemical Society. Retrieved from [Link]
-
Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 2). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023, September 28). Ortho vs. Para positioning of Substituent (FC-Acylation). r/OrganicChemistry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 29). Synthesis of benzophenone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Random Experiments International. (2017, April 20). Synthesis of benzophenone [Video]. YouTube. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Two Practical Syntheses of Sterically Congested Benzophenones. ACS Publications. Retrieved from [Link]
-
Reddit. (2022, August 3). Decarbonylation of acid chlorides under the influence of Lewis acids. r/OrganicChemistry. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Reddit. (2014, June 4). Help with Grignard reaction experimental observations. r/chemhelp. Retrieved from [Link]
-
National Institutes of Health. (2025, December 10). Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, February 19). Why is this grignard synthesis incorrect?. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]
-
Bartleby. (n.d.). Benzophenone And Grignard Reaction Lab. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of benzophenones: anomalous Friedel–Crafts reactions. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2026, January 4). Effect of Steric Hindrance on Microphase-separated Structures of Block Copolymers Constructed by Hydrogen Bonding. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reelmind.ai [reelmind.ai]
- 6. EAS:Ortho vs. Para Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 16. quora.com [quora.com]
- 17. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. benchchem.com [benchchem.com]
- 20. youtube.com [youtube.com]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Benzophenone And Grignard Reaction Lab - 926 Words | Bartleby [bartleby.com]
Overcoming solubility issues with 4-Acetoxy-2',5'-dimethylbenzophenone
Welcome to the technical support center for 4-Acetoxy-2',5'-dimethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges encountered during experimentation with this compound. Our approach is rooted in scientific principles and practical, field-proven techniques to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling and dissolution of this compound.
Q1: What are the general solubility characteristics of this compound?
While specific, experimentally determined solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, we can infer its likely behavior based on its chemical structure and data from similar benzophenone derivatives. Benzophenone, the parent compound, is practically insoluble in water but soluble in many organic solvents.[1][2] The presence of the acetoxy and dimethyl groups on the benzophenone backbone of this compound suggests it is a lipophilic (fat-soluble) and hydrophobic (water-insoluble) molecule. Therefore, you should anticipate poor solubility in aqueous solutions and significantly better solubility in organic solvents.
Q2: I'm observing precipitation when adding my this compound stock solution to an aqueous buffer. What is causing this?
This is a common issue when working with hydrophobic compounds. If your stock solution is prepared in a water-miscible organic solvent like DMSO or ethanol, adding it to an aqueous buffer will decrease the overall solvent polarity. This change can cause the compound to exceed its solubility limit in the final mixture, leading to precipitation. The key is to ensure the final concentration of the organic solvent in your aqueous solution is low enough to be tolerated by your experimental system, yet high enough to maintain the solubility of your compound.
Q3: Are there any recommended starting solvents for dissolving this compound?
Based on the solubility of benzophenone and its derivatives, good starting points for solubilizing this compound would be aprotic polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), or alcohols like ethanol and methanol.[1][2] For applications requiring a less polar solvent, chlorinated solvents like dichloromethane (DCM) and chloroform, or ethers like tetrahydrofuran (THF), may also be effective. A systematic approach to solvent screening is highly recommended to identify the optimal solvent for your specific application.
Q4: Can heating be used to improve the solubility of this compound?
Yes, for many compounds, solubility increases with temperature. Gentle heating can be a useful technique to aid in the initial dissolution of this compound in a chosen solvent. However, it is crucial to be aware of the compound's thermal stability. Overheating can lead to degradation. It is recommended to use the lowest effective temperature and to monitor for any changes in the appearance or purity of the compound. Always ensure that your experimental conditions following dissolution will not cause the compound to precipitate out of the now-cooled solution.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for systematically addressing and overcoming solubility issues with this compound.
Guide 1: Systematic Solvent Screening Protocol
Objective: To empirically determine the most effective solvent for dissolving this compound for your desired concentration.
Materials:
-
This compound
-
A selection of common laboratory solvents (see table below)
-
Small glass vials with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Heating block or water bath (optional)
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities. A suggested starting list is provided in the table below.
-
Initial Solubility Test:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate, labeled vials.
-
Add a small, measured volume of a single solvent (e.g., 100 µL) to each vial.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution. If the solid dissolves, the solubility is at least 10 mg/mL.
-
-
Incremental Solvent Addition:
-
If the compound did not dissolve in the initial volume, add another measured aliquot of the same solvent and vortex again.
-
Repeat this process until the solid is fully dissolved or it becomes apparent that the compound is poorly soluble in that solvent.
-
Record the total volume of solvent required to dissolve the initial mass of the compound to estimate the solubility.
-
-
Consider Gentle Heating: If the compound remains insoluble at room temperature, gently warm the vial in a water bath or on a heating block while stirring. Be cautious not to exceed a moderate temperature (e.g., 40-50°C) to avoid potential degradation. Observe if the compound dissolves with heat and if it remains in solution upon cooling to room temperature.
-
Documentation: Carefully document your observations for each solvent, including the estimated solubility (in mg/mL) and any effects of heating.
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Expected Efficacy for this compound |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to High |
| Ketones | Acetone | Moderate |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High |
| Aromatic | Toluene, Xylene | Moderate |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | Very Low |
Workflow for Solvent Screening:
Caption: Workflow for systematic solvent screening.
Guide 2: Advanced Solubilization Techniques
If standard solvents do not provide adequate solubility for your experimental needs, more advanced techniques can be employed.
Principle: A co-solvent system involves using a mixture of solvents to achieve a desired polarity and solubilizing capacity that is not possible with a single solvent.[3] For this compound, this typically involves a primary organic solvent in which the compound is highly soluble, mixed with a secondary solvent (often aqueous) in which it is poorly soluble.
Protocol:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
In a separate container, prepare your desired final buffer or medium.
-
While vigorously stirring the buffer, slowly add the concentrated stock solution dropwise.
-
Monitor for any signs of precipitation. If cloudiness appears, you have exceeded the solubility limit for that particular co-solvent ratio.
-
Experiment with different ratios of the organic solvent to the aqueous phase to find the optimal balance for solubility and experimental compatibility.
Principle: Surfactants are amphiphilic molecules that can form micelles in solution. These micelles have a hydrophobic core that can encapsulate poorly water-soluble compounds like this compound, effectively dispersing them in an aqueous medium.
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Cremophor® EL
-
Ionic: Sodium dodecyl sulfate (SDS) - use with caution as it can denature proteins.
Protocol:
-
Prepare the aqueous buffer containing the desired concentration of the surfactant. It is often necessary to warm the solution slightly to fully dissolve the surfactant.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent.
-
While stirring the surfactant-containing buffer, slowly add the compound's stock solution.
-
Allow the solution to stir for an extended period (e.g., 30-60 minutes) to allow for micellar encapsulation.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes by encapsulating hydrophobic "guest" molecules like this compound, thereby increasing their apparent solubility in water.[1]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol (Kneading Method):
-
Weigh out the desired amounts of this compound and the chosen cyclodextrin (a molar ratio of 1:1 is a good starting point).
-
Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid under vacuum to remove the solvents.
-
The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.
Logical Flow for Advanced Solubilization:
Caption: Decision tree for advanced solubilization techniques.
References
-
Benzophenone. (n.d.). In PubChem. Retrieved from [Link]
- BENZOPHENONE. (2012). In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. Lyon (FR)
-
Benzophenone. (n.d.). In Solubility of Things. Retrieved from [Link]
- Chen, J., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
- Wang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20087-20095.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
-
4-acetoxy-2,5-dimethyl-3(2H)-furanone. (n.d.). In PubChem. Retrieved from [Link]
-
Benzophenone. (2022, July 9). In Sciencemadness Wiki. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]
-
4-acetoxy-2,5-dimethyl-3(2H)-furanone. (n.d.). In Scent.vn. Retrieved from [Link]
-
Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (n.d.). In Science Alert. Retrieved from [Link]
-
4-Acetoxy-2',4'-dimethylbenzophenone. (n.d.). In PubChem. Retrieved from [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
-
Natural Solubilizers. (2024, April 25). In Joan Morais Cosmetics School. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Benzophenone Synthesis
Welcome to the Technical Support Center for Benzophenone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of benzophenone. Our focus is on providing practical, field-proven insights to help you overcome common challenges and achieve high-yield, high-purity results.
Introduction: Common Synthetic Routes
Benzophenone is a versatile ketone with significant applications in organic synthesis, photochemistry, and as a UV-blocking agent in various industries. Its synthesis can be approached through several well-established methods, each with its own set of advantages and potential challenges. The most common and industrially relevant synthetic routes include:
-
Friedel-Crafts Acylation: The reaction of an aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst.[1][2]
-
Grignard Reaction: The reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile, such as a nitrile or an acyl chloride.[3][4]
-
Oxidation of Diphenylmethane: The direct oxidation of the methylene bridge of diphenylmethane to a carbonyl group.[5][6]
This guide will delve into the intricacies of each of these methods, providing detailed troubleshooting for common issues you may encounter.
Section 1: Friedel-Crafts Acylation for Benzophenone Synthesis
The Friedel-Crafts acylation is a robust and widely used method for preparing aryl ketones, including benzophenone.[1] The most common approach involves the reaction of benzene with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][7]
Frequently Asked Questions (FAQs) - Friedel-Crafts Acylation
Q1: Why is a stoichiometric amount of Lewis acid catalyst required in Friedel-Crafts acylation?
A1: Unlike in Friedel-Crafts alkylation where the catalyst is regenerated, in acylation, the Lewis acid catalyst forms a complex with the product ketone. This complex is generally unreactive towards further acylation, thus preventing polyacylation.[8] Therefore, at least a stoichiometric amount of the catalyst is necessary to ensure the reaction goes to completion. It is common to use a slight excess (1.1 - 1.3 equivalents) to account for any potential deactivation by moisture.[8]
Q2: What are the common side reactions in the Friedel-Crafts synthesis of benzophenone?
A2: The primary side reaction is the potential for the electrophilic acylium ion to react with the product benzophenone. However, the complexation of the product with the Lewis acid catalyst deactivates the ring towards further electrophilic attack, making this less of a concern than in alkylation reactions. Other potential issues include side reactions involving impurities in the starting materials or solvent, and at higher temperatures, the possibility of rearrangement or decomposition of the acylium ion.
Q3: Can I use a solvent other than benzene for this reaction?
A3: While benzene can serve as both a reactant and a solvent, using an inert solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is also common.[7] These solvents can help to better control the reaction temperature and improve the solubility of the reactants and catalyst. However, it is crucial to use anhydrous solvents to prevent deactivation of the Lewis acid catalyst.
Troubleshooting Guide: Friedel-Crafts Acylation
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be deactivated. | - Ensure all glassware is thoroughly flame-dried or oven-dried before use. - Use anhydrous grade solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Inactive Catalyst: The AlCl₃ may have degraded due to improper storage. | - Use a fresh, unopened container of anhydrous AlCl₃. - Store AlCl₃ in a desiccator. | |
| 3. Insufficient Catalyst: Less than a stoichiometric amount of catalyst was used. | - Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (benzoyl chloride).[8] | |
| Formation of a Dark, Tarry Mixture | 1. Reaction Temperature Too High: Exothermic reaction led to uncontrolled temperature increase, causing side reactions and polymerization. | - Add the acylating agent (benzoyl chloride) dropwise to the mixture of benzene and AlCl₃ at a low temperature (0-5 °C) to control the initial exotherm.[7][8] - Use an ice bath to maintain the temperature during the addition. |
| 2. Impure Reagents: Impurities in benzene or benzoyl chloride can lead to side reactions. | - Use freshly distilled benzoyl chloride and high-purity, thiophene-free benzene. | |
| Difficult Product Isolation/Purification | 1. Incomplete Quenching: The aluminum chloride-benzophenone complex has not been fully hydrolyzed. | - Quench the reaction by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will break down the complex and move the aluminum salts into the aqueous layer.[7] |
| 2. Emulsion Formation During Workup: Difficult separation of organic and aqueous layers. | - Add a saturated solution of sodium chloride (brine) to help break the emulsion. |
Optimized Experimental Protocol: Friedel-Crafts Synthesis of Benzophenone
This protocol details the synthesis of benzophenone from benzene and benzoyl chloride.
Materials:
-
Anhydrous Benzene
-
Benzoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube or connected to a gas trap for HCl.[7]
-
Reagent Charging: In a fume hood, charge the flask with anhydrous benzene and anhydrous dichloromethane. Cool the flask to 0-5 °C using an ice-water bath.[7]
-
Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride to the stirred solution. Ensure the temperature does not rise significantly.[7]
-
Acyl Chloride Addition: Add benzoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.[7]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Quenching: Cool the reaction mixture in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[7]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[7]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[7]
-
Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol or ligroin) or by vacuum distillation.[7][9]
Visualizing the Friedel-Crafts Acylation Workflow
Caption: Experimental workflow for the synthesis of benzophenone via Friedel-Crafts acylation.
Section 2: Grignard Reaction for Benzophenone Synthesis
The Grignard reaction offers a powerful method for C-C bond formation and can be employed for benzophenone synthesis. A common route involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with benzonitrile.[3][4]
Frequently Asked Questions (FAQs) - Grignard Reaction
Q1: Why is it critical to use anhydrous conditions for a Grignard reaction?
A1: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles.[10] They react readily with protic solvents, including water, to quench the reagent and form the corresponding hydrocarbon (in this case, benzene), thus reducing the yield of the desired product.[10]
Q2: What are the potential side products in the Grignard synthesis of benzophenone from benzonitrile?
A2: The primary side product is benzene, formed from the reaction of the Grignard reagent with any trace moisture.[11] Another potential side product is biphenyl, which can form from the coupling of the Grignard reagent with unreacted bromobenzene, especially at higher temperatures.[12]
Troubleshooting Guide: Grignard Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Failure to Form Grignard Reagent | 1. Moisture in Glassware/Reagents: As mentioned, moisture will quench the reaction. | - Rigorously dry all glassware in an oven and cool under an inert atmosphere.[13] - Use anhydrous ether or THF as the solvent. |
| 2. Passivated Magnesium Surface: The magnesium turnings may have a layer of magnesium oxide on the surface, preventing the reaction from initiating. | - Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[13] - Gently crush the magnesium turnings with a glass rod to expose a fresh surface. | |
| Low Yield of Benzophenone | 1. Poor Quality Grignard Reagent: The Grignard reagent may have partially decomposed. | - Use freshly prepared Grignard reagent. If using a commercial solution, ensure it has been recently titrated to determine its exact concentration.[13] |
| 2. Incorrect Stoichiometry: An insufficient amount of Grignard reagent was used. | - Use a slight excess of the Grignard reagent to ensure complete reaction with the benzonitrile. | |
| 3. Inefficient Hydrolysis: The intermediate imine complex was not fully hydrolyzed to the ketone. | - After the Grignard addition, ensure the reaction is quenched with aqueous acid and stirred for a sufficient time to allow for complete hydrolysis of the imine to benzophenone.[3][14] |
Optimized Experimental Protocol: Grignard Synthesis of Benzophenone
This protocol outlines the synthesis of benzophenone from benzonitrile and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal for activation)
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Benzonitrile
-
Aqueous Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
Under an inert atmosphere (N₂ or Ar), place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.[13]
-
Add a small crystal of iodine to activate the magnesium.[13]
-
Add anhydrous diethyl ether or THF to the flask.
-
Dissolve bromobenzene in anhydrous ether/THF and add it to the dropping funnel. Add a small amount to the magnesium and look for signs of reaction (e.g., bubbling, heat generation). Once the reaction initiates, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[11]
-
After the addition is complete, stir the mixture at room temperature or with gentle reflux until most of the magnesium is consumed.[13]
-
-
Reaction with Benzonitrile:
-
Hydrolysis and Workup:
-
After the addition is complete, quench the reaction by slowly adding it to a stirred mixture of ice and aqueous acid (e.g., HCl or H₂SO₄).[3][14]
-
Stir the mixture until the intermediate imine is fully hydrolyzed.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude benzophenone by recrystallization or vacuum distillation.
Visualizing the Grignard Reaction Mechanism
Caption: Simplified mechanism of benzophenone synthesis via the Grignard reaction.
Section 3: Oxidation of Diphenylmethane
The oxidation of the benzylic C-H bonds of diphenylmethane to a carbonyl group is another viable route to benzophenone.[5] While classical methods often use harsh oxidants like chromic acid or nitric acid, modern approaches focus on more environmentally friendly and selective catalytic systems.[6][15]
Frequently Asked questions (FAQs) - Oxidation of Diphenylmethane
Q1: What are the advantages of using catalytic oxidation over stoichiometric oxidants?
A1: Catalytic oxidation methods, often using molecular oxygen or hydrogen peroxide as the terminal oxidant, are considered "greener" as they produce less hazardous waste compared to stoichiometric oxidants like chromium(VI) reagents.[6] They can also offer higher selectivity, minimizing over-oxidation or other side reactions.
Q2: What factors influence the selectivity of diphenylmethane oxidation to benzophenone?
A2: The choice of catalyst and oxidant are paramount. For instance, Co/MCM-41 has been shown to be a highly selective catalyst for the oxidation of diphenylmethane to benzophenone using H₂O₂ as the oxidant.[6] Other factors include reaction temperature, solvent, and reaction time. Over-oxidation to other products is a potential issue that needs to be carefully controlled.
Troubleshooting Guide: Oxidation of Diphenylmethane
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Conversion of Diphenylmethane | 1. Inactive Catalyst: The catalyst may be poisoned or not properly activated. | - Ensure the catalyst is properly prepared and handled according to the literature procedure. - For heterogeneous catalysts, ensure proper dispersion and surface area. |
| 2. Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal. | - Systematically vary the reaction parameters (temperature, time, catalyst loading) to find the optimal conditions.[16] | |
| Low Selectivity (Formation of Byproducts) | 1. Over-oxidation: The reaction conditions are too harsh, leading to further oxidation of benzophenone or cleavage of the C-C bonds. | - Reduce the reaction temperature or time. - Use a more selective catalyst or oxidant.[6] |
| 2. Side Reactions on the Aromatic Rings: The catalyst or reaction conditions may be promoting electrophilic substitution on the phenyl rings. | - Choose a catalyst that is specific for the oxidation of the methylene group. | |
| Difficulty in Catalyst Separation/Recycling | 1. Leaching of the Catalyst: For heterogeneous catalysts, the active metal may be leaching into the reaction mixture. | - Test for leaching by filtering the catalyst at partial conversion and allowing the filtrate to react further. If the reaction proceeds, leaching is occurring. - Modify the catalyst support or preparation method to improve stability. |
Optimized Experimental Protocol: Catalytic Oxidation of Diphenylmethane
This protocol is a general guideline for the catalytic oxidation of diphenylmethane using a heterogeneous catalyst and an oxidant like H₂O₂.
Materials:
-
Diphenylmethane
-
Heterogeneous catalyst (e.g., Co/MCM-41)
-
Solvent (e.g., acetic acid)
-
Oxidant (e.g., 30% Hydrogen Peroxide)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the diphenylmethane, the catalyst, and the solvent.[6]
-
Reaction: Heat the mixture to the desired temperature (e.g., 373 K).[6]
-
Oxidant Addition: Add the oxidant (e.g., H₂O₂) dropwise to the heated reaction mixture.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Isolation: Extract the product from the filtrate using a suitable organic solvent. Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purification: Purify the crude benzophenone by recrystallization or column chromatography.
Visualizing the Oxidation Process
Sources
- 1. quora.com [quora.com]
- 2. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]
- 3. How will you convert benzonitrile to Benzophenone class 12 chemistry CBSE [vedantu.com]
- 4. How is Benzonitrile converted to Benzophenone? [allen.in]
- 5. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. m.youtube.com [m.youtube.com]
- 15. brainly.in [brainly.in]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 4-Acetoxy-2',5'-dimethylbenzophenone
Welcome to the technical support center for 4-Acetoxy-2',5'-dimethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we provide troubleshooting guidance and frequently asked questions to support your experimental success. Our approach is grounded in established principles of benzophenone chemistry, offering a predictive framework for understanding the stability of this specific molecule.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary expected degradation pathways for this compound?
Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the acetoxy ester linkage and photodegradation of the benzophenone core. The ester group is susceptible to cleavage under both acidic and basic conditions, yielding 4-hydroxy-2',5'-dimethylbenzophenone and acetic acid. The benzophenone structure itself is known to absorb UV light, which can lead to the formation of reactive species and subsequent degradation.[1][2][3]
Q2: How does pH affect the stability of this compound?
The stability of this compound is expected to be significantly influenced by pH.
-
Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis of the ester bond is likely to occur.
-
Neutral Conditions (pH ~7): While more stable than at acidic or basic pH, slow hydrolysis can still be expected over time.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is expected to be rapid and irreversible, leading to the formation of the corresponding phenolate and acetate salts.
Q3: Is this compound sensitive to light?
Yes, benzophenone derivatives are inherently photosensitive.[1][2] Exposure to UV light can excite the benzophenone core to a triplet state, which can then react with oxygen to produce reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals. These ROS can then attack the molecule, leading to a complex mixture of degradation products.[2][4] Therefore, it is crucial to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, it is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place. For extended storage, refrigeration (2-8 °C) is advisable. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of benzophenone derivatives.[5] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water (often with a small amount of acid, like phosphoric acid, to control pH and improve peak shape).[5] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[6][7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: I am observing a rapid loss of my parent compound in solution, even when stored in the dark.
-
Question: Could the pH of my solvent be the issue?
-
Answer: Yes, this is a likely cause. The acetoxy group is prone to hydrolysis in both acidic and basic aqueous solutions. Even unbuffered water can have a pH that is slightly acidic or basic, which can catalyze degradation over time.
-
Troubleshooting Steps:
-
Measure the pH of your solvent system.
-
If possible, buffer your solution to a pH where the compound is most stable (typically slightly acidic for benzophenone derivatives, around pH 4-6, but this needs to be experimentally determined).
-
If buffering is not possible for your experiment, prepare fresh solutions immediately before use.
-
-
Problem 2: My degradation study is showing multiple, unidentified peaks in my chromatogram.
-
Question: Is this likely due to photodegradation, and how can I confirm this?
-
Answer: The presence of multiple unknown peaks is a hallmark of photodegradation, which often proceeds through complex radical-mediated pathways.
-
Troubleshooting Steps:
-
Conduct a control experiment in the dark. Prepare a solution of your compound and keep it in complete darkness for the same duration as your original experiment. If the additional peaks do not appear, this strongly suggests photodegradation.
-
Use amber vials or cover your glassware with aluminum foil to minimize light exposure during your experiments.
-
To identify the degradation products, consider using LC-MS analysis. The fragmentation patterns can provide valuable structural information about the byproducts.
-
-
Problem 3: The rate of degradation in my experiment is not reproducible.
-
Question: What experimental parameters should I be controlling more carefully?
-
Answer: Lack of reproducibility in degradation studies often points to inconsistencies in environmental factors.
-
Troubleshooting Steps:
-
Temperature: Ensure your experiments are conducted in a temperature-controlled environment (e.g., a water bath or incubator). Degradation reactions, especially hydrolysis, are temperature-dependent.
-
Light Exposure: As mentioned, light intensity and wavelength can significantly impact photodegradation. If you are intentionally studying photodegradation, use a calibrated light source and ensure consistent sample positioning. For all other studies, maintain consistent, minimal light exposure.
-
Oxygen Levels: For photodegradation studies, the concentration of dissolved oxygen can affect the formation of reactive oxygen species. If high reproducibility is required, consider de-gassing your solvents or running the experiment under a controlled atmosphere.
-
-
Predicted Degradation Pathways
The following diagram illustrates the two primary anticipated degradation pathways for this compound.
Caption: Predicted degradation of this compound.
Quantitative Data Summary
| Condition | Rate Constant (k) (time⁻¹) | Half-life (t½) |
| pH 3, 25°C, Dark | To be determined | To be determined |
| pH 7, 25°C, Dark | To be determined | To be determined |
| pH 10, 25°C, Dark | To be determined | To be determined |
| pH 7, 25°C, UV Light | To be determined | To be determined |
| 50°C, Dark | To be determined | To be determined |
Experimental Protocols
Protocol 1: Evaluation of Hydrolytic Stability
This protocol outlines a general procedure to assess the hydrolytic stability of this compound at different pH values.
-
Prepare Buffer Solutions: Prepare buffers at three different pH levels: acidic (e.g., pH 3), neutral (e.g., pH 7), and basic (e.g., pH 10).
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL). Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the bulk properties of the buffer.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (-k).
Protocol 2: Evaluation of Photostability
This protocol provides a framework for assessing the photostability of this compound.
-
Prepare Solution: Prepare a solution of the compound in a relevant solvent (e.g., water with a co-solvent like acetonitrile if needed for solubility) at a known concentration.
-
Control Sample: Place a portion of the solution in an amber vial or a vial wrapped completely in aluminum foil to serve as a dark control.
-
Light Exposure: Place the remaining solution in a photochemically transparent container (e.g., quartz or borosilicate glass) and expose it to a controlled light source (e.g., a xenon arc lamp simulating sunlight or a specific UV lamp).[2]
-
Sampling: At various time points, withdraw aliquots from both the exposed sample and the dark control.
-
Analysis: Analyze the samples by HPLC to determine the concentration of the parent compound.
-
Data Analysis: Compare the degradation rate in the light-exposed sample to that of the dark control to determine the extent of photodegradation.
Experimental Workflow Diagram
Caption: General workflow for a degradation study.
References
-
Kotnik, K., et al. (2015). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. Available at: [Link]
-
Gao, Y., et al. (2021). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. Available at: [Link]
-
Kwon, J., et al. (2023). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts. Available at: [Link]
-
Li, Y., et al. (2016). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate. Available at: [Link]
-
Asia-Pacific Network for Global Change Research. (n.d.). Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Available at: [Link]
-
Wang, Y., et al. (2018). Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process. MDPI. Available at: [Link]
-
De Beer, D., et al. (2013). Thermal Degradation Kinetics Modeling of Benzophenones and Xanthones during High-Temperature Oxidation of Cyclopia genistoides (L.) Vent. Plant Material. PubMed. Available at: [Link]
-
Vela-Soria, F., et al. (2015). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PMC - NIH. Available at: [Link]
-
de Oliveira, G., et al. (2014). Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. ResearchGate. Available at: [Link]
-
Cuhra, P., et al. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC - NIH. Available at: [Link]
Sources
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzophenone Purification via Column Chromatography
Welcome to the technical support center for the purification of benzophenone using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges or have questions about this fundamental purification technique. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your separations.
Understanding the Core Principle: Polarity is Everything
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For benzophenone, a moderately polar aromatic ketone, this principle is key.[1][2][3] The molecule's polarity is primarily due to the electronegativity difference between the carbon and oxygen atoms in its carbonyl (C=O) group, which creates a dipole moment.[1][2] This polarity dictates its interaction with the purification system.
-
Stationary Phase: We typically use silica gel (SiO₂), a highly polar adsorbent.[4] Its surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with polar molecules.
-
Mobile Phase (Eluent): A solvent or mixture of solvents is run through the column. By varying the polarity of the mobile phase, we control how strongly compounds adhere to the stationary phase versus moving with the solvent.
The rule of thumb is:
-
Non-polar compounds have weak interactions with the silica gel and are eluted quickly by a non-polar mobile phase.
-
Polar compounds have strong interactions with the silica gel and require a more polar mobile phase to be eluted.
Benzophenone sits in the middle, making the choice of mobile phase critical for separating it from both less-polar and more-polar impurities.
Experimental Protocol: A Self-Validating Workflow for Benzophenone Purification
This protocol is designed with checkpoints (via Thin-Layer Chromatography) to ensure success at each stage.
Phase 1: Pre-Purification Analysis & Mobile Phase Selection
Objective: To identify an optimal solvent system that provides good separation between benzophenone and its impurities. The ideal system will yield a retention factor (Rf) for benzophenone between 0.2 and 0.4.[5] This Rf range ensures the compound spends enough time on the column to separate from impurities without requiring excessive solvent volumes for elution.
Methodology:
-
Prepare Samples: Dissolve a small amount of your crude benzophenone mixture in a few drops of a suitable solvent like dichloromethane or ethyl acetate. In separate vials, prepare solutions of pure benzophenone (if available) and any known starting materials or potential byproducts.
-
Spot the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Spot the crude mixture, pure benzophenone, and other standards in separate lanes.[6]
-
Develop the Plate: Place the plate in a developing chamber containing a shallow pool of your test mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber to allow the atmosphere to saturate with solvent vapors.
-
Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (benzophenone is UV-active).
-
Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).[7]
-
If the Rf is too high (> 0.4), the solvent is too polar. Decrease the proportion of the polar component (e.g., move from 9:1 to 9.5:0.5 Hexane:Ethyl Acetate).
-
If the Rf is too low (< 0.2), the solvent is not polar enough. Increase the proportion of the polar component (e.g., move from 9:1 to 8:2 Hexane:Ethyl Acetate).[8]
-
Continue until you achieve the target Rf and see clear separation from impurity spots.
-
Phase 2: Column Preparation & Purification
Methodology:
-
Column Packing (Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a ~1 cm layer of sand.[5]
-
In a beaker, prepare a slurry of silica gel in your chosen initial mobile phase (the least polar solvent you plan to use). The consistency should be like a thin milkshake.
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and dislodge any air bubbles.[5]
-
Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed from disturbance.[5]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude benzophenone in the minimum amount of the mobile phase. A concentrated sample band is crucial for good separation.
-
Carefully use a pipette to add the sample solution to the top of the sand layer.
-
Drain the solvent until the sample has fully adsorbed onto the silica gel (the liquid level is again at the top of the sand).[5]
-
-
Elution:
-
Carefully add the mobile phase to the column, filling the space above the sand.
-
Begin collecting the eluent in numbered fractions (e.g., test tubes or flasks).
-
Maintain a constant level of solvent above the silica gel throughout the process.
-
If impurities are close in polarity, you may use an isocratic elution (same solvent mixture throughout). If impurities have very different polarities, a gradient elution (gradually increasing the mobile phase polarity) can speed up the process.[9]
-
-
Fraction Analysis & Product Isolation:
-
Spot every few fractions on a TLC plate and develop it using your optimized mobile phase.
-
Identify the fractions containing only the pure benzophenone spot (matching the Rf of your pure standard).
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified solid benzophenone.[5]
-
Data Summary Table
This table provides reference data for planning your separation. Actual Rf values must be determined experimentally.
| Compound | Structure | Polarity | Typical Rf (8:2 Hexane:Ethyl Acetate) | Elution Order |
| Biphenyl | Two Phenyl Rings | Non-polar | ~0.8 - 0.9 | First |
| Benzophenone | Di-phenyl Ketone | Moderately Polar | ~0.3 - 0.4 | Second |
| Benzhydrol | Di-phenyl Methanol | Polar (due to -OH) | ~0.1 - 0.2 | Third |
| Benzoic Acid | Phenyl Carboxylic Acid | Very Polar | ~0.0 - 0.05 (streaking) | Last (or stuck) |
Note: Benzhydrol is a common impurity from the reduction of benzophenone, while biphenyl can be a byproduct in certain synthetic routes.[10][11] Benzoic acid is another potential contaminant.[12]
Workflow Visualization
Caption: Workflow for Benzophenone Purification.
Troubleshooting Guide & FAQs
Q1: My benzophenone spot and an impurity spot are merged on the TLC plate (poor resolution). What should I do?
A: This is a common issue indicating insufficient separation. The cause is likely your mobile phase.
-
Causality: The polarity of your eluent is not optimal to exploit the small polarity differences between your compounds. A solvent that is too polar will move all compounds up the column too quickly, causing them to elute together.
-
Solution: You need to decrease the solvent strength. Prepare a new mobile phase with a higher proportion of the non-polar component (e.g., if you used 7:3 hexane:ethyl acetate, try 8:2 or 9:1).[8] This will increase the interaction of all compounds with the polar silica gel, forcing the less polar compound to move ahead of the more polar one, thereby improving separation. Run another TLC to confirm improved separation before attempting the column again.
Q2: My benzophenone isn't coming off the column, or it's moving extremely slowly (Rf is near zero). How can I get it out?
A: Your mobile phase is not polar enough to displace the benzophenone from the silica gel.
-
Causality: Benzophenone's polar carbonyl group is interacting very strongly with the silica gel's hydroxyl groups. The non-polar mobile phase cannot effectively compete for these interaction sites.
-
Solution: You must increase the polarity of the mobile phase. You can do this by preparing a new mixture with a higher percentage of the polar solvent (e.g., move from 9:1 to 7:3 hexane:ethyl acetate). If you are in the middle of a run, you can employ a gradient elution by carefully and slowly adding the more polar mixture to the top of the column. This gradual increase in polarity will release the benzophenone.[9]
Q3: I see colored bands separating on the column, but my final product is still yellow. Why?
A: While some colored impurities might separate, a persistent yellow tint can indicate a co-eluting impurity with a similar polarity to benzophenone.
-
Causality: Your chosen solvent system separates some impurities but not all. The Rf values of benzophenone and the yellow impurity are nearly identical in that specific eluent.
-
Solution: Try a different solvent system with different selectivity. For example, instead of a hexane/ethyl acetate mixture, try a system with dichloromethane/hexane. Dichloromethane has a different type of interaction ("selectivity") than ethyl acetate and may be able to resolve the compounds.[8] Alternatively, recrystallization of the semi-purified product from a suitable solvent (like ethanol or hexanes) may be necessary to remove the final traces of the colored impurity.
Q4: My separation looks good at the top of the column, but the bands become very wide and diffuse by the bottom. What's wrong?
A: This phenomenon, known as band broadening, leads to poor separation and cross-contamination of fractions.
-
Causality: This can be caused by several factors:
-
Overloading: Too much sample was loaded for the amount of silica gel. A typical ratio is 1:30 to 1:100 sample-to-silica by weight.
-
Poor Packing: The silica gel bed is not uniform, containing channels or cracks that allow the solvent to flow unevenly.
-
Sample Insolubility: The sample is precipitating at the top of the column as the more concentrated loading solvent diffuses into the less-polar mobile phase.
-
-
Solution: Ensure your sample is fully dissolved in a minimal amount of solvent before loading. Use a smaller sample size or a larger column. Most importantly, take care when packing the column to create a dense, uniform bed. Running the solvent through the column for a while before loading can help settle the packing.
Q5: The spots on my analytical TLC plate are streaked ("tailing"). How does this affect my purification?
A: Tailing on a TLC plate is a strong indicator that you will have poor separation on your column.
-
Causality: Tailing often occurs when a compound interacts too strongly with the stationary phase. This can happen if the compound is very polar or if it's acidic and interacting with the slightly acidic silica gel.[6] It can also be a sign of overloading the TLC spot.
-
Solution: If the issue is not overloading, you may need to modify your mobile phase. Adding a very small amount of a slightly more polar or modifying solvent can help. For example, adding a few drops of acetic acid to the eluent can help with acidic compounds, while a few drops of triethylamine can help with basic compounds by neutralizing active sites on the silica.[13]
References
-
Topblogtenz. (2025). Is Benzophenone polar or nonpolar?[Link]
-
brainly.com. (2023). Why is benzophenone less polar than benzhydrol?[Link]
-
Study.com. List biphenyl, benzhydrol, and benzophenone in order of increasing polarity.[Link]
-
Study.com. How would you separate a mixture of benzhydrol, benzophenone, and biphenyl using column...[Link]
-
ResearchGate. (a) Normal phase separation of benzophenone and nitrobenzene...[Link]
-
Study.com. What steps and techniques must be applied to purify 1.0 g of benzophenone that is contaminated with benzoic acid?[Link]
-
Veeprho. Benzophenone Impurities and Related Compound.[Link]
-
YouTube. (2024). Best Adsorbents for Column Chromatography.[Link]
-
University of Massachusetts. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.[Link]
-
brainly.com. (2020). In this experiment, you will analyze your sample by TLC by spotting pure benzophenone and your product and...[Link]
-
CDN. (2015). Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography.[Link]
-
Chemistry Stack Exchange. (2019). How can I use a solvent gradient in column chromatography?[Link]
-
Brian H. Northrop. FLASH OPTIMIZATION.[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Is Benzophenone polar or non-polar?_Chemicalbook [chemicalbook.com]
- 3. topblogtenz.com [topblogtenz.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 8. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. homework.study.com [homework.study.com]
- 11. veeprho.com [veeprho.com]
- 12. homework.study.com [homework.study.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 4-Acetoxy-2',5'-dimethylbenzophenone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Acetoxy-2',5'-dimethylbenzophenone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the recrystallization of this compound. Our approach is grounded in first principles of physical organic chemistry to empower researchers with the rationale behind each procedural step.
Introduction: The Challenge of Purifying Benzophenones
This compound is a moderately polar aromatic ketone. Its structure, featuring a polar acetoxy group and a ketone carbonyl, contrasted with nonpolar aromatic rings and methyl substituents, presents a nuanced challenge for purification. The goal of recrystallization is to exploit differences in solubility between the target compound and its impurities in a given solvent system. A successful protocol depends critically on selecting a solvent (or solvent pair) where the benzophenone derivative is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
This compound is often synthesized via Friedel-Crafts acylation, a robust but often imperfect reaction.[1][2][3] Consequently, the crude product may contain unreacted starting materials, catalysts, and regioisomeric side products that must be removed to achieve high purity.
Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding the recrystallization of this compound.
Q1: What is the best starting solvent to try for recrystallization?
For a molecule with the mixed polarity of this compound, a moderately polar solvent is the ideal starting point. Alcohols like ethanol or isopropanol are excellent initial choices. They are polar enough to interact with the ester and ketone functionalities but also have sufficient nonpolar character to dissolve the aromatic backbone, especially when heated. A rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[4]
Q2: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
"Oiling out" occurs when the solid melts and comes out of the supersaturated solution as a liquid rather than a solid crystal lattice.[5] This is common if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is significantly impure.[5]
Immediate Fix: Reheat the solution until the oil fully redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level slightly. Then, allow the solution to cool much more slowly. Insulating the flask can help promote slow cooling and favor crystal formation over oiling.[5]
Q3: I'm getting a very low yield after recrystallization. What are the most common causes?
Low yield is a frequent and frustrating issue. The primary culprits are:
-
Using too much solvent: The most common error is adding too much solvent to dissolve the crude product.[6] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Premature filtration: Not allowing the solution to cool sufficiently before filtration will result in loss of product.
-
Suboptimal solvent choice: The solubility difference between the hot and cold solvent may not be large enough, leading to poor recovery.
-
Excessive rinsing: Washing the collected crystals with too much solvent (even when cold) can redissolve some of the product.[6]
Q4: How do I know if my product is pure after one recrystallization?
The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A pure compound should have a sharp, narrow melting point range. Compare the experimental melting point to the literature value if available. TLC of the recrystallized solid should ideally show a single spot, different from any spots corresponding to impurities in the crude material.
Systematic Guide to Solvent Selection
Finding the optimal solvent is the most critical step for a successful recrystallization.[7] This requires a systematic, small-scale experimental approach.
Data Summary: Recommended Solvents for Screening
The following table summarizes solvents worth screening, ordered by decreasing polarity. The choice is based on the principle of matching the solvent's polarity to that of the moderately polar target compound.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Methanol | 65 °C | High | May be too polar, but worth testing. Good for creating mixed-solvent systems with less polar solvents.[7] |
| Ethanol | 78 °C | High-Medium | Excellent starting point. Often provides a good solubility gradient for moderately polar compounds.[7] |
| Acetone | 56 °C | Medium | A powerful solvent for ketones, but its low boiling point can make it tricky to maintain a large temperature gradient.[7] |
| Ethyl Acetate | 77 °C | Medium | Good for compounds with ester groups. Often used in a mixed system with a nonpolar solvent like heptane.[8] |
| Toluene | 111 °C | Low-Medium | Its high boiling point can be advantageous for dissolving stubborn solids but increases the risk of oiling out.[7] |
| Heptane/Hexane | ~98 °C / 69 °C | Low | The compound is likely insoluble. Primarily used as an anti-solvent in a mixed-solvent system. |
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different solvent from the table above, drop by drop (up to ~0.5 mL). Agitate the mixture. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization.
-
Hot Solubility Test: For the solvents that did not dissolve the solid at room temperature, heat the test tube in a water or sand bath. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Cooling and Crystal Formation: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.
-
Evaluation: The ideal solvent is one that dissolves the compound completely when hot but forms a large volume of crystalline precipitate upon cooling.
Visualization: Solvent Screening Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: Workflow for single-solvent screening.
Troubleshooting Guide: Common Problems & Solutions
This section provides detailed, protocol-based solutions for specific experimental issues.
Problem 1: The Compound Oiled Out
| Potential Cause | Mechanism | Solution Protocol |
| High Impurity Level | Impurities depress the melting point of the eutectic mixture, causing it to liquefy before crystallizing. | 1. Re-heat the solution to dissolve the oil. 2. Add 10-20% more of the primary solvent to reduce saturation. 3. Consider hot filtration if insoluble impurities are suspected. 4. Cool the solution very slowly. Place the flask in a large beaker of hot water and allow the entire assembly to cool to room temperature overnight. |
| Solvent Boiling Point > Compound Melting Point | The solution remains above the compound's melting point even when supersaturated, forcing it out of solution as a liquid.[5] | 1. Re-heat to dissolve the oil. 2. Add a co-solvent that has a lower boiling point and is miscible with the primary solvent. 3. Alternatively, remove the original solvent via rotary evaporation and restart the recrystallization with a completely new, lower-boiling point solvent identified from screening. |
Problem 2: No Crystals Form Upon Cooling
| Potential Cause | Mechanism | Solution Protocol |
| Too Much Solvent Used | The solution is not supersaturated at the lower temperature, so the compound remains dissolved.[6][9] | 1. Return the flask to the heat source. 2. Boil off a portion of the solvent (e.g., 10-25% of the volume) under a fume hood. 3. Allow the more concentrated solution to cool again. |
| Supersaturation | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. | 1. Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites. 2. Seed Crystals: If available, add a single, tiny crystal of the pure compound to the cooled solution to induce crystallization. |
| Cooling Too Rapidly | Rapid cooling can sometimes lead to a supersaturated, amorphous state rather than an ordered crystal lattice. | 1. Re-heat the solution until the compound redissolves. 2. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a gradual temperature drop. |
Problem 3: Crystals Are Colored or Appear Impure
| Potential Cause | Mechanism | Solution Protocol |
| Colored Impurities Present | Highly conjugated or polymeric side products from the synthesis can be intensely colored and may co-precipitate with the product. | 1. Dissolve the crude product in the minimum amount of a suitable hot solvent. 2. Add a very small amount (e.g., 1-2% of the solute weight) of activated charcoal to the hot solution. 3. Swirl the hot mixture for a few minutes. The charcoal will adsorb the colored impurities. 4. Perform a hot gravity filtration to remove the charcoal. 5. Allow the clarified filtrate to cool and crystallize as usual. |
| Insoluble Impurities | Mechanical debris or insoluble byproducts (like catalyst residues) are trapped within the crystal lattice. | 1. Dissolve the crude product in a slight excess of the hot solvent. 2. Perform a hot gravity filtration through fluted filter paper to remove the insoluble material. 3. Boil off the excess solvent from the filtrate to reach the saturation point again. 4. Allow the solution to cool and crystallize. |
Visualization: Troubleshooting Logic Tree
This diagram provides a logical path from an observed problem to its potential solutions.
Caption: Decision tree for common recrystallization problems.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- Google Patents. (2018).
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
European Patent Office. (1998). EP 0855379 A1 - Methods for the preparation of benzophenones derivatives. [Link]
-
Food and Chemical Toxicology. (2025). RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3 (2H)furanone, CAS Registry Number 4166-20. [Link]
- Google Patents. (1999).
-
The Good Scents Company. strawberry furanone acetate 4-acetoxy-2,5-dimethyl-3(2H). [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
MDPI. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]
-
Unknown Source. Recrystallization1. [Link]
-
Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. [Link]
- European Patent Office. (1993).
-
Scent.vn. 4-acetoxy-2,5-dimethyl-3(2H)-furanone. [Link]
-
Unknown Source. Crystallization Solvents.pdf. [Link]
-
PubChem. 4-Acetoxy-2',4'-dimethylbenzophenone. [Link]
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- 8. mdpi.com [mdpi.com]
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Technical Support Center: Troubleshooting Low Conversion in Friedel-Crafts Reactions
Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in both Friedel-Crafts alkylation and acylation reactions. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and improve reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Conversion
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My Friedel-Crafts reaction shows very low or no conversion. Where should I start my investigation?
A1: Low or nonexistent conversion in Friedel-Crafts reactions typically points to a few critical factors. Begin with a systematic check of your reagents and reaction setup.
Probable Causes & Solutions:
-
Catalyst Inactivity (Moisture Sensitivity): Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst.[2][3]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. Use anhydrous solvents and freshly opened or purified reagents. The catalyst should be a fine, free-flowing powder; clumped or discolored catalyst has likely been compromised by moisture.[2]
-
-
Insufficient Catalyst Loading (Especially in Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][3][4] This means that a stoichiometric amount, not a catalytic amount, is often required.[5][6]
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivate it, making it less nucleophilic and thus less reactive towards the electrophile.[1][3] Aromatic compounds less reactive than mono-halobenzenes generally do not participate effectively in Friedel-Crafts reactions.[8][9]
-
Solution: Check the electronic nature of your substrate's substituents. If your substrate is strongly deactivated, a standard Friedel-Crafts reaction may not be feasible.
-
-
Poor Reagent Quality: The purity of both the aromatic substrate and the alkylating/acylating agent is critical. Impurities can react with the catalyst or interfere with the reaction in other ways, leading to low yields and byproduct formation.[3][5]
-
Solution: Use high-purity reagents. If necessary, purify your starting materials before use. For example, liquid reagents can be distilled under an inert atmosphere.
-
Q2: I'm performing an alkylation and the main product is an isomer of what I expected. What is happening?
A2: This is a classic issue in Friedel-Crafts alkylation and is almost certainly due to carbocation rearrangement.
Probable Cause & Solution:
-
Carbocation Rearrangement: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[10][11] If this carbocation can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift), it will do so before alkylating the aromatic ring.[1][12] This leads to the formation of an isomeric product.[13]
-
Solution: To avoid carbocation rearrangements, the most effective strategy is to perform a two-step Friedel-Crafts acylation followed by a reduction of the resulting ketone.[13][14] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[4][13] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.[6][13]
-
Q3: My reaction is producing multiple products, especially in an alkylation reaction. How can I improve selectivity?
A3: The formation of multiple products is a common challenge, particularly in Friedel-Crafts alkylation, and can be attributed to polyalkylation.
Probable Cause & Solution:
-
Polyalkylation: The addition of an alkyl group to an aromatic ring activates it towards further electrophilic attack because alkyl groups are electron-donating.[1][15] This makes the mono-alkylated product more reactive than the starting material, leading to the formation of di-, tri-, or even more substituted products.[15][16]
-
Solution: To minimize polyalkylation, use a large excess of the aromatic substrate relative to the alkylating agent.[1][8] This increases the probability that the electrophile will react with the starting material rather than the more reactive product. In contrast, Friedel-Crafts acylation does not suffer from this issue because the acyl group is electron-withdrawing and deactivates the ring, preventing further acylation.[3][14]
-
Q4: My aromatic substrate contains an -OH or -NH₂ group, and the reaction is failing. Why?
A4: Aromatic compounds containing amine (-NH₂) or hydroxyl (-OH) groups are generally unsuitable for direct Friedel-Crafts reactions.[1][5]
Probable Cause & Solution:
-
Substrate Reactivity with Catalyst: The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[1][5] This forms a complex that deactivates the catalyst.[1] Furthermore, the complexation places a positive charge on the atom attached to the ring, which strongly deactivates the aromatic ring towards electrophilic substitution.[17]
-
Solution: The hydroxyl or amine group must be protected before performing the Friedel-Crafts reaction. For example, a hydroxyl group can be converted to an ether, and an amine group can be acylated to form an amide. The protecting group can be removed after the reaction is complete.
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right Lewis acid catalyst?
A: The choice of Lewis acid is critical. Aluminum chloride (AlCl₃) is a very strong and common catalyst.[18] However, for highly activated aromatic substrates, milder Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used to prevent side reactions like polyalkylation.[19][20] The general order of reactivity for common Lewis acids is AlCl₃ > FeCl₃ > BF₃ > ZnCl₂.[21]
Q: What is the role of the solvent in a Friedel-Crafts reaction?
A: The solvent can significantly influence the reaction outcome. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are common.[22] In some cases, polar solvents like nitrobenzene can be used, although it is a strongly deactivating solvent and can alter product selectivity.[21][22] It is crucial that the solvent is anhydrous to prevent catalyst deactivation.
Q: Can I use an aryl or vinyl halide as my alkylating agent?
A: No, aryl and vinyl halides cannot be used in Friedel-Crafts alkylation.[8][23] The carbocations that would need to form from these halides are highly unstable and do not form under typical Friedel-Crafts conditions.[8]
Q: Why is a stoichiometric amount of catalyst needed for acylation but not alkylation?
A: In alkylation, the Lewis acid catalyst is regenerated during the reaction.[4] However, in acylation, the ketone product is a Lewis base and forms a stable complex with the Lewis acid catalyst.[4][21] This complex is often stable enough that it is not broken up until the aqueous workup, meaning the catalyst is not regenerated and must be used in at least stoichiometric amounts.[4]
Visualizing Key Concepts
Troubleshooting Workflow for Low Conversion
Caption: A stepwise workflow for troubleshooting low conversion.
Catalyst Deactivation Pathways
Caption: Major pathways of Lewis acid catalyst deactivation.
Data Presentation
Table 1: Common Lewis Acid Catalysts and Their Relative Strengths
| Lewis Acid Catalyst | Relative Strength | Typical Applications |
| AlCl₃, AlBr₃ | Very Strong | General purpose for both alkylation and acylation.[18] |
| FeCl₃ | Strong | A common alternative to AlCl₃.[19] |
| SbCl₅, TiCl₄ | Moderate to High | Can offer different selectivity profiles.[20] |
| BF₃, ZnCl₂ | Mild | Useful for highly activated substrates to prevent side reactions.[20] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation under Anhydrous Conditions
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Aromatic Substrate (1.0 equivalent)
-
Acyl Chloride or Anhydride (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acylating agent dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add the aromatic substrate (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl with vigorous stirring.[2] This will quench the reaction and hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
YouTube. (2015, November 16). Friedel-Crafts alkylation reaction with rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
Quora. (2018, March 28). Which acid is used in the Friedel-Crafts reaction?. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, March 30). Why are Friedel Crafts reaction not possible for molecules less activated than benzene?. Retrieved from [Link]
-
YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
Sources
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Technical Support Center: Preventing Byproduct Formation in Acylation Reactions
Welcome to the Technical Support Center for Acylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation in their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reactions for purity and yield.
Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common issues encountered during acylation reactions.
Q1: What are the most prevalent byproducts in Friedel-Crafts acylation reactions?
A1: While Friedel-Crafts acylation is a cornerstone of C-C bond formation, several byproducts can complicate your synthesis. The most common include:
-
Polyacylated Products: Though less frequent than in Friedel-Crafts alkylation, multiple acyl groups can be added to a highly activated aromatic ring.[1][2] The initial acylation introduces a deactivating acyl group, which makes a subsequent acylation less favorable, but it is not always completely prevented.[3][4]
-
Isomeric Products: When acylating a substituted aromatic ring, the reaction can occur at different positions (ortho, para, meta), leading to a mixture of isomers.[1] The final product distribution is governed by the electronic directing effects of the existing substituents and steric factors.[1][5]
-
Solvent Acylation: If the solvent is susceptible to acylation (e.g., benzene used as a solvent for a toluene acylation), it can compete with the substrate, leading to unwanted impurities.[1]
-
Dealkylation-Acylation: Substrates containing alkyl groups may undergo cleavage of that group under the Lewis acid conditions, followed by acylation of the de-alkylated ring, creating a complex product mixture.[1]
Q2: My Friedel-Crafts reaction isn't working or the yield is very low. What's wrong?
A2: Low or no yield is a common frustration. The primary culprits are typically related to substrate reactivity or catalyst integrity.
-
Deactivated Substrate: Friedel-Crafts reactions are electrophilic aromatic substitutions and fail when the aromatic ring has strongly electron-withdrawing (deactivating) groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H).[3][6][7] Similarly, rings with amine substituents (-NH₂, -NHR, -NR₂) are problematic because the nitrogen's lone pair coordinates strongly with the Lewis acid catalyst, deactivating the ring.[7]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.[2] Any water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst. Always use anhydrous conditions and freshly opened or purified reagents.
-
Insufficient Catalyst: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid.[4][6] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[2][4]
Q3: Why is my acylation of an amine producing a diacylated byproduct? I only want to add one acyl group.
A3: This is a classic chemoselectivity challenge, especially with polyamines. The formation of a diacylated product often occurs when the mono-acylated intermediate reacts with the acylating agent faster than the starting diamine.[8] This can be attributed to rapid, localized reactions where a drop of the acylating agent is added, leading to the mono-acylated product reacting again before it can diffuse away and more diamine can react.[8]
Troubleshooting Guide 1: Controlling Regioselectivity (Isomer Formation)
Issue: My reaction is producing a mixture of ortho, para, and/or meta isomers, complicating purification.
Core Principle: The position of acylation on a substituted aromatic ring is determined by a combination of electronic and steric effects. Electron-donating groups direct incoming electrophiles to the ortho and para positions, while most electron-withdrawing groups direct to the meta position. Steric hindrance from bulky substituents on the ring or a bulky acylating agent can disfavor the ortho position.[5][9]
Causality & Solution Workflow
Caption: Workflow for troubleshooting isomer formation.
Strategic Solutions
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically more stable one.[1] For example, in the acetylation of 3,3′-dimethylbiphenyl, reaction conditions significantly impact isomer distribution.[10]
-
Solvent Optimization: The polarity of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates. Experimenting with less polar solvents like dichloromethane (DCM) versus more polar ones like nitrobenzene (if the substrate is sufficiently reactive) can alter the isomer ratio.
-
Choice of Catalyst/Acylating Agent: Bulky Lewis acid-acylating agent complexes can increase steric hindrance, thereby favoring the less hindered para position over the ortho position. Utilizing a bulkier acylating agent (e.g., pivaloyl chloride instead of acetyl chloride) can exaggerate this effect.
| Parameter | Effect on Selectivity | Rationale |
| Lower Temperature | Often increases selectivity | Favors the product formed via the lowest activation energy pathway (kinetic control).[1] |
| Bulky Acylating Agent | Increases para:ortho ratio | Steric hindrance makes attack at the ortho position more difficult.[5][11] |
| Solvent Polarity | Variable | Can alter the reactivity of the acylium ion and the stability of the sigma-complex intermediate.[10][12] |
Troubleshooting Guide 2: N-Acylation vs. O-Acylation
Issue: My substrate contains both an amine (-NH₂) and a hydroxyl (-OH) group, and I'm getting a mixture of N-acylated and O-acylated products.
Core Principle: The outcome of the reaction depends on the relative nucleophilicity of the nitrogen and oxygen atoms. Generally, amines are more nucleophilic than alcohols.[9] However, this can be manipulated by controlling the reaction conditions, particularly pH.
-
N-Acylation: The process of adding an acyl group to a nitrogen atom.[13]
-
O-Acylation: The process of adding an acyl group to an oxygen atom.[13]
Mechanism of Control: The Role of pH
Caption: pH control of N- vs. O-acylation selectivity.
Strategic Solutions
-
For Selective N-Acylation (Amide Formation):
-
Conditions: Perform the reaction under neutral or slightly basic conditions. Use a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct (e.g., HCl from an acyl chloride), which drives the reaction to completion.[14]
-
Rationale: The amine is deprotonated and remains the most nucleophilic site on the molecule.
-
-
For Selective O-Acylation (Ester Formation):
-
Conditions: Perform the reaction under strongly acidic conditions. This protonates the amine group to form a non-nucleophilic ammonium salt (-NH₃⁺).
-
Rationale: With the nitrogen's lone pair unavailable, the hydroxyl group becomes the only available nucleophile to attack the acylating agent.[15]
-
Protecting Groups: An alternative, highly effective strategy is to temporarily protect the amine. Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are excellent choices.[16] After O-acylation, the protecting group can be selectively removed.
-
Experimental Protocols
Protocol 1: Minimizing Polysubstitution in Friedel-Crafts Acylation of an Activated Arene
This protocol details the acylation of biphenyl, a moderately activated system, where control is necessary to favor the mono-acylated product.[1]
Materials:
-
Biphenyl
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice, Concentrated HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is kept under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve biphenyl (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred solution. Causality Note: Adding the catalyst to the substrate before the acylating agent can sometimes improve selectivity.
-
Slow Addition of Acylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, controlled addition at a low temperature prevents localized high concentrations of the reactive acylium ion, minimizing the chance of a second acylation on the product.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by concentrated HCl.[1] This hydrolyzes the aluminum complexes.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Selective Mono-N-Acylation of a Symmetric Diamine
This protocol employs a "mix and react" procedure designed to favor mono-acylation by controlling stoichiometry and addition.
Materials:
-
Symmetric diamine (e.g., 1,6-hexanediamine)
-
Acylating agent (e.g., acetyl chloride) (0.95 eq)
-
Anhydrous, non-nucleophilic solvent (e.g., DCM)
-
Non-nucleophilic base (e.g., pyridine or triethylamine) (2.0 eq)
Procedure:
-
Setup: In a flame-dried flask under nitrogen, dissolve the diamine (1.0 eq) and the base (2.0 eq) in a large volume of anhydrous DCM. Causality Note: Using a dilute solution of the diamine ensures that once the mono-acylated product is formed, it is statistically less likely to encounter another molecule of the acylating agent compared to an unreacted diamine molecule.
-
Acylating Agent Preparation: In a separate flask, prepare a dilute solution of the acylating agent (0.95 eq) in anhydrous DCM. Causality Note: Using slightly less than one equivalent of the acylating agent ensures that the diamine is always in excess, further reducing the probability of diacylation.
-
Reverse Addition: Using a syringe pump for precise control, add the dilute solution of the acylating agent to the vigorously stirred solution of the diamine over several hours. Causality Note: This "reverse addition" at a slow rate is the most critical step. It maintains a very low concentration of the acylating agent, ensuring it is more likely to react with the more abundant starting diamine than the less abundant mono-acylated product.[8]
-
Reaction & Workup: After the addition is complete, stir the reaction for an additional hour. Quench with water and perform a standard aqueous workup to separate the product from the amine salts and excess starting material. Purification is typically achieved via column chromatography.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Ranu, B. C., & Ghosh, R. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. [Link]
-
Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. [Link]
-
Allen Institute. (n.d.). Acylation Reaction- Mechanism, Applications and FAQs. [Link]
-
Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry, 53B, 1115-1121. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Climent, M. J., Corma, A., & Iborra, S. (2011). Acylation Reactions over Zeolites and Mesoporous Catalysts. ChemCatChem, 3(10), 1580-1589. [Link]
-
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Pediaa. (2020). Difference Between O Acylation and N Acylation. [Link]
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Validation & Comparative
A Comparative Analysis of 4-Acetoxy-2',5'-dimethylbenzophenone and Other Photoinitiators for Photopolymerization
In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and curing efficiencies. This guide provides a comprehensive comparison of 4-Acetoxy-2',5'-dimethylbenzophenone, a representative Type II photoinitiator, with other commonly employed photoinitiator systems. Our analysis is grounded in established photochemical principles and supported by experimental methodologies to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Critical Role of Photoinitiators in UV Curing
Ultraviolet (UV) curing is a process where high-intensity UV light is used to trigger a chemical reaction that solidifies a liquid polymer formulation.[1] This rapid, solvent-free, and energy-efficient method is widely used in coatings, adhesives, printing inks, and the fabrication of biomedical devices.[2] At the heart of this technology lies the photoinitiator, a molecule that absorbs UV energy and converts it into reactive species—either free radicals or cations—that initiate the polymerization process.[3]
Photoinitiators are broadly classified into two main categories based on their mechanism of generating these reactive species:
-
Type I Photoinitiators (Unimolecular Cleavage): These initiators undergo a bond cleavage upon UV absorption to directly form two free radicals.
-
Type II Photoinitiators (Bimolecular Abstraction): These initiators require a co-initiator or synergist. Upon UV excitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, generating two radicals that can initiate polymerization.[2][4]
In-Depth Look: this compound and the Benzophenone Family
This compound belongs to the benzophenone family, which are classic examples of Type II photoinitiators.[2][5] While specific experimental data for this particular substituted benzophenone is not extensively documented in publicly available literature, its photochemical behavior can be confidently inferred from the well-established mechanism of its parent compound, benzophenone, and its numerous derivatives.
Mechanism of Action: A Synergistic Approach
The photoinitiation process for benzophenone and its derivatives is a two-step, bimolecular reaction:
-
Excitation: Upon absorption of UV radiation, the benzophenone molecule transitions from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state.[2]
-
Hydrogen Abstraction: In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator.[2] The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers like acrylates.[2]
Caption: General mechanism of Type II photoinitiation by benzophenone derivatives.
The substitution pattern on the benzophenone ring, such as the acetoxy and dimethyl groups in this compound, can influence the molecule's absorption spectrum (λmax) and its efficiency in hydrogen abstraction. These modifications can be strategically employed to tune the photoinitiator's performance for specific UV light sources and monomer systems.
Comparative Analysis with Alternative Photoinitiators
The selection of a photoinitiator is dictated by the specific requirements of the application, including the UV light source, the chemical nature of the monomer/oligomer system, and desired properties of the final cured product.
Benzophenone Derivatives vs. Other Type II Photoinitiators
Thioxanthones: This class of Type II photoinitiators, like benzophenones, requires a co-initiator. They often exhibit absorption maxima at longer wavelengths compared to many benzophenones, making them suitable for curing pigmented or thicker coatings where deeper UV penetration is necessary.
Benzophenone Derivatives vs. Type I Photoinitiators
Hydroxyketones and Aminoketones: These are highly efficient Type I photoinitiators that are widely used for clear coatings. They are known for their high reactivity and non-yellowing properties.[6] Unlike benzophenones, they do not require a co-initiator, simplifying the formulation.
Phosphine Oxides (e.g., TPO, BAPO): Acylphosphine oxides are another important class of Type I photoinitiators. A key advantage is their absorption at longer UV-A wavelengths and even into the visible light spectrum (around 400 nm).[5] This makes them exceptionally well-suited for curing pigmented systems, especially those containing titanium dioxide, and for 3D printing applications.[6][7]
Performance Data Summary
The following table summarizes the general characteristics and performance of this compound (inferred from the benzophenone class) in comparison to other common photoinitiators.
| Photoinitiator Class | Representative Example | Type | Requires Co-initiator? | Typical λmax Range (nm) | Key Advantages | Common Applications |
| Substituted Benzophenone | This compound | II | Yes | 250 - 380 | Good surface cure, cost-effective | Overprint varnishes, wood coatings |
| Thioxanthone | Isopropylthioxanthone (ITX) | II | Yes | 260 - 400 | Good depth of cure, effective in pigmented systems | Printing inks, electronics |
| Hydroxyketone | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | I | No | 245 - 330 | High reactivity, low yellowing | Clear coatings, adhesives |
| Acylphosphine Oxide | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | I | No | 370 - 400 | Excellent depth of cure, effective for pigmented systems | White-pigmented coatings, 3D printing |
Experimental Protocols for Performance Evaluation
To objectively compare the performance of different photoinitiators, standardized experimental protocols are essential.
UV-Visible Spectroscopy
Objective: To determine the absorption spectrum of the photoinitiator, which is crucial for matching it with the emission spectrum of the UV source.[3]
Methodology:
-
Prepare a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile or methanol).
-
Use a UV-Vis spectrophotometer to scan the absorbance of the solution over a relevant wavelength range (e.g., 200-500 nm).
-
Identify the wavelength of maximum absorption (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law.
Caption: Workflow for UV-Visible Spectroscopy analysis of a photoinitiator.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat of polymerization as a function of time upon UV irradiation, providing quantitative data on the curing speed and efficiency of the photoinitiator.[2]
Methodology:
-
Prepare a formulation containing the monomer, co-initiator (if required), and the photoinitiator being tested.
-
Place a small, precise amount of the formulation into a DSC sample pan.
-
Position the pan in the Photo-DSC instrument, which is equipped with a UV light source.
-
Initiate the experiment, which involves irradiating the sample with UV light of a specific intensity and wavelength while monitoring the heat flow.
-
The resulting exotherm is integrated to determine the total heat of polymerization, which is proportional to the degree of monomer conversion. The time to reach the peak of the exotherm is an indicator of the curing speed.
Conclusion
While this compound is a representative member of the Type II benzophenone class of photoinitiators, its direct application data is limited. However, by understanding the fundamental mechanism of this class, we can effectively compare its expected performance with other leading photoinitiator types. The choice between a Type II initiator like a benzophenone derivative and a Type I initiator like a phosphine oxide ultimately depends on the specific demands of the application. For clear coatings where surface cure is critical, benzophenones offer a cost-effective solution. For pigmented systems or applications requiring deep cure and visible light sensitivity, Type I phosphine oxides are often the superior choice. The experimental protocols outlined provide a robust framework for researchers to conduct their own comparative evaluations and select the optimal photoinitiator system for their innovation.
References
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- Ye, et al. (2020). New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers.
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A Comparative Analysis of Benzophenone Isomers: A Guide for Researchers
<
In the vast landscape of organic chemistry, the subtle distinctions between isomers can lead to profoundly different outcomes in reactivity, physical properties, and biological activity. Benzophenone, a seemingly simple aromatic ketone, and its substituted isomers exemplify this principle. While all share the same core diphenylmethanone structure, the placement of functional groups on the phenyl rings dictates their behavior and, consequently, their suitability for various applications, from photochemistry to drug development.
This guide provides a comprehensive comparative analysis of benzophenone and its isomers, designed for researchers, scientists, and professionals in drug development. We will explore the structural nuances that give rise to their distinct physicochemical and spectroscopic properties, and provide robust experimental protocols for their differentiation and analysis. Our focus extends beyond a mere presentation of data to an in-depth explanation of the underlying scientific principles, ensuring a thorough understanding of these versatile compounds.
The Foundation: Isomerism in the Benzophenone Scaffold
Benzophenone (C₁₃H₁₀O) is the parent compound, consisting of two phenyl rings attached to a carbonyl group.[1] Isomerism in substituted benzophenones arises from the different possible positions of substituents on these aromatic rings. The positions are designated as ortho- (adjacent to the point of attachment), meta- (one carbon removed), and para- (opposite the point of attachment).[2][3][4] These positional differences, seemingly minor, create significant variations in steric hindrance and electronic effects, which in turn influence the molecule's overall properties.
For example, a bulky substituent in the ortho position can force the phenyl ring to twist out of plane with the carbonyl group, disrupting π-conjugation and altering the molecule's photochemical properties.[5] In contrast, a substituent in the para position can exert its electronic influence with minimal steric interference.
Caption: Isomeric substitution patterns on the benzophenone core.
A Tale of Three Positions: Physicochemical Properties
The physical properties of benzophenone isomers, such as melting point and boiling point, are a direct reflection of their molecular structure and the resulting intermolecular forces.
| Property | Benzophenone | 2-Bromobenzophenone | 3-Bromobenzophenone | 4-Bromobenzophenone |
| Molecular Weight ( g/mol ) | 182.22[1] | 261.11 | 261.11 | 261.11 |
| Melting Point (°C) | 47.9[6] | 41-42 | 75-77 | 81-83 |
| Boiling Point (°C) | 305.5[6] | 340 | 345 | 348 |
Analysis of Trends:
-
Melting Point: The para-isomer consistently exhibits the highest melting point. This is due to its greater molecular symmetry, which allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces. The ortho-isomer often has the lowest melting point due to steric hindrance from the substituent, which disrupts crystal packing.
-
Boiling Point: Boiling points generally increase with the addition of a heavier substituent like bromine. The trend among the isomers is less pronounced but often follows the order para > meta > ortho, reflecting subtle differences in polarity and intermolecular interactions.
Spectroscopic Fingerprints: Differentiating the Isomers
Spectroscopic techniques provide a powerful means of distinguishing between benzophenone isomers, as each isomer interacts with electromagnetic radiation in a unique way.
UV-Visible Spectroscopy
The UV-Vis spectra of benzophenones are characterized by absorption bands corresponding to π→π* and n→π* electronic transitions.[7][8][9] The position and intensity of these bands are sensitive to the electronic effects of substituents.
| Isomer | λmax (π→π) (nm) | λmax (n→π) (nm) |
| Benzophenone | ~252 | ~335 |
| 4-Bromobenzophenone | ~260 | ~338 |
| 3-Bromobenzophenone | ~254 | ~336 |
| 2-Bromobenzophenone | ~250 | ~340 |
Mechanistic Insights: Electron-withdrawing groups like bromine can cause a slight red-shift (bathochromic shift) in the π→π* transition, particularly from the para position. The steric hindrance in the ortho-isomer can disrupt planarity, leading to a blue-shift (hypsochromic shift).
Infrared (IR) Spectroscopy
The carbonyl (C=O) stretching frequency in the IR spectrum is a key diagnostic tool.[10] Its position is influenced by the electronic environment of the carbonyl group.
| Isomer | C=O Stretching Frequency (cm⁻¹) |
| Benzophenone | ~1660 |
| 4-Bromobenzophenone | ~1655 |
| 3-Bromobenzophenone | ~1658 |
| 2-Bromobenzophenone | ~1665 |
Underlying Principles: Electron-withdrawing substituents generally increase the C=O stretching frequency. However, in the para and meta positions, resonance effects can slightly counteract this, leading to a lower frequency compared to the ortho-isomer where steric effects may dominate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide the most definitive structural information.[10][11] The chemical shifts and coupling patterns of the aromatic protons are unique for each isomer. The chemical shift of the carbonyl carbon is also highly informative.
| Isomer | Carbonyl ¹³C Chemical Shift (ppm) |
| Benzophenone | ~196.7 |
| 4-Bromobenzophenone | ~195.5 |
| 3-Bromobenzophenone | ~195.8 |
| 2-Bromobenzophenone | ~196.2 |
Rationale: The electron-withdrawing nature of bromine deshields the carbonyl carbon, but the effect is modulated by its position. Resonance effects from the para and meta positions lead to a more upfield shift compared to the ortho position.
Experimental Protocols for Isomer Separation and Identification
High-Performance Liquid Chromatography (HPLC)
Objective: To separate a mixture of benzophenone isomers based on their differential partitioning between a stationary phase and a mobile phase.[12][13]
Methodology:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice. The exact ratio may need to be optimized.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength where all isomers absorb, such as 254 nm.
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase.
Expected Elution Order: In reversed-phase HPLC, less polar compounds elute later. The elution order will depend on the specific isomers and mobile phase but can be predicted based on their relative polarities.
Caption: A typical workflow for the HPLC analysis of benzophenone isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile benzophenone isomers and identify them based on their mass-to-charge ratio and fragmentation patterns.[14]
Methodology:
-
GC Column: A non-polar capillary column is suitable.
-
Carrier Gas: Helium is commonly used.
-
Oven Program: A temperature gradient is employed to ensure good separation.
-
Ionization: Electron ionization (EI) is typically used.
-
Detection: A mass spectrometer detects the fragment ions.
Expected Fragmentation: The molecular ion peak will be present, along with characteristic fragments corresponding to the loss of the substituent and the phenyl rings.
Applications and Performance: The Impact of Isomer Choice
The selection of a specific benzophenone isomer is critical for optimizing performance in various applications.
-
Photochemistry: Benzophenones are widely used as photosensitizers.[15] The position of substituents can influence the efficiency of intersystem crossing and the lifetime of the triplet state, which are crucial for photochemical reactions.
-
Polymer Science: Substituted benzophenones are used as photoinitiators for polymerization.[16] The reactivity and solubility of the initiator can be tuned by the choice of isomer.
-
Drug Discovery: The benzophenone scaffold is found in many biologically active molecules.[17] The specific isomer can dramatically affect a compound's binding affinity to its target and its overall pharmacological profile. For instance, 2-amino-5-chlorobenzophenone is a key intermediate in the synthesis of benzodiazepine drugs.[15]
Conclusion
The seemingly subtle differences between benzophenone isomers lead to a rich diversity of chemical and physical properties. A thorough understanding of these nuances is essential for any researcher working with these compounds. By leveraging the analytical techniques and mechanistic insights presented in this guide, scientists can confidently select, synthesize, and utilize the optimal benzophenone isomer for their specific research and development needs.
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A Senior Scientist's Guide to Cross-Reactivity Analysis of 4-Acetoxy-2',5'-dimethylbenzophenone
Part 1: Foundational Principles: Understanding the "Why" of Cross-Reactivity
In the realm of bioanalytical assays, particularly immunoassays, specificity is the cornerstone of reliable data. When developing an assay for a small molecule like 4-Acetoxy-2',5'-dimethylbenzophenone, we are often targeting a single molecular entity within a complex biological matrix. However, the antibodies we generate, despite their high affinity, can sometimes be promiscuous. This phenomenon, known as cross-reactivity, occurs when an antibody raised against a specific antigen (in this case, a hapten-carrier conjugate of our target molecule) also binds to other, structurally similar compounds.[1][2][3]
The implications of unintended cross-reactivity are profound, ranging from inaccurate pharmacokinetic profiles to false-positive results in screening assays.[3] Therefore, a rigorous and well-designed cross-reactivity study is not merely a validation checkbox; it is a fundamental investigation into the specificity and limitations of your assay. Regulatory bodies, through guidelines such as the ICH M10 for Bioanalytical Method Validation, mandate the assessment of selectivity to ensure data integrity for critical decisions in drug development.[4][5][6][7]
The structural basis for cross-reactivity lies in the concept of the epitope—the specific three-dimensional region of an antigen to which an antibody binds.[2] For a small molecule like this compound, the entire molecule can be considered the epitope. An antibody will recognize the core benzophenone scaffold, the spatial arrangement of the methyl groups, and the electronic signature of the acetoxy group. Any other molecule that presents a sufficiently similar shape and chemical surface to the antibody's binding site (the paratope) has the potential to cross-react.[8][9][10]
Part 2: Strategic Experimental Design for Assessing Specificity
To comprehensively profile the cross-reactivity of an assay for this compound, a systematic approach is required. The chosen methodology must be sensitive enough to detect subtle binding differences and robust enough to provide quantitative, reproducible data.
The Gold Standard: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
For small molecules (haptens), which cannot be immobilized on a microplate and simultaneously bind two antibodies, the competitive ELISA format is the industry standard.[11][12][13][14] Its principle is elegant and powerful: a known, limited amount of specific antibody is incubated with the sample. The free analyte in the sample competes with a fixed amount of labeled or plate-bound analyte for the antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte in the sample. This format is ideal for quantifying the inhibitory potential of various compounds.
Logical Selection of Comparator Compounds
The choice of compounds to test for cross-reactivity is as critical as the assay itself. The panel should be designed to probe the antibody's specificity from multiple angles. For this compound, a logical panel would include:
-
Core Scaffold: Benzophenone (to assess binding to the fundamental structure).
-
Potential Metabolites: 4-Hydroxy-2',5'-dimethylbenzophenone (the deacetylated form). This is a crucial test, as in-vivo hydrolysis of the ester is a common metabolic pathway.
-
Structural Isomers: Compounds with the same atoms arranged differently, such as 4-Acetoxy-2',4'-dimethylbenzophenone.[15] This tests the antibody's sensitivity to the precise location of the methyl groups.
-
Related Precursors/Analogs: Compounds that might be present in the synthesis of the target molecule or share a similar pharmacophore, such as 4-Aminobenzophenone or 2,5-Dimethylbenzophenone.[16]
-
Structurally Unrelated Negative Control: A compound with a completely different structure to ensure the observed inhibition is not due to non-specific assay interference.
Workflow for Competitive Cross-Reactivity Assessment
The experimental workflow is designed to systematically compare the inhibitory potency of each selected compound against the target analyte.
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Part 3: In-Depth Experimental Protocol
This protocol provides a self-validating system for determining the cross-reactivity of compounds against a primary antibody specific for this compound.
A. Reagent Preparation
-
Coating Buffer (pH 9.6): 0.05 M Carbonate-Bicarbonate buffer. Causality: The alkaline pH promotes the passive adsorption of the protein conjugate to the polystyrene microplate surface.
-
Wash Buffer (PBST): Phosphate Buffered Saline (PBS) with 0.05% Tween-20. Causality: Tween-20 is a non-ionic detergent that reduces non-specific binding and improves washing efficiency.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST. Causality: BSA saturates any remaining protein-binding sites on the plate, preventing non-specific adsorption of subsequent antibodies.
-
Analyte-Protein Conjugate: this compound conjugated to a carrier protein like Ovalbumin (OVA) or BSA. This is used for coating.
-
Primary Antibody: Monoclonal or polyclonal antibody raised against the analyte. The optimal dilution must be determined via titration.
-
Secondary Antibody: Enzyme-conjugated antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG) that specifically binds the primary antibody.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine). Causality: TMB is a chromogenic substrate that yields a blue color in the presence of HRP, which turns yellow upon addition of a stop solution, allowing for spectrophotometric quantification.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
B. Assay Procedure
-
Plate Coating:
-
Dilute the Analyte-Protein Conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL to each well of a 96-well microplate.
-
Cover and incubate overnight at 4°C.[17]
-
-
Blocking:
-
Wash the plate 3 times with 200 µL/well of PBST.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 1-2 hours at room temperature (RT).
-
-
Competitive Reaction:
-
Wash the plate 3 times with PBST.
-
Prepare serial dilutions of the target analyte (standard curve) and each comparator compound in Blocking Buffer.
-
Add 50 µL of each standard or comparator dilution to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to all wells.
-
Cover and incubate for 1-2 hours at RT with gentle shaking. Causality: This is the critical competition step where the free analyte/comparator and the plate-bound analyte compete for the limited antibody binding sites.
-
-
Detection:
-
Wash the plate 4 times with PBST.
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with PBST.
-
-
Signal Development & Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at RT for 15-30 minutes. Monitor for color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the optical density (OD) at 450 nm within 15 minutes.
-
Part 4: Data Analysis and Interpretation
The raw OD values are processed to quantify cross-reactivity. The key is to determine the concentration of each compound required to cause 50% inhibition of the maximum signal (the IC50 value).[16]
1. Data Processing: Plot the OD450 values against the logarithm of the concentration for the target analyte and each comparator. Use a four-parameter logistic (4PL) curve fit to generate sigmoidal dose-response curves.
2. Calculation of IC50: From the curve fit for each compound, determine the concentration that corresponds to 50% of the maximum binding. This is the IC50.
3. Calculation of Percent Cross-Reactivity (%CR): The cross-reactivity of a compound is calculated relative to the target analyte using the following formula[18]:
% Cross-Reactivity = (IC50 of this compound / IC50 of Comparator Compound) x 100
4. Sample Data Presentation: The results should be summarized in a clear, tabular format.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 10 | 100% | Reference Analyte |
| 4-Hydroxy-2',5'-dimethylbenzophenone | 50 | 20% | Moderate cross-reactivity; the antibody has a lower affinity for the deacetylated form. |
| Benzophenone | >1000 | <1% | Negligible cross-reactivity; the acetoxy and methyl groups are critical for antibody recognition. |
| 4-Acetoxy-2',4'-dimethylbenzophenone | 500 | 2% | Low cross-reactivity; demonstrates high specificity for the 2',5'-dimethyl substitution pattern. |
| Structurally Unrelated Compound | >10,000 | <0.1% | No cross-reactivity; confirms assay specificity. |
Note: The data presented above is hypothetical and for illustrative purposes only.
Caption: Logical flow from raw data to final cross-reactivity interpretation.
Part 5: Conclusion and Authoritative Insights
This guide outlines a comprehensive framework for assessing the cross-reactivity of an immunoassay for this compound. The results of such a study are paramount; they define the specificity of the assay and inform its suitability for the intended application.
Key Takeaways for the Practicing Scientist:
-
Cross-reactivity is not absolute: The observed cross-reactivity can be influenced by the assay format and reagent concentrations. An assay with lower reagent concentrations may exhibit higher specificity.[19][20]
-
Metabolites are critical: Always test for cross-reactivity against known or predicted major metabolites, as these are the most likely interfering substances in authentic biological samples.
-
Document everything: Rigorous documentation of the validation process, including the selection of comparators and the final cross-reactivity data, is essential for regulatory submission and scientific reproducibility.
By following a logically designed, methodologically sound, and well-controlled experimental plan, researchers can generate high-quality specificity data, ensuring the ultimate reliability and accuracy of their findings.
References
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Cuniasse, P., Thomas, A., Smith, J. C., Thanh, H. L., Leonetti, M., & Menez, A. (1995). Structural basis of antibody cross-reactivity: solution conformation of an immunogenic peptide fragment containing both T and B epitopes. Biochemistry, 34(39), 12782–12789. [Link]
- Reineke, U., & Schutkowski, M. (2009). Structural Basis of Antibody–Antigen Interactions. In Epitope Mapping Protocols (pp. 25-48). Humana Press.
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European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
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Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]
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FyoniBio. (n.d.). FDA ICH M10 Bioanalytical Method Validation And Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. Nature, 365(6449), 859-863. [Link]
-
ACS Publications. (1995). Structural Basis of Antibody Cross-Reactivity: Solution Conformation of an Immunogenic Peptide Fragment Containing both T and B Epitopes. Biochemistry. [Link]
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WHO Prequalification of Medicines Programme. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]
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Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. [Link]
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Malin, R., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1310-1312. [Link]
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Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]
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Rivnak, A. J., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 91(3), 2063-2070. [Link]
-
Creative Diagnostics. (n.d.). Benzophenone Test Reagents. [Link]
-
Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(14), 6569. [Link]
-
Hynes, A. E., et al. (2021). Comparison of photoactivatable crosslinkers for in-gel immunoassays. The Analyst, 146(20), 6149-6157. [Link]
-
PubChem. (n.d.). 4-Acetoxy-2',4'-dimethylbenzophenone. [Link]
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Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Semantic Scholar. [Link]
-
NIST. (n.d.). 4-acetoxy-2,5-dimethyl-3(2H)-furanone. [Link]
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A Technical Guide to the Efficacy of Substituted Benzophenone Photocatalysts for C-C Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate photocatalyst is a critical determinant of success in modern synthetic methodologies. This guide provides an in-depth comparison of substituted benzophenone photocatalysts, focusing on their efficacy in C(sp³)–C(sp²) cross-electrophile coupling reactions. We will delve into the mechanistic underpinnings of their function, present a detailed experimental protocol for their application, and offer a comparative analysis of their performance based on available data.
Introduction: The Enduring Utility of Benzophenone Photocatalysts
Benzophenone, a readily available and inexpensive organic molecule, has long been a workhorse in photochemistry. Its utility as a photocatalyst stems from its efficient intersystem crossing to a long-lived triplet excited state upon UV irradiation. This triplet state can act as a potent hydrogen atom transfer (HAT) agent, enabling the generation of reactive radical intermediates from a variety of C-H bonds.
The true power of benzophenone photocatalysis, however, lies in its tunability. By introducing substituents onto the aromatic rings, we can modulate the photophysical and electronic properties of the catalyst, thereby enhancing its efficacy and expanding its synthetic utility. This guide will explore how these substitutions influence the performance of benzophenone photocatalysts in a synthetically relevant context.
The Mechanism: A Symphony of HAT and Halogen Atom Transfer (XAT)
A particularly elegant application of substituted benzophenone photocatalysis is in the realm of nickel-catalyzed cross-electrophile coupling. In a seminal example, a substituted benzophenone derivative facilitates the coupling of alkyl bromides with aryl bromides through a synergistic interplay of hydrogen atom transfer (HAT) and halogen atom transfer (XAT).[1]
The catalytic cycle, depicted below, is initiated by the photoexcitation of the substituted benzophenone photocatalyst (BP). The resulting triplet excited state (*BP) is a powerful oxidant and initiates a HAT event with a silane reagent, such as tris(trimethylsilyl)silane ((TMS)₃SiH), to generate a silyl radical. This silyl radical then acts as a halogen atom transfer agent, abstracting a bromine atom from the alkyl bromide to generate the key alkyl radical intermediate. This radical is then captured by a low-valent nickel complex, which, after oxidative addition to the aryl bromide and reductive elimination, forges the desired C(sp³)–C(sp²) bond.
Figure 1: General mechanism of a substituted benzophenone-photocatalyzed, nickel-catalyzed cross-electrophile coupling reaction.
Experimental Protocol: A Step-by-Step Guide
The following is a representative experimental protocol for a substituted benzophenone-photocatalyzed cross-electrophile coupling reaction, adapted from the literature.[1] This protocol can serve as a starting point for the evaluation of different substituted benzophenone photocatalysts.
Materials:
-
Substituted benzophenone photocatalyst (e.g., 20 mol%)
-
Nickel catalyst (e.g., Ni(acac)₂, 5 mol%)
-
Alkyl bromide (1.25 mmol)
-
Aryl bromide (0.5 mmol)
-
Tris(trimethylsilyl)silane ((TMS)₃SiH, 0.75 mmol)
-
Base (e.g., 2,6-lutidine, 0.55 mmol)
-
Anhydrous solvent (e.g., acetonitrile)
-
Photoreactor equipped with a 390 nm light source
Procedure:
-
To an oven-dried reaction vessel, add the substituted benzophenone photocatalyst, nickel catalyst, aryl bromide, and base.
-
Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the alkyl bromide and tris(trimethylsilyl)silane via syringe.
-
Place the reaction vessel in the photoreactor and irradiate with a 390 nm light source at room temperature for 16 hours, with stirring.
-
Upon completion, the reaction mixture can be analyzed by standard techniques such as GC-MS or ¹H NMR to determine the yield of the cross-coupled product.
-
The product can be purified by column chromatography on silica gel.
Comparative Efficacy of Substituted Benzophenone Photocatalysts
The efficacy of a substituted benzophenone photocatalyst is influenced by a combination of its photophysical properties and electronic effects. Key parameters to consider include:
-
Molar Extinction Coefficient (ε): A higher ε at the excitation wavelength leads to more efficient light absorption.
-
Intersystem Crossing Quantum Yield (Φ_isc): A high Φ_isc is essential for populating the reactive triplet state. For most benzophenones, this is near unity.
-
Triplet State Energy (E_T): The triplet energy must be sufficient to drive the desired photochemical process (e.g., HAT).
-
Redox Potentials: The redox potentials of the ground and excited states determine the feasibility of single electron transfer (SET) pathways.
-
Substituent Effects: Electron-donating groups (EDGs) can red-shift the absorption spectrum, potentially allowing for the use of lower-energy light sources. Electron-withdrawing groups (EWGs) can increase the triplet energy and oxidative potential of the photocatalyst.
| Photocatalyst | Substituents | λ_max (nm) | Triplet Energy (E_T) (kcal/mol) | Application | Yield (%) | Reference |
| Benzophenone | Unsubstituted | 338 | 69 | Photoreduction of benzhydrol | ~90 | [2] |
| 4,4'-Dimethoxybenzophenone | 4,4'-di-OCH₃ | 365 | 71 | Polymerization | - | [2] |
| 4,4'-Dichlorobenzophenone | 4,4'-di-Cl | 345 | 68 | C-H Arylation | 62 | [3] |
| 4-Methoxy-4'-trifluoromethylbenzophenone | 4-OCH₃, 4'-CF₃ | ~360 | - | C(sp²)–C(sp³) cross-coupling | up to 94 | [3] |
| Thioxanthone | - | 380 | 65.5 | C-H Alkylation | up to 99 | [4] |
Note: The yields reported are for specific reactions and substrates and may not be directly comparable due to differing reaction conditions. However, the data illustrates the high efficacy of substituted benzophenones in a variety of photocatalytic transformations.
Conclusion: A Versatile and Tunable Class of Photocatalysts
Substituted benzophenones represent a powerful and versatile class of photocatalysts for a wide range of organic transformations. Their low cost, ready availability, and tunable photophysical and electronic properties make them an attractive choice for both academic and industrial applications. By understanding the mechanistic principles that govern their reactivity and the influence of substituents on their efficacy, researchers can select or design the optimal benzophenone photocatalyst for their specific synthetic needs. This guide provides a foundational understanding and a practical starting point for the exploration and application of these remarkable photocatalysts.
References
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-
Luridiana, A., et al. (2022). The Merger of Benzophenone HAT Photocatalysis and Silyl Radical-Induced XAT Enables Both Nickel-Catalyzed Cross-Electrophile Coupling and 1,2-Dicarbofunctionalization of Olefins. ACS Catalysis, 12(18), 11216-11225. [Link]
- Auer, A., et al. (2021). Thioxanthone-based photocatalyst for C–H alkylation of heteroarenes. Organic Letters, 23(15), 5886-5890.
-
Shen, Y., Gu, Y., & Martin, R. (2018). sp3 C− H Arylation and Alkylation Enabled by the Synergy of Triplet Excited Ketones and Nickel Catalysts. Journal of the American Chemical Society, 140(38), 12200-12208. [Link]
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A Senior Application Scientist's Guide to Benchmarking 4-Acetoxy-2',5'-dimethylbenzophenone Against Commercial Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-Acetoxy-2',5'-dimethylbenzophenone, a substituted benzophenone derivative, against commercially established photoinitiators. Benzophenones are a prominent class of Type II photoinitiators, extensively utilized in free-radical photopolymerization for applications ranging from advanced coatings and adhesives to the fabrication of biomedical devices.[1] The efficiency of these initiators is critically dependent on their molecular structure, which dictates their photochemical and photophysical properties.[1]
The Mechanism of Action: A Refresher on Type II Photoinitiation
Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation to form radicals, Type II initiators, such as benzophenone and its derivatives, operate through a bimolecular process.[1][2] The sequence of events is as follows:
-
Photoexcitation: Upon absorption of UV radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[1]
-
Hydrogen Abstraction: In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from a synergist or co-initiator, typically a tertiary amine.[1]
-
Radical Generation: This hydrogen abstraction generates two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates.[1]
The efficacy of this process hinges on factors like the absorption characteristics of the initiator and the efficiency of the hydrogen abstraction step.[1]
Caption: Type II Photoinitiation Mechanism of Benzophenone Derivatives.
Experimental Benchmarking: A Validated Approach
To objectively assess the performance of this compound, a series of standardized experiments should be conducted. This section outlines the protocols and the rationale behind them.
Photophysical Characterization: UV-Vis Spectroscopy
The starting point for evaluating any photoinitiator is to understand its light absorption properties. This is crucial for matching the initiator with an appropriate light source.[2]
Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
Protocol:
-
Sample Preparation: Prepare solutions of this compound and commercial benchmarks (e.g., Benzophenone, Irgacure TPO, HMPP) in a suitable solvent like acetonitrile at a known concentration (e.g., 1x10-4 M).
-
Measurement: Record the UV-Vis absorption spectrum for each solution using a spectrophotometer over a wavelength range of 200-500 nm.[1]
-
Analysis: Identify the λmax as the wavelength with the highest absorbance. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length.[1]
Causality: A higher molar extinction coefficient at the emission wavelength of the UV source signifies more efficient light absorption, which is a prerequisite for efficient radical generation. Structural modifications to the benzophenone backbone can lead to red-shifted absorption maxima and enhanced molar extinction coefficients.[1]
Photopolymerization Kinetics: Real-Time FTIR (RT-FTIR) and Photo-DSC
Monitoring the polymerization kinetics in real-time provides the most direct measure of a photoinitiator's efficiency.[3][4] Both RT-FTIR and Photo-DSC are powerful techniques for this purpose.[4]
Objective: To measure the rate of polymerization (Rp) and the final degree of monomer conversion (DC%).[1]
Experimental Workflow:
Caption: Standard Workflow for Photopolymerization Kinetics Analysis.
Protocol 1: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
-
Formulation: Prepare a formulation containing a standard acrylate monomer (e.g., Trimethylolpropane trimethacrylate, TMPTMA), the photoinitiator (e.g., 1 wt%), and a co-initiator like Triethylamine (TEA).
-
Sample Preparation: Place a thin film of the liquid formulation between two transparent salt plates (e.g., KBr).
-
Measurement: Place the sample in an FTIR spectrometer equipped with a UV/Vis light source. Record a background spectrum before irradiation. Activate the UV lamp to initiate polymerization and collect FTIR spectra continuously.[1]
-
Data Analysis: Monitor the decrease in the peak area of the acrylate C=C double bond (e.g., at ~810 cm⁻¹). The degree of conversion (DC%) at time 't' is calculated as: DC%(t) = [1 - (Area(t) / Area(0))] * 100. The polymerization rate (Rp) is the slope of the conversion vs. time curve.[1]
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Formulation: Use the same formulation as for RT-FTIR.
-
Sample Preparation: Place a small amount of the sample (5-10 mg) in an open aluminum DSC pan.[1]
-
Measurement: Position the pan in a DSC cell equipped with a UV light source, under an inert nitrogen atmosphere to prevent oxygen inhibition. After thermal equilibration, irradiate the sample and record the heat flow as a function of time.[1]
-
Data Analysis: The polymerization rate (Rp) is proportional to the heat flow (dH/dt). The total heat evolved (ΔH) is integrated and compared to the theoretical heat of polymerization for the specific monomer (ΔH₀) to calculate the degree of conversion (DC% = ΔH / ΔH₀).[1]
Causality: A higher Rp indicates a faster cure speed, while a higher final DC% signifies a more complete reaction, leading to superior final material properties. These kinetic parameters are the ultimate test of a photoinitiator's practical performance.
Comparative Performance Data
The following tables summarize the expected performance of this compound against common commercial photoinitiators based on known structure-activity relationships of benzophenone derivatives.
Table 1: Photophysical and Photochemical Properties
| Photoinitiator | Type | λmax (nm) in Acetonitrile | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) of Radical Formation |
| This compound | II | ~345 | ~150 | To be determined |
| Benzophenone (BP)[1] | II | 338 | 134 | ~0.1-0.3 (Amine dependent) |
| Irgacure® TPO[5] | I | 350-400 | High | High |
| Irgacure® 819[6] | I | 370 (major peak) | High | Very High |
| HMPP (Irgacure® 1173)[7][8] | I | 247 | High | ~0.024 |
Table 2: Photopolymerization Kinetics in TMPTMA Monomer
| Photoinitiating System (1 wt% PI) | Light Source | Polymerization Rate (Rp) (s⁻¹) | Final Double Bond Conversion (%) |
| 4-Acetoxy-2',5'-DM-BP / TEA | 365 nm LED | ~0.050 | ~50 |
| Benzophenone (BP) / TEA[1] | UV Lamp | ~0.045 | ~45 |
| Irgacure® TPO | 385 nm LED | >0.1 | >65 |
| Irgacure® 819 | 385 nm LED | >0.15 | >70 |
| HMPP (Irgacure® 1173) | UV Lamp | >0.1 | >60 |
Discussion and Field-Proven Insights
Expertise in Action: The choice of a photoinitiator is never based on a single parameter but on a holistic evaluation of the system requirements.
-
Type I vs. Type II: Type I initiators like TPO and 819 are generally more efficient, especially for pigmented systems, due to their higher quantum yields and photobleaching properties.[6][9] Type II initiators like benzophenones are cost-effective and offer good surface cure, but their efficiency is critically dependent on the presence and type of co-initiator.
-
Structural Effects on Benzophenones: The introduction of acetoxy and dimethyl groups on the benzophenone scaffold in this compound is expected to slightly red-shift the λmax compared to the parent benzophenone. This can improve its spectral overlap with modern LED light sources (e.g., 365 nm). These substitutions can also influence the energy of the triplet state and its reactivity towards the co-initiator, potentially enhancing the hydrogen abstraction rate.[10][11]
-
Oxygen Inhibition: A significant challenge in free-radical polymerization is oxygen inhibition, which is particularly detrimental to surface cure. While Type I phosphine oxide initiators (TPO, 819) show some resistance, Type II systems are generally susceptible.[12] The performance of this compound should be evaluated under both inert and air atmospheres to assess its sensitivity to oxygen.
-
Beyond Speed and Conversion: For applications in drug development and biomedical devices, factors like migration and cytotoxicity of the photoinitiator and its byproducts are paramount. Polymeric benzophenone photoinitiators have been developed to reduce migration.[13] The potential for leaching of this compound and its photoproducts from the cured polymer network must be rigorously assessed for any biocompatibility-sensitive application.
Conclusion
This compound represents a logical structural modification of the classic benzophenone photoinitiator. Based on established principles, it is anticipated to offer performance slightly superior to the parent benzophenone, particularly with LED light sources. However, it is unlikely to match the overall efficiency of high-performance, commercial Type I photoinitiators like Irgacure® TPO and Irgacure® 819, especially in demanding applications such as curing pigmented or thick-section materials.
This guide provides a robust framework for its empirical evaluation. The true value of this compound will be determined by a combination of its photoinitiation efficiency, cost-effectiveness, and application-specific properties such as solubility and migration resistance. Rigorous adherence to the described benchmarking protocols is essential for generating reliable and comparable data to guide formulation decisions.
References
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Sangermano, M., et al. Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. Available at: [Link]
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Grzegorz, L., et al. Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Stadler, E., et al. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. Available at: [Link]
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Zhang, J., et al. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Zhang, J., et al. Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. PMC - NIH. Available at: [Link]
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Lalevée, J., et al. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. MDPI. Available at: [Link]
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Unilong Industry Co.,Ltd. What is the difference between Photoinitiator 819 and TPO. Available at: [Link]
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Ciba. Ciba® IRGACURE® 819. Available at: [Link]
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CHLUMINIT®. CHLUMINIT® TPO / Photoinitiator TPO / Lucirin TPO / Irgacure TPO CAS 75980-60-8. Available at: [Link]
-
Wang, K., et al. Quantum-yield computation for photo-initiators based on photometric analysis. SPIE Digital Library. Available at: [Link]
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Lambson, Ltd. Novel Phosphine Oxide Photoinitiators. RadTech. Available at: [Link]
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Valdebenito, M., et al. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. MDPI. Available at: [Link]
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Kim, D., et al. Three methods to measure the photopolymerization kinetics for different radiant emittance and composite type. PubMed. Available at: [Link]
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A Spectroscopic Comparison of Benzophenone Derivatives: An In-depth Technical Guide
This guide provides a comprehensive spectroscopic comparison of benzophenone and its derivatives, offering insights into their photophysical behavior. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of UV-Vis absorption, fluorescence, and phosphorescence, supported by experimental data and detailed protocols. Our objective is to not only present comparative data but also to elucidate the underlying principles that govern the distinct spectroscopic signatures of these widely utilized compounds.
The Photophysical Landscape of Benzophenone: A Primer
Benzophenone is a cornerstone in photochemistry, primarily due to its efficient intersystem crossing (ISC) to the triplet state.[1][2] Its spectroscopic properties are dominated by two key electronic transitions originating from the carbonyl group: the n→π* and π→π* transitions.[3]
-
n→π Transition:* This involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is typically weak and appears as a distinct band at longer wavelengths in the UV spectrum.[3][4]
-
π→π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. It is generally more intense and occurs at shorter wavelengths compared to the n→π* transition.[3][4]
The relative energies of these transitions are highly sensitive to the molecular structure and the surrounding solvent environment, which dictates the photophysical fate of the excited molecule.[3][5] Upon photoexcitation, benzophenone rapidly transitions from the singlet excited state (S₁) to the triplet state (T₁), making it an effective photosensitizer.[1][2]
A simplified Jablonski diagram for benzophenone illustrates these photophysical processes, including absorption, intersystem crossing, fluorescence, and phosphorescence.[6][7]
Caption: Jablonski diagram illustrating the electronic transitions in benzophenone.
Comparative Spectroscopic Analysis of Benzophenone Derivatives
The introduction of substituents onto the benzophenone core significantly modulates its spectroscopic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density within the molecule, thereby influencing the energies of the n→π* and π→π* transitions.[3][8] The solvent environment further complicates these effects through specific and non-specific interactions.[5][9][10]
UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectra of benzophenone and its derivatives provide critical information about their electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are key parameters for comparison.
Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Benzophenone Derivatives in Different Solvents.
| Compound | Substituent(s) | Solvent | n→π* Transition (λmax, nm) | π→π* Transition (λmax, nm) | Reference(s) |
| Benzophenone | None | n-Heptane | 346.6 | 248.2 | [11] |
| Ethanol | 334.0 | 252.2 | [11] | ||
| 4-Methoxybenzophenone | 4-OCH₃ (EDG) | n-Heptane | 339.2 | 247.6 | [11] |
| 4-Hydroxybenzophenone | 4-OH (EDG) | n-Heptane | 332.0 | 250.4 | [11] |
| 2-Hydroxybenzophenone | 2-OH (EDG) | n-Heptane | 338.2 | - | [11] |
| 4-Nitrobenzophenone | 4-NO₂ (EWG) | - | - | - | [12] |
Analysis of Substituent and Solvent Effects:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and hydroxyl (-OH) groups generally cause a bathochromic (red) shift in the π→π* transition and a hypsochromic (blue) shift in the n→π* transition.[3][11] This is because EDGs increase the energy of the n orbital and decrease the energy of the π* orbital.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like the nitro (-NO₂) group tend to lower the energy of both the n and π* orbitals, leading to more complex spectral shifts.[12]
-
Solvent Polarity: Increasing solvent polarity typically leads to a hypsochromic (blue) shift of the n→π* transition due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.[3][4][13] The π→π* transition often exhibits a bathochromic (red) shift in polar solvents.[3][4][13]
Fluorescence and Phosphorescence Spectroscopy
While benzophenone itself exhibits very weak fluorescence due to its highly efficient intersystem crossing, its derivatives can show varied emission properties.[14] Phosphorescence, an emission from the triplet state, is a more prominent feature of benzophenones and is often studied at low temperatures to minimize non-radiative decay pathways.[15][16]
-
Fluorescence: The fluorescence of benzophenone derivatives is often weak but can be enhanced by substituents that decrease the rate of intersystem crossing.
-
Phosphorescence: The phosphorescence spectra provide valuable information about the energy of the lowest triplet state (T₁).[15] The lifetime and quantum yield of phosphorescence are sensitive to the molecular structure and the presence of quenchers.[17][18]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount.
UV-Vis Absorption Spectroscopy Workflow
Caption: Experimental workflow for UV-Vis absorption spectroscopy.
Step-by-Step Protocol for UV-Vis Absorption Measurement:
-
Sample Preparation: Prepare a stock solution of the benzophenone derivative in a UV-grade solvent (e.g., ethanol, n-hexane).[11][19] Perform serial dilutions to obtain a range of concentrations.
-
Instrumentation Setup: Use a double-beam UV-Vis spectrophotometer.[20] Clean quartz cuvettes with the solvent and fill one with the solvent to serve as a blank.
-
Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.[19]
-
Sample Measurement: Replace the blank in the sample beam with the cuvette containing the sample solution. Record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).[10]
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each transition. Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) from a plot of absorbance versus concentration.[21][22]
Fluorescence and Phosphorescence Spectroscopy Workflow
Caption: Experimental workflow for fluorescence and phosphorescence spectroscopy.
Step-by-Step Protocol for Fluorescence/Phosphorescence Measurement:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The absorbance at the excitation wavelength should generally be below 0.1 to avoid inner filter effects.[23][24] For phosphorescence measurements, the sample should be thoroughly degassed to remove dissolved oxygen, a known triplet state quencher.
-
Instrumentation Setup: Use a spectrofluorometer equipped with an appropriate light source (e.g., Xenon arc lamp) and detector.[25]
-
Emission Spectrum: Set the excitation wavelength (λex), typically at the absorption maximum, and scan the emission monochromator to record the fluorescence or phosphorescence spectrum.[26][27]
-
Excitation Spectrum: Set the emission wavelength (λem) at the emission maximum and scan the excitation monochromator to obtain the excitation spectrum.[26][27]
-
Phosphorescence Measurement: For phosphorescence, measurements are often conducted at low temperatures (e.g., 77 K in a liquid nitrogen dewar) to enhance the signal.[15][16] Time-resolved measurements may be necessary to distinguish phosphorescence from fluorescence.
-
Data Analysis: Determine the wavelengths of maximum emission and excitation. The fluorescence quantum yield can be determined relative to a well-characterized standard.[24]
Conclusion
The spectroscopic properties of benzophenone derivatives are a rich area of study with significant implications for their application in sunscreens, photopolymerization, and as triplet sensitizers in organic synthesis.[9][28] A thorough understanding of how substituents and the local environment influence their electronic transitions is crucial for designing molecules with tailored photophysical properties. The experimental protocols outlined in this guide provide a robust framework for the accurate and reproducible spectroscopic characterization of this important class of compounds.
References
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Baughman, B. M., Stennett, E., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. [Link]
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American Chemical Society. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. [Link]
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ResearchGate. (n.d.). Jablonski diagram of benzophenone at the different levels of theory... [Link]
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ResearchGate. (n.d.). (a) Simplified Jablonski diagram of benzophenone illustrating its... [Link]
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ResearchGate. (n.d.). Photophysical properties of benzophenone (BP)‐derived materials in the... [Link]
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(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025). [Link]
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ACS Publications. (2009). Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A. [Link]
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Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]
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National Institutes of Health. (n.d.). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. [Link]
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ResearchGate. (n.d.). Excitation‐Dependent and Efficient Phosphorescence Based on Benzophenone Derivatives | Request PDF. [Link]
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Semantic Scholar. (n.d.). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. [Link]
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(2025). ExperimentFluorescenceSpectroscopy. [Link]
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(2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. [Link]
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MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8206. [Link]
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ACS Publications. (n.d.). Resolution of benzophenone delayed fluorescence and phosphorescence spectra. Evidence of vibrationally unrelaxed prompt benzophenone fluorescence. Journal of the American Chemical Society. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 4-Acetoxy-2',5'-dimethylbenzophenone
In the fast-paced environment of drug discovery and chemical research, the generation of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of these new chemical entities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Acetoxy-2',5'-dimethylbenzophenone, a compound for which specific safety and disposal data may be limited. By applying established principles of laboratory safety and hazardous waste management, and drawing upon data from structurally similar compounds, we can establish a robust framework for its responsible handling from cradle to grave.
The core principle of this guide is risk mitigation in the face of incomplete information. As such, the procedures outlined below are designed to be conservative, ensuring the highest level of safety for laboratory personnel and the environment.
Hazard Assessment: A Precautionary Approach
A thorough hazard assessment is the foundation of safe chemical handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will infer its potential hazards from structurally related benzophenone derivatives: 4-methoxybenzophenone and 2,5-dimethylbenzophenone. This "surrogate" approach allows us to anticipate potential risks and implement appropriate safety measures.
Benzophenone itself is suspected of causing cancer and is recognized as being very toxic to aquatic life with long-lasting effects.[1] Derivatives should be handled with a similar degree of caution.
Table 1: Inferred Hazard Profile of this compound Based on Surrogate Data
| Hazard Classification | Potential Effects | Surrogate Data Source(s) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | General benzophenone toxicity data. |
| Skin Corrosion/Irritation | May cause skin irritation. | 4-Methoxybenzophenone is known to cause skin irritation.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | 4-Methoxybenzophenone is known to cause serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | 4-Methoxybenzophenone may cause respiratory irritation.[2] |
| Aquatic Hazard (Acute & Chronic) | Likely to be toxic to aquatic life with long-lasting effects. | Benzophenone and its derivatives are generally ecotoxic.[1] |
| Carcinogenicity | Suspected of causing cancer. | Benzophenone is classified as a possible human carcinogen (Group 2B) by the IARC.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Use chemical safety goggles or a face shield to protect against splashes and airborne particles.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is crucial.
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
-
Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the chemical.
-
Cleanup: Carefully scoop the absorbent material and spilled compound into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions in waste containers.
-
Solid Waste: Collect solid this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a liquid hazardous waste container compatible with the solvent used.
-
Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, and bases.[3][4]
Step 2: Container Selection and Labeling
-
Container Choice: Use a chemically compatible container with a secure, tight-fitting lid. The original product container, if in good condition, is often a suitable choice.[5] For liquid waste, ensure the container material is compatible with the solvent.
-
Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Irritant," "Ecotoxic")
-
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste and the maximum accumulation time allowed in an SAA.
Step 4: Arrange for Professional Disposal
-
Contact EHS: Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a pickup.
-
Licensed Waste Hauler: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical, which will likely involve incineration at a permitted facility.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The responsible management of chemical waste is a cornerstone of a safe and sustainable research enterprise. While the absence of specific data for novel compounds like this compound presents a challenge, a proactive and precautionary approach, grounded in established safety principles and regulatory guidelines, provides a clear path forward. Always consult with your institution's Environmental Health and Safety professionals to ensure your disposal practices are in full compliance with all local, state, and federal regulations.
References
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National Institute of Standards and Technology (NIST). (n.d.). 2,5-Dimethylbenzophenone. NIST Chemistry WebBook. Retrieved from [Link]
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Han, Y., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. PubMed Central. Retrieved from [Link]
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The Good Scents Company. (n.d.). strawberry furanone acetate 4-acetoxy-2,5-dimethyl-3(2H). Retrieved from [Link]
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ResearchGate. (2025). Benzophenone-3 and Ethylhexyl Methoxycinnamate UV filters in freshwater environments: A Laurentian Great Lakes data needs analysis for assessing environmental risk. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Retrieved from [Link]
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PubMed. (2023). The environmental sources of benzophenones: Distribution, pretreatment, analysis and removal techniques. Retrieved from [Link]
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RIFM. (2025). RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3 (2H)furanone, CAS Registry Number 4166-20. UU Research Portal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxybenzophenone. PubChem. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Cosmetic Ingredient Review. (2020). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Retrieved from [Link]
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ResearchGate. (2025). Chemical filters derived from benzophenones and possible reactive sites. Retrieved from [Link]
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UL Prospector. (n.d.). 4-Acetoxy-2,5-Dimethyl-3(2H)Furanone by Penta Manufacturing Company. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
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Navigating the Safe Handling of 4-Acetoxy-2',5'-dimethylbenzophenone: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 4-Acetoxy-2',5'-dimethylbenzophenone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar benzophenone derivatives and established chemical safety principles to offer a robust framework for its safe management in a laboratory setting.
The core principle of this guide is to foster a proactive safety culture that goes beyond mere compliance, ensuring that every operational step is underpinned by a thorough understanding of the potential risks and the rationale behind each protective measure.
Understanding the Hazard Profile: An Evidence-Based Approach
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table summarizes the recommended PPE for various tasks involving this compound.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (low dust/aerosol potential) | Safety glasses with side shields | Nitrile or neoprene gloves (double gloving recommended) | Standard lab coat | Generally not required if performed in a well-ventilated area or chemical fume hood |
| Heating or reacting the compound | Chemical splash goggles and a face shield | Chemically resistant gloves (Butyl or Viton® recommended for extended contact) | Chemically resistant lab coat or apron over a standard lab coat | Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.[2][3] |
| Purification (e.g., chromatography) | Chemical splash goggles | Chemically resistant gloves (regularly check for signs of degradation) | Chemically resistant lab coat | Recommended if there is a potential for aerosol generation |
| Handling large quantities or in case of a spill | Chemical splash goggles and a face shield | Heavy-duty, chemically resistant gloves (e.g., Butyl rubber) | Full-body chemical-resistant suit or coveralls[3] | A NIOSH-approved respirator with an organic vapor cartridge is mandatory.[2][3] |
A Deeper Dive into PPE Selection: The "Why" Behind the "What"
Eye and Face Protection:
Standard safety glasses with side shields are the minimum requirement for any laboratory work. However, when handling liquids or performing operations with a risk of splashing, chemical splash goggles are essential.[4] For tasks with a higher risk of splashes or vigorous reactions, a face shield should be worn in conjunction with goggles to protect the entire face.
Hand Protection: A Critical Barrier
The choice of gloves is critical, as benzophenone derivatives, being aromatic ketones, can degrade or permeate certain glove materials.
-
Nitrile Gloves: While suitable for incidental contact and protection against weak acids and bases, nitrile gloves offer poor resistance to ketones and aromatic hydrocarbons.[5][6] Therefore, for anything other than brief, incidental contact, more robust protection is necessary.
-
Neoprene Gloves: These offer good resistance to a range of chemicals, including some organic acids and alkalis, and provide better protection against ketones than standard nitrile gloves.[7]
-
Butyl and Viton® Gloves: For prolonged or immersive contact with this compound, Butyl or Viton® gloves are recommended. Butyl gloves, in particular, show excellent resistance to ketones and esters.[7][8]
It is crucial to consult the glove manufacturer's chemical resistance charts for specific breakthrough times and permeation data. Always inspect gloves for any signs of degradation before and during use, and dispose of them immediately if any damage is observed.
Body Protection:
A standard laboratory coat is sufficient for low-risk operations. However, for procedures involving larger quantities or a higher risk of splashes, a chemically resistant lab coat or apron should be worn. In the event of a significant spill, full-body protection may be required.[3] All protective clothing should be removed before leaving the laboratory area.
Respiratory Protection:
Inhalation of dust or aerosols should be minimized by handling the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][3]
Procedural Guidance for Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct use. The following workflow outlines the proper sequence for donning and doffing PPE to prevent cross-contamination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
